molecular formula C16H14 B065254 2-methyl-4-phenyl-1H-indene CAS No. 159531-97-2

2-methyl-4-phenyl-1H-indene

Cat. No.: B065254
CAS No.: 159531-97-2
M. Wt: 206.28 g/mol
InChI Key: ASGNRCDZSRNHOP-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1H-indene is a versatile and valuable fused-ring hydrocarbon intermediate extensively utilized in advanced organic synthesis and materials science research. Its core structure, comprising a naphthalene-like indene system substituted with methyl and phenyl groups, makes it a privileged scaffold for constructing complex π-conjugated systems. A primary research application is its role as a fundamental precursor in the development of organometallic catalysts, particularly as a ligand in metallocene complexes for olefin polymerization studies. The indenyl moiety can coordinate to various transition metals (e.g., Zirconium, Titanium), and the specific steric and electronic properties imparted by the 2-methyl and 4-phenyl substituents allow researchers to fine-tune catalytic activity and polymer properties, such as molecular weight and stereoregularity.

Properties

IUPAC Name

2-methyl-4-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGNRCDZSRNHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454279
Record name 2-METHYL-4-PHENYLINDENE
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159531-97-2
Record name 2-METHYL-4-PHENYLINDENE
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Record name 159531-97-2
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Foundational & Exploratory

Introduction: The Indene Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-methyl-4-phenyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged structure in both medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties make it a versatile building block for a range of applications, from ligands in organometallic catalysis to the core of biologically active molecules.[1][3] Substituted indenes, in particular, offer a rich playground for chemical exploration, allowing for the fine-tuning of properties for specific functions. This guide focuses on a specific derivative, This compound , providing a comprehensive overview of its chemical properties, synthesis, and characterization for professionals engaged in advanced chemical research.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 159531-97-2) is an aromatic hydrocarbon with the molecular formula C₁₆H₁₄ and a molecular weight of 206.29 g/mol .[4][5] The structure features a phenyl group at the C4 position of the indene core and a methyl group at the C2 position of the five-membered ring. This substitution pattern significantly influences its steric and electronic landscape.

Caption: Structure of this compound with IUPAC numbering.

The calculated properties provide initial insights into its behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₁₆H₁₄[5]
Molecular Weight 206.29 g/mol [4]
CAS Number 159531-97-2[5]
XLogP3-AA (Lipophilicity) 4.3[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 0[5]
Rotatable Bond Count 1[5]
Physical Form Liquid or Solid or Semi-solid[4]
Storage Temperature Room temperature, inert atmosphere[4]

The high XLogP3 value suggests significant lipophilicity, indicating good solubility in nonpolar organic solvents and poor solubility in aqueous media. The single rotatable bond between the indene core and the phenyl group allows for some conformational flexibility, which can be relevant in receptor binding or materials science applications.

Synthesis Strategies: A Modern Approach

The synthesis of specifically substituted indenes has evolved significantly, moving away from harsh classical methods towards more controlled and versatile transition-metal-catalyzed reactions.[6] A highly effective and modular strategy for preparing compounds like this compound involves a sequential Palladium-catalyzed Suzuki coupling and Ruthenium-catalyzed Ring-Closing Metathesis (RCM).[7][8] This approach offers excellent control over substituent placement and high functional group tolerance.

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Ring-Closing Metathesis (RCM) SM1 Substituted Phenol P1 Aryl Triflate SM1->P1 Triflation SM2 Vinyl Boronic Ester (with Methyl Group) P2 Diene Intermediate SM2->P2 P1->P2 Pd(PPh₃)₄, K₂CO₃ P2_input Diene Intermediate P3 This compound P2_input->P3 Grubbs Catalyst (e.g., [Ru-2]) DCM, reflux

Caption: Sequential Suzuki Coupling and RCM workflow for indene synthesis.

Causality in Experimental Design
  • Choice of Starting Material: Readily available substituted phenols serve as cost-effective and versatile starting points.[7] The phenolic hydroxyl group is easily converted into a triflate, an excellent leaving group for Palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: This reaction is chosen for its robustness and exceptional functional group tolerance, allowing for the reliable formation of the C-C bond that builds the diene backbone required for the subsequent cyclization step.[8] The use of a vinyl boronic ester containing the desired methyl group at the appropriate position ensures the correct substitution pattern in the final product.

  • Ring-Closing Metathesis (RCM): RCM, catalyzed by Grubbs-type ruthenium catalysts, is an unparalleled method for forming the five-membered ring of the indene core from a diene precursor. Its efficiency under mild conditions and predictability make it superior to classical intramolecular Friedel-Crafts or condensation reactions, which often require harsh acidic conditions and may lead to side products.[6][7]

Experimental Protocol: Synthesis of this compound

(This protocol is a representative methodology adapted from established procedures for substituted indenes.[7][8])

Part A: Synthesis of the Diene Intermediate via Suzuki Coupling

  • Triflation: To a solution of 4-phenylphenol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add pyridine (1.5 equiv). Stir for 10 minutes.

  • Add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the product with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the aryl triflate. Purify by flash chromatography if necessary.

  • Coupling: To a Schlenk tube, add the aryl triflate (1.0 equiv), the appropriate methyl-substituted vinyl boronic pinacol ester (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (10 mol %), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the tube with argon. Add a deoxygenated mixture of dioxane and water (4:1).

  • Seal the tube and heat the mixture at 120 °C for 12 hours.

  • After cooling, dilute the reaction with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure diene intermediate.

Part B: Synthesis of this compound via RCM

  • Cyclization: Dissolve the diene intermediate (1.0 equiv) in anhydrous, deoxygenated DCM under an argon atmosphere.

  • Add the nitro-Hoveyda–Grubbs second-generation catalyst ([Ru-2], 1.5 mol %).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexanes) to yield this compound as the final product.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following table outlines the anticipated chemical shifts (δ) in ppm. These predictions are based on the analysis of similar indene structures and general chemical shift principles.[9][10]

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Aromatic H's (Phenyl) 7.20 - 7.60 (m, 5H)127.0 - 129.0, ~141 (quat.)Standard chemical shifts for a monosubstituted benzene ring.
Aromatic H's (Indene) 7.00 - 7.30 (m, 3H)120.0 - 127.0, ~140-145 (quat.)Aromatic protons on the fused benzene ring of the indene core.
Vinyl H (C1-H) ~6.50 (s, 1H)~125.0 - 130.0The sole proton on the five-membered ring's double bond, adjacent to the methyl group.
Allylic CH₂ (C3-H₂) ~3.30 (s, 2H)~38.0Methylene protons adjacent to both the aromatic ring and the double bond.
Methyl CH₃ ~2.10 (s, 3H)~16.0Methyl group attached to the double bond.

Note: Predicted spectra should be recorded in CDCl₃. Multiplicity is abbreviated as s (singlet) and m (multiplet).

Characterization Protocol
  • NMR Spectroscopy:

    • Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

    • Use the combination of these experiments to unambiguously assign all proton and carbon signals, confirming the connectivity and substitution pattern.

  • Mass Spectrometry:

    • Analyze the sample using High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

    • The expected exact mass for [M+H]⁺ (C₁₆H₁₅⁺) is 207.1168 . Observation of this ion with high mass accuracy (< 5 ppm error) confirms the molecular formula.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its structural features: the aromatic system, the reactive double bond in the five-membered ring, and the acidic allylic protons at the C1 position.

  • Deprotonation and Ligand Formation: The protons on the C1 methylene group are acidic and can be removed by a strong base (e.g., n-butyllithium) to form an indenyl anion. This anion is aromatic and highly nucleophilic, making it a valuable precursor for creating ligands for metallocene catalysts used in olefin polymerization.[1][11]

  • Electrophilic Addition: The C1-C2 double bond is susceptible to electrophilic addition reactions, though this can compete with reactions at the aromatic rings.

  • Hydrogenation: The double bond can be selectively hydrogenated to form the corresponding 2-methyl-4-phenylindane, a saturated analog.[12]

  • Biological Activity: The indene scaffold is present in numerous biologically active compounds and approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Sulindac.[2][13] Derivatives of indene have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.[7][14] The specific substitution pattern of this compound makes it an attractive candidate for screening in drug discovery programs, particularly where lipophilic interactions with a target protein are desired.

Conclusion

This compound represents a valuable molecular scaffold with significant potential in both materials science and medicinal chemistry. Its synthesis is readily achievable through modern, high-yielding catalytic methods that allow for precise structural control. A thorough understanding of its physicochemical properties, spectroscopic signature, and inherent reactivity empowers researchers to effectively utilize this compound as a building block for designing next-generation catalysts, functional materials, and therapeutic agents.

References

An In-Depth Technical Guide to 2-Methyl-4-phenyl-1H-indene (CAS Number: 159531-97-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenyl-1H-indene is a polysubstituted aromatic hydrocarbon belonging to the indene family. The indene framework is a crucial structural motif in various areas of chemical science, from materials science to medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its primary applications, and a prospective outlook on its potential in drug development based on the biological activities of related indene derivatives.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol .[1] Its structure consists of a benzene ring fused to a five-membered ring, which is substituted with a methyl group and a phenyl group.

PropertyValueSource
CAS Number 159531-97-2[1][2]
Molecular Formula C₁₆H₁₄[1][2]
Molecular Weight 206.28 g/mol [1]
IUPAC Name This compound[1]
Physical Form Liquid or Solid or Semi-solid or lump[2]
Purity Typically ≥97%[2]
Storage Inert atmosphere, room temperature[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and effective method involves the Suzuki coupling of a halo-indanone with phenylboronic acid, followed by reduction and dehydration.

Experimental Protocol

Step 1: Suzuki Coupling to form 4-phenyl-2-methyl-1-indanone

This step involves a palladium-catalyzed cross-coupling reaction between 4-bromo-2-methyl-1-indanone and phenylboronic acid.

  • Materials:

    • 4-bromo-2-methyl-1-indanone

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Sodium carbonate (Na₂CO₃)

    • Toluene

    • Water

  • Procedure:

    • To a reaction flask, add 4-bromo-2-methyl-1-indanone (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a mixture of toluene and water (e.g., 4:1 v/v).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add palladium(II) acetate (0.01-0.05 mol%).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-phenyl-2-methyl-1-indanone.

Step 2: Reduction of 4-phenyl-2-methyl-1-indanone to 4-phenyl-2-methyl-1-indanol

The ketone intermediate is reduced to the corresponding alcohol.

  • Materials:

    • 4-phenyl-2-methyl-1-indanone

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve 4-phenyl-2-methyl-1-indanone in methanol or ethanol in a reaction flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to yield the crude 4-phenyl-2-methyl-1-indanol, which can often be used in the next step without further purification.

Step 3: Dehydration to this compound

The final step is the acid-catalyzed dehydration of the alcohol to form the target indene.

  • Materials:

    • 4-phenyl-2-methyl-1-indanol

    • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

    • Toluene

  • Procedure:

    • Dissolve the crude 4-phenyl-2-methyl-1-indanol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting crude product by column chromatography to obtain pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction cluster_step3 Step 3: Dehydration start 4-bromo-2-methyl-1-indanone + Phenylboronic acid process1 Pd(OAc)₂, Na₂CO₃ Toluene/Water, Reflux start->process1 product1 4-phenyl-2-methyl-1-indanone process1->product1 process2 NaBH₄ Methanol/Ethanol product1->process2 product2 4-phenyl-2-methyl-1-indanol process2->product2 process3 p-TsOH, Toluene Reflux (Dean-Stark) product2->process3 final_product This compound process3->final_product

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and indene rings, a singlet for the methyl group, and signals for the methylene protons of the five-membered ring. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Signals corresponding to the quaternary carbons, the methyl carbon, and the aromatic carbons would be expected.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 206.28.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching frequencies for the aromatic rings.

Applications in Materials Science and Catalysis

The primary and most well-documented application of this compound is as a ligand precursor for the synthesis of metallocene catalysts.[3] These catalysts are highly effective in olefin polymerization.

The indenyl ligand, once deprotonated, coordinates to a transition metal center (commonly zirconium or titanium) to form a metallocene complex. The substituents on the indene ring, such as the methyl and phenyl groups in this case, play a critical role in tuning the electronic and steric properties of the resulting catalyst. This, in turn, influences the activity of the catalyst and the properties of the resulting polymer (e.g., molecular weight, tacticity, and monomer incorporation).

MetalloceneFormation indene This compound deprotonation Deprotonation (e.g., with n-BuLi) indene->deprotonation indenyl_anion Indenyl Anion (Ligand) deprotonation->indenyl_anion coordination Coordination Reaction indenyl_anion->coordination metal_halide Metal Halide (e.g., ZrCl₄) metal_halide->coordination metallocene Metallocene Catalyst coordination->metallocene polymerization Polymerization metallocene->polymerization olefin Olefin Monomers (e.g., propylene) olefin->polymerization polymer Polyolefin (e.g., polypropylene) polymerization->polymer

Prospective Outlook in Drug Development

While there is limited specific research on the biological activities of this compound, the indene scaffold is a well-established pharmacophore present in numerous biologically active compounds. Indene derivatives have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

The structural features of this compound, particularly the presence of the phenyl group, could be of interest in medicinal chemistry. The phenyl group can engage in π-π stacking and hydrophobic interactions with biological targets. Further functionalization of the phenyl ring or the indene core could lead to the development of novel therapeutic agents. Future research could explore the potential of this and related compounds in areas such as:

  • Enzyme Inhibition: The rigid indene scaffold can serve as a template for designing inhibitors of various enzymes.

  • Receptor Antagonism/Agonism: Modification of the substituents could lead to compounds that interact with specific cellular receptors.

It is important to note that any potential therapeutic application would require extensive in vitro and in vivo studies to evaluate efficacy and safety.

Safety Information

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.

References

Introduction: The Significance of the Substituted Indene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-methyl-4-phenyl-1H-indene

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in substituted indene scaffolds.

The 1H-indene framework, consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its unique combination of aromaticity, non-planarity, and the presence of an acidic methylene group (at the C1 position) imparts versatile chemical reactivity.[2] Substituted indenes are precursors to metallocene catalysts used in olefin polymerization and are integral components of various biologically active molecules and pharmaceuticals, including the anti-inflammatory drug Sulindac.[1][3]

The specific compound, this compound, incorporates two key substitutions that significantly modulate its electronic and steric properties:

  • 2-methyl group: This substitution on the five-membered ring influences the electronic nature of the adjacent double bond and provides a steric marker.

  • 4-phenyl group: Attached to the six-membered ring, this bulky aromatic substituent dramatically impacts the molecule's conformation, potential for π-stacking interactions, and its utility as a ligand in organometallic chemistry.[4]

Understanding the precise molecular structure and spectroscopic signature of this compound is paramount for its effective utilization in synthesis, catalysis, and drug design.

Synthesis of this compound

While multiple routes to substituted indenes exist, a robust and logical pathway involves the construction of a substituted indanone followed by modification and dehydration.[2][5] The following proposed synthesis is based on established organic chemistry principles and provides a reliable method for obtaining the target compound.

Proposed Synthetic Pathway

The synthesis begins with a Friedel-Crafts acylation to append a propionyl group to biphenyl, followed by a reduction and an intramolecular Friedel-Crafts acylation (a variation of the Haworth synthesis) to form the five-membered ring of the indanone core. Subsequent Grignard reaction and acid-catalyzed dehydration yield the final product.

Experimental Protocol

Step 1: Synthesis of 1-(biphenyl-2-yl)propan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) at 0 °C, add propionyl chloride dropwise.

  • Slowly add biphenyl to the mixture and allow the reaction to warm to room temperature, stirring for 12-18 hours. Causality: The Lewis acid AlCl₃ activates the propionyl chloride for electrophilic aromatic substitution onto the more activated ring of biphenyl, primarily at the ortho position due to directing effects and subsequent cyclization intent.

  • Quench the reaction by carefully pouring it over ice-water. Extract the product with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Synthesis of 1-(biphenyl-2-yl)propane

  • Prepare a mixture of zinc amalgam (Zn(Hg)) by reacting zinc dust with mercury(II) chloride.

  • Add the 1-(biphenyl-2-yl)propan-1-one, concentrated hydrochloric acid (HCl), and toluene to the Zn(Hg).

  • Heat the mixture to reflux for 24 hours. Causality: The Clemmensen reduction is employed to completely reduce the ketone to an alkane without affecting the aromatic rings.

  • After cooling, separate the organic layer, extract the aqueous layer with toluene, and combine the organic fractions. Wash with sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and remove the solvent.

Step 3: Synthesis of 4-phenyl-2,3-dihydro-1H-inden-1-one (4-phenyl-1-indanone)

  • Add the 1-(biphenyl-2-yl)propane from the previous step to polyphosphoric acid (PPA).

  • Heat the mixture with vigorous stirring at 80-100 °C for 4-6 hours. Causality: PPA acts as both a catalyst and a solvent for this intramolecular Friedel-Crafts acylation, facilitating the cyclization of the propanoic acid side chain (formed in situ) onto the adjacent phenyl ring to form the indanone core.

  • Pour the hot mixture onto crushed ice, and extract the resulting solid with ethyl acetate. Wash the organic layer, dry, and concentrate to yield the crude indanone.

Step 4: Synthesis of this compound

  • Dissolve the 4-phenyl-1-indanone in dry tetrahydrofuran (THF) and cool to 0 °C.

  • Add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise. Allow the reaction to stir and warm to room temperature overnight. Causality: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indanone to form a tertiary alcohol.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ether, wash, dry, and concentrate.

  • Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat to reflux with a Dean-Stark apparatus for 2-4 hours. Causality: The strong acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination of water forms the thermodynamically stable conjugated indene double bond.

  • After cooling, wash the reaction mixture with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Biphenyl Biphenyl + Propionyl Chloride Indanone_precursor 1-(biphenyl-2-yl)propan-1-one Biphenyl->Indanone_precursor Friedel-Crafts Acylation (AlCl₃) Alkane 1-(biphenyl-2-yl)propane Indanone_precursor->Alkane Clemmensen Reduction (Zn(Hg), HCl) Indanone 4-phenyl-1-indanone Alkane->Indanone Intramolecular Acylation (PPA) Alcohol Tertiary Alcohol Intermediate Indanone->Alcohol Grignard Reaction (MeMgBr) Final_Product This compound Alcohol->Final_Product Dehydration (p-TsOH)

Caption: Synthetic pathway for this compound.

In-Depth Structural Elucidation

The structural identity and purity of this compound are unequivocally confirmed through a combination of modern spectroscopic techniques.

Molecular Geometry

The core of the molecule is the 1H-indene system. While the benzene ring is planar, the five-membered ring is nearly planar but possesses a slight envelope conformation. The C1 carbon is an sp³-hybridized center, while C2 and C3 are sp²-hybridized. The phenyl group at the C4 position is twisted out of the plane of the indene ring system to minimize steric hindrance with the adjacent hydrogen at C5.[6]

Spectroscopic Analysis

The following data represent predicted values based on established principles of spectroscopy and analysis of structurally similar compounds.[7][8][9]

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. The key is to distinguish between the aromatic protons, the vinyl proton, the allylic methylene protons, and the methyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H (ortho, meta, para)7.20 - 7.50Multiplet (m)5HProtons on the C4-phenyl substituent, residing in the typical aromatic region.
Ar-H (H5, H6, H7)7.00 - 7.30Multiplet (m)3HProtons on the fused benzene ring of the indene core.
Vinyl-H (H3)~6.50Singlet (s) or narrow multiplet1HVinylic proton on the five-membered ring. Its chemical shift is influenced by the adjacent methyl group and the aromatic system. May show slight broadening due to allylic coupling.
Methylene-H (H1)~3.30Singlet (s) or narrow multiplet2HAllylic protons at the C1 position. They are rendered chemically equivalent due to rapid tautomerism or appear as a singlet. They are significantly deshielded by the adjacent double bond and aromatic ring.
Methyl-H (C2-CH₃)~2.15Singlet (s) or narrow doublet3HProtons of the methyl group attached to the C2 vinylic carbon. May show slight allylic coupling to H3.

3.2.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C (Quaternary)140 - 148Quaternary carbons of the indene core (C3a, C7a) and the phenyl-substituted carbon (C4). The ipso-carbon of the phenyl group will be in this range.
Aromatic C (CH)118 - 130Aromatic CH carbons from both the indene fused ring and the C4-phenyl substituent.
Vinylic C (C2, C3)125 - 145The sp² carbons of the double bond in the five-membered ring. C2 will be further downfield due to the methyl substituent.
Methylene C (C1)~35 - 40The sp³-hybridized allylic carbon at the C1 position.
Methyl C (C2-CH₃)~15 - 20The sp³-hybridized carbon of the methyl group.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups and bond types present in the molecule.[7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic & Vinylic C-H
2950 - 2850C-H StretchAliphatic C-H (CH₃, CH₂)
~1600, ~1475C=C StretchAromatic Ring
~1640C=C StretchAlkene (Indene Ring)
750 - 700C-H BendMonosubstituted Benzene (out-of-plane)

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 206, corresponding to the molecular weight of C₁₆H₁₄.[10]

  • Key Fragments: A significant fragment at m/z = 191 ([M-15]⁺) would correspond to the loss of a methyl radical (•CH₃), forming a stable indenyl cation.

Reactivity and Chemical Properties

The chemical behavior of this compound is dominated by the acidity of the C1 methylene protons and the reactivity of the C2-C3 double bond.

Acidity and Indenyl Anion Formation

The protons on the C1 carbon are significantly acidic (pKa ≈ 20 in DMSO for the parent indene) because their removal results in the formation of a resonance-stabilized and aromatic indenyl anion.[1][2] This anion is a powerful nucleophile and a common ligand in organometallic chemistry. Treatment with a strong base, such as an organolithium reagent (e.g., n-BuLi) or sodium hydride (NaH), will quantitatively deprotonate the indene.

Reactivity Diagram: Anion Formation

Reactivity cluster_0 Deprotonation Indene This compound Anion 2-methyl-4-phenyl-indenyl Anion (Aromatic) Indene->Anion + Base (e.g., n-BuLi) - Alkane (e.g., Butane)

Caption: Deprotonation of the indene to form a stable indenyl anion.

Potential Applications

Given the known utility of substituted indenes, this compound is a valuable intermediate and target molecule for several advanced applications:

  • Ligand Synthesis: The corresponding indenyl anion can be used to synthesize transition metal complexes (metallocenes) that are active catalysts for polymerization reactions.[2][4]

  • Medicinal Chemistry: The indene scaffold is present in numerous bioactive compounds.[3] This particular derivative could serve as a starting point for developing novel therapeutics, potentially as anticancer or anti-inflammatory agents.[11][12]

  • Materials Science: Polycyclic aromatic hydrocarbons are foundational to the development of organic electronic materials, and functionalized indenes can be incorporated into polymers or small molecules for such applications.[13]

Conclusion

This compound is a structurally significant molecule with a rich chemical character defined by its fused-ring system and specific substitution pattern. Its synthesis is achievable through established multi-step organic transformations. The molecular structure can be unambiguously determined by a suite of spectroscopic techniques, primarily ¹H and ¹³C NMR, which provide a clear signature for its identity and purity. The inherent reactivity, particularly the acidity of the C1 position, makes it a versatile building block for creating complex molecules for catalysis, medicine, and materials science.

References

An In-depth Technical Guide to the Synthesis of 2-methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indene Scaffold

The indene framework is a crucial structural motif in a wide array of functional molecules, from pharmaceuticals to advanced materials.[1] Substituted indenes, in particular, serve as indispensable ligands in organometallic chemistry, most notably in the generation of metallocene catalysts for olefin polymerization. The strategic placement of substituents on the indene ring, such as the methyl and phenyl groups in 2-methyl-4-phenyl-1H-indene, can significantly influence the catalytic activity, polymer molecular weight, and isotacticity. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Primary Synthesis Pathway: A Three-Step Approach from 4-bromo-2-methyl-1-indanone

A robust and widely applicable method for the synthesis of 4-aryl-substituted indenes proceeds via a three-step sequence starting from a readily available halo-indanone precursor. This pathway is notable for its efficiency and the use of a ligand-free palladium-catalyzed Suzuki coupling reaction.

The overall transformation is depicted below:

G cluster_0 Primary Synthesis Pathway 4-bromo-2-methyl-1-indanone 4-bromo-2-methyl-1-indanone 2-methyl-4-phenyl-1-indanone 2-methyl-4-phenyl-1-indanone 4-bromo-2-methyl-1-indanone->2-methyl-4-phenyl-1-indanone Step 1: Suzuki Coupling 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol 2-methyl-4-phenyl-1-indanone->2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol Step 2: Reduction This compound This compound 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol->this compound Step 3: Dehydration

Caption: Overview of the primary three-step synthesis pathway.

Step 1: Ligand-Free Suzuki Coupling

The initial and key step involves the formation of the C4-phenyl bond via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples 4-bromo-2-methyl-1-indanone with phenylboronic acid. A significant advantage of this protocol is the elimination of the need for expensive phosphine ligands, which simplifies the procedure and purification.

Mechanism of the Suzuki Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three main stages: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0) PdII_complex Aryl-Pd(II)-X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Aryl-Pd(II)-Ar' Transmetalation->PdII_diaryl Base Base (e.g., K2CO3) Base->Transmetalation Boronic Ar'-B(OH)2 Boronic->Transmetalation RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (Indanone-Br) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-methyl-4-phenyl-1-indanone

  • To a reaction vessel, add 4-bromo-2-methyl-1-indanone (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.2 eq).

  • Add polyethylene glycol 400 (PEG-400) as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.005 mol%).

  • Heat the reaction mixture to 110 °C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-phenyl-1-indanone.

Step 2: Reduction of the Indanone

The second step involves the reduction of the ketone functionality of 2-methyl-4-phenyl-1-indanone to the corresponding secondary alcohol, 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Mechanism of Ketone Reduction by NaBH₄:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

G cluster_1 Reduction Mechanism Ketone Indanone (C=O) TransitionState [Hydride addition to C=O] Ketone->TransitionState Hydride NaBH4 Hydride->TransitionState Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Alcohol Indanol (C-OH) Alkoxide->Alcohol Protonation Solvent Solvent (e.g., EtOH) Solvent->Alcohol

Caption: Mechanism of ketone reduction using sodium borohydride.

Experimental Protocol: Synthesis of 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol

  • Dissolve 2-methyl-4-phenyl-1-indanone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol, which can often be used in the next step without further purification.

Step 3: Acid-Catalyzed Dehydration

The final step is the elimination of water from the secondary alcohol to form the desired alkene, this compound. This is typically achieved by heating the alcohol in the presence of an acid catalyst.

Mechanism of Alcohol Dehydration:

The dehydration of the indanol likely proceeds through an E1 mechanism, involving the formation of a carbocation intermediate.

G Alcohol Indanol (C-OH) Protonated_Alcohol Protonated Alcohol (C-OH2+) Alcohol->Protonated_Alcohol H+ Protonation Protonation Protonation->Protonated_Alcohol Carbocation Carbocation Protonated_Alcohol->Carbocation -H2O Loss_of_Water Loss of H2O Loss_of_Water->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Indene Indene (C=C) Carbocation->Indene -H+ Deprotonation->Indene H_plus H+ Deprotonation->H_plus H_plus->Protonation Water H2O

Caption: E1 mechanism for the acid-catalyzed dehydration of the indanol.

Experimental Protocol: Synthesis of this compound

  • Combine the crude 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol with a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH).

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC until the alcohol is fully consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to obtain pure this compound.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1. Suzuki Coupling Phenylboronic acid, Pd(OAc)₂, K₂CO₃, TBABPEG-400110>95
2. Reduction NaBH₄Methanol/Ethanol0 to RT~98
3. Dehydration p-TsOH (cat.)TolueneReflux~95

Alternative Synthesis Pathway: Rhodium-Catalyzed [3+2] Annulation

An alternative and more convergent approach to substituted indenes involves the rhodium-catalyzed annulation of an alkyne with an arylboronic acid derivative. This method constructs the five-membered ring in a single step, offering high atom economy. For the synthesis of this compound, a plausible route would involve the reaction of 1-phenylpropyne with an appropriately substituted arylboronic acid. A general protocol for a similar transformation has been reported, which can be adapted for this specific target.[2][3]

Conceptual Reaction Scheme:

G cluster_2 Alternative Pathway: Rhodium-Catalyzed Annulation Arylboronic_Acid_Derivative Arylboronic Acid Derivative Product This compound Arylboronic_Acid_Derivative->Product Alkyne 1-Phenylpropyne Alkyne->Product Catalyst [Rh(I)]/Chiral Diene Catalyst->Product [3+2] Annulation

Caption: Conceptual rhodium-catalyzed [3+2] annulation for indene synthesis.

General Experimental Protocol (Adapted)

  • To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and a chiral diene ligand.

  • Add a dry, degassed solvent such as 1,4-dioxane.

  • Add the arylboronic acid derivative (1.0 eq) and the alkyne, 1-phenylpropyne (1.2 eq).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for several hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the this compound.

Rationale for this Approach:

This method offers a more convergent synthesis, forming the indene core in a single step from readily available precursors. The use of chiral ligands also opens the possibility for enantioselective synthesis, which is a significant advantage in drug development. However, the optimization of reaction conditions and the synthesis of the specific arylboronic acid precursor may be more complex than the primary pathway.

Conclusion

The synthesis of this compound can be reliably achieved through a high-yielding, three-step sequence involving a ligand-free Suzuki coupling, a sodium borohydride reduction, and an acid-catalyzed dehydration. This pathway offers excellent yields and utilizes readily accessible reagents and conditions. For applications requiring a more convergent approach or enantiocontrol, a rhodium-catalyzed [3+2] annulation presents a powerful alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the need for stereochemical control.

References

Spectroscopic Characterization of 2-Methyl-4-Phenyl-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-methyl-4-phenyl-1H-indene. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral signatures. This approach, rooted in established spectroscopic theory and comparison with analogous structures, offers a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of substituted indene derivatives.

Molecular Structure and Spectroscopic Significance

This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol [1]. Its structure, consisting of a phenyl-substituted indene backbone, presents a unique set of spectroscopic features. The precise elucidation of these features is paramount for confirming the compound's identity, assessing its purity, and understanding its electronic and structural properties.

M [M]⁺ m/z = 206 M_minus_CH3 [M - CH₃]⁺ m/z = 191 M->M_minus_CH3 - •CH₃ M_minus_Ph [M - C₆H₅]⁺ m/z = 129 M->M_minus_Ph - •C₆H₅

References

The Role of Phenyl Substitution on Indenyl Ligand Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

Indenyl ligands have carved a significant niche in the landscape of organometallic chemistry and catalysis, most notably as ancillary ligands in metallocene-catalyzed olefin polymerization. Their unique electronic and steric properties, stemming from the fusion of a cyclopentadienyl anion with a benzene ring, offer distinct advantages over their simpler cyclopentadienyl counterparts. The strategic substitution of the indenyl framework provides a powerful tool for fine-tuning the performance of the resulting metal complexes. This technical guide delves into the multifaceted role of phenyl substitution on the properties of indenyl ligands. We will explore the synthesis of these modified ligands and dissect the profound impact of the phenyl group on the electronic and steric environment of the metal center. Furthermore, we will examine how these modifications translate into tangible changes in catalytic activity and selectivity, with a particular focus on olefin polymerization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of ligand design principles in catalysis.

Introduction: The Indenyl Ligand in Catalysis

The indenyl ligand, the anionic form of indene, has emerged as a cornerstone in the design of single-site catalysts. Its prominence is largely attributed to the "indenyl effect," a phenomenon that describes the significantly enhanced rates of associative substitution reactions in indenyl metal complexes compared to their cyclopentadienyl analogues.[1][2] This effect arises from the ability of the indenyl ligand to undergo a facile haptotropic shift from an η⁵- to an η³-coordination mode. This rearrangement is stabilized by the aromaticity of the fused benzene ring, which provides a lower-energy pathway for ligand substitution, a key step in many catalytic cycles.[1][3]

The indenyl framework, however, is not a monolithic entity. Its properties can be meticulously tailored through the introduction of substituents. Phenyl substitution, in particular, offers a versatile strategy for modulating both the electronic and steric characteristics of the ligand, thereby influencing the reactivity, stability, and selectivity of the corresponding metal complex. This guide will provide a comprehensive exploration of the consequences of appending a phenyl group to the indenyl scaffold.

Synthesis of Phenyl-Substituted Indenyl Ligands

The synthesis of phenyl-substituted indenyl ligands can be achieved through various synthetic routes. A common and effective method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a high degree of flexibility, allowing for the introduction of a wide range of substituted phenyl groups.

Experimental Protocol: Synthesis of 2-Phenyl-1H-indene

This protocol describes a representative synthesis of a 2-aryl-substituted indenyl phosphine ligand, which can be adapted for the synthesis of 2-phenylindene by omitting the phosphination step.[4]

Materials:

  • 2-Bromo-1H-indene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-1H-indene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-1H-indene.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Bromo-1H-indene 2-Bromo-1H-indene Suzuki Coupling Suzuki Coupling 2-Bromo-1H-indene->Suzuki Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Coupling Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Suzuki Coupling Catalyst K2CO3 K2CO3 K2CO3->Suzuki Coupling Base Toluene/Ethanol Toluene/Ethanol Toluene/Ethanol->Suzuki Coupling Solvent Reflux Reflux Reflux->Suzuki Coupling Heat Extraction Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 2-Phenyl-1H-indene 2-Phenyl-1H-indene Column Chromatography->2-Phenyl-1H-indene Suzuki Coupling->Extraction G cluster_ligand Ligand Modification cluster_effects Steric Consequences cluster_catalysis Impact on Catalysis Indenyl Ligand Indenyl Ligand Phenyl Substitution Phenyl Substitution Indenyl Ligand->Phenyl Substitution Increased Steric Bulk Increased Steric Bulk Phenyl Substitution->Increased Steric Bulk Altered Coordination Geometry Altered Coordination Geometry Increased Steric Bulk->Altered Coordination Geometry Restricted Substrate Access Restricted Substrate Access Increased Steric Bulk->Restricted Substrate Access Modified Catalyst Activity Modified Catalyst Activity Altered Coordination Geometry->Modified Catalyst Activity Altered Stereoselectivity Altered Stereoselectivity Restricted Substrate Access->Altered Stereoselectivity G cluster_catalyst Ansa-Zirconocene Precatalyst cluster_activation Activation cluster_polymerization Polymerization Precatalyst rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 Active Catalyst Active Catalyst Precatalyst->Active Catalyst Activation by MAO MAO Methylaluminoxane (MAO) Propene Propene Propene->Active Catalyst Coordination & Insertion Polypropylene Polypropylene Active Catalyst->Polypropylene Chain Growth

References

A Technical Guide to the Theoretical Stability Analysis of 2-Methyl-4-Phenyl-1H-Indene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Stability in Drug Discovery

In the landscape of modern drug development, the indene scaffold is a recurring structural motif found in numerous biologically active molecules and natural products.[1] Its unique electronic and structural properties make it a valuable building block for designing novel therapeutic agents. The stability of any candidate molecule is a cornerstone of its potential success, influencing its synthesis, shelf-life, and metabolic fate. For substituted indenes like 2-methyl-4-phenyl-1H-indene, a nuanced understanding of thermodynamic and kinetic stability is not merely academic; it is a critical prerequisite for advancing a compound through the development pipeline.

This guide delineates a robust computational framework for the in silico evaluation of this compound's stability. We move beyond a simple recitation of methods to provide a causal-driven narrative, explaining why specific theoretical approaches are chosen and how the resulting data can be interpreted to yield actionable insights for researchers, chemists, and drug development professionals. Our approach is grounded in the principles of Density Functional Theory (DFT), a powerful quantum chemical method that offers an optimal balance of computational accuracy and efficiency for systems of this nature.

Theoretical Foundations: Deconstructing Molecular Stability

The stability of a molecule like this compound is not a monolithic concept. It is a composite of thermodynamic and kinetic factors, each governed by the molecule's intricate electronic structure.

Thermodynamic Stability and the Role of Aromaticity

Thermodynamic stability refers to the inherent energy of a molecule relative to its isomers. A lower absolute energy implies greater stability. For this compound, a primary contributor to its stability is the aromaticity of its fused ring system. The indene core consists of a benzene ring fused to a cyclopentene ring.[1] The benzene portion of the molecule is aromatic, containing 6 π-electrons that satisfy Hückel's rule (4n+2 π-electrons, where n=1), leading to significant resonance stabilization.[2][3] This delocalization of electrons across the six-membered ring creates a highly stable, low-energy structure.

Computational chemistry allows us to quantify this stability by calculating the molecule's absolute electronic energy and, more comprehensively, its Gibbs free energy of formation (ΔGf). A more negative ΔGf indicates a more thermodynamically favorable molecule.

Kinetic Stability and Frontier Molecular Orbital (FMO) Theory

Kinetic stability relates to a molecule's reactivity, or its propensity to undergo a chemical reaction. A kinetically stable molecule has a high activation energy barrier for reactions. This is effectively predicted by Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5]

  • HOMO: The outermost orbital containing electrons. Its energy level correlates with the ability to donate electrons. A higher HOMO energy suggests a more reactive nucleophile.

  • LUMO: The innermost orbital devoid of electrons. Its energy level correlates with the ability to accept electrons. A lower LUMO energy indicates a more reactive electrophile.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical descriptor of kinetic stability.[6] A large gap implies that significant energy is required to excite an electron from the HOMO to the LUMO, corresponding to higher kinetic stability and lower chemical reactivity.

The Computational Engine: Density Functional Theory (DFT)

To calculate these properties, Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry.[6] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for molecules of the size relevant to drug discovery.

The choice of a specific functional and basis set is paramount for accuracy.

  • Functional: Approximates the exchange-correlation energy. For polycyclic aromatic hydrocarbons (PAHs), hybrid functionals like B3LYP offer a well-validated balance of accuracy and cost.[6] For potentially higher accuracy, especially where non-covalent interactions are critical, functionals from the M06 suite can be employed.[7]

  • Basis Set: A set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311G(d,p) provide a good combination of flexibility and computational speed for organic molecules.

By performing a geometry optimization followed by a frequency calculation using a selected DFT functional and basis set, we can confirm that the molecular structure corresponds to a true energy minimum on the potential energy surface and derive key thermochemical data.[8]

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed methodology for the stability analysis of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[9]

Step 1: Molecular Structure Construction and Pre-optimization
  • Build the 3D Structure: Using a molecular editor such as GaussView or the open-source Avogadro software[10], construct the 3D model of this compound (CAS: 159531-97-2).[11] Ensure correct atom types, bonds, and initial stereochemistry.

  • Initial Cleaning: Perform an initial "clean-up" using a molecular mechanics force field (e.g., UFF or MMFF94) within the modeling software. This provides a reasonable starting geometry for the more rigorous quantum mechanical calculations, reducing the number of optimization cycles required.

Step 2: Geometry Optimization with DFT
  • Input File Preparation: Create an input file for Gaussian. This text file specifies the calculation type, theoretical method, molecular geometry (in Z-matrix or Cartesian coordinates), and charge/multiplicity.

  • Keyword Selection: The essential keywords for this step are:

    • #p B3LYP/6-311G(d,p) Opt: Specifies the B3LYP functional with the 6-311G(d,p) basis set and requests a geometry optimization. The #p keyword provides additional output.

    • SCF=Tight: Requests a tighter convergence criterion for the Self-Consistent Field (SCF) procedure, ensuring a more accurate electronic wavefunction.

    • Int=Ultrafine: Uses a finer integration grid, which can improve accuracy for complex molecules.

  • Execution: Submit the input file to Gaussian for calculation. The program will iteratively adjust the molecular geometry to find the lowest energy conformation.

Step 3: Frequency Calculation and Thermochemical Analysis
  • Purpose: This step is crucial for two reasons:

    • It confirms that the optimized structure is a true minimum (no imaginary frequencies). An imaginary frequency indicates a transition state.

    • It calculates the zero-point vibrational energy (ZPVE) and provides the necessary data to compute thermodynamic properties like enthalpy and Gibbs free energy.[8]

  • Input File Preparation: Use the optimized geometry from the previous step. The keywords are:

    • #p B3LYP/6-311G(d,p) Freq: Instructs Gaussian to perform a frequency calculation at the same level of theory used for optimization.

  • Execution and Verification: After the calculation completes, inspect the output file to confirm that there are zero imaginary frequencies.

Step 4: Data Extraction and Interpretation
  • Energies: From the frequency calculation output file, extract the key energy values:

    • Sum of electronic and zero-point Energies

    • Sum of electronic and thermal Enthalpies

    • Sum of electronic and thermal Free Energies (This is the Gibbs Free Energy, the most comprehensive measure of thermodynamic stability under standard conditions).

  • Frontier Orbitals: Note the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap. These values are typically listed near the end of the population analysis section in the output file.

  • Visualization: Use software like GaussView to visualize the 3D electron density plots of the HOMO and LUMO. This helps identify the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).

Visualization and Data Presentation

Visual aids and structured data are essential for interpreting and communicating computational results.

Computational Workflow Diagram

G cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: Quantum Calculation (DFT) cluster_analysis Step 4: Analysis & Interpretation node_prep Construct 3D Molecule (e.g., Avogadro) node_clean Pre-optimize with Molecular Mechanics node_prep->node_clean node_opt Geometry Optimization (B3LYP/6-311G(d,p)) node_clean->node_opt node_freq Frequency Calculation (Confirm Minimum & Get Thermo Data) node_opt->node_freq node_thermo Extract Thermodynamic Data (Gibbs Free Energy, Enthalpy) node_freq->node_thermo node_fmo Analyze Frontier Orbitals (HOMO, LUMO, Gap) node_freq->node_fmo node_vis Visualize Orbitals & Modes node_freq->node_vis

Caption: Computational workflow for stability analysis.

Molecular Structure of this compound

References

The Art of Molecular Architecture: A Technical Guide to the Derivatives of 2-Methyl-4-Phenyl-1H-Indene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and materials scientists, exploring the synthetic potential of the 2-methyl-4-phenyl-1H-indene scaffold. We will delve into the strategic derivatization of this molecule, offering not just protocols, but the scientific rationale behind the proposed synthetic routes. Our focus is on providing a versatile toolbox for creating novel molecules with potential applications in drug discovery and materials science.

The this compound Core: A Privileged Scaffold

The indene framework is a recurring motif in biologically active compounds and functional materials.[1] The fusion of a cyclopentadiene and a benzene ring creates a unique electronic and steric environment. The introduction of a methyl group at the 2-position and a phenyl group at the 4-position on the 1H-indene core provides a versatile platform for further functionalization. The phenyl group can be modified to modulate electronic properties or to introduce pharmacophores, while the methyl group and the indene backbone offer multiple sites for chemical elaboration.

Synthesis of the Core Scaffold

A robust synthesis of the this compound (3) core is paramount. A plausible and efficient route commences with the Friedel-Crafts acylation of biphenyl with isobutyryl chloride to yield 2-methyl-1-(biphenyl-4-yl)propan-1-one (1). Subsequent intramolecular cyclization under acidic conditions, such as with polyphosphoric acid (PPA), affords 2-methyl-4-phenyl-1H-inden-1(2H)-one (2). The final step involves the reduction of the indenone to the corresponding indene.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-methyl-1-(biphenyl-4-yl)propan-1-one (1)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add isobutyryl chloride (1.1 eq) dropwise.

  • Add biphenyl (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture carefully into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Step 2: Synthesis of 2-methyl-4-phenyl-1H-inden-1(2H)-one (2)

  • Add the product from Step 1 (1.0 eq) to polyphosphoric acid (10 eq by weight).

  • Heat the mixture to 100 °C with vigorous stirring for 4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexanes/ethyl acetate).

Step 3: Synthesis of this compound (3)

  • To a solution of the indenone (2) (1.0 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with acetone and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Derivatization Strategies

The this compound scaffold offers several avenues for derivatization, which we will explore systematically.

Functionalization of the Aromatic Rings

The presence of two distinct aromatic rings, the fused benzene ring of the indene and the pendant phenyl group, allows for selective functionalization using modern cross-coupling methodologies. To achieve this, halogenated precursors are required.

2.1.1. Halogenation of the Indene Core

Bromination of the indene core can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile. The position of bromination on the fused aromatic ring will be directed by the existing substituents.

2.1.2. Palladium-Catalyzed Cross-Coupling Reactions

With brominated this compound in hand, a plethora of derivatives can be accessed through well-established palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: For the formation of new carbon-carbon bonds, the Suzuki-Miyaura coupling is a powerful tool.[2][3][4] By reacting the bromo-indene with various aryl or heteroaryl boronic acids, a diverse library of biaryl-substituted indenes can be synthesized.

  • Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling of the bromo-indene with terminal alkynes is the reaction of choice.[5][6][7][8][9] This opens up possibilities for further transformations of the alkyne group.

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-containing functional groups, the Buchwald-Hartwig amination allows for the coupling of the bromo-indene with a wide range of primary and secondary amines.[1][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Indene Derivative

  • To a degassed mixture of the bromo-indene derivative (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Workflow for Aromatic Ring Functionalization

G A This compound B Halogenation (e.g., NBS) A->B C Bromo-2-methyl-4-phenyl-1H-indene B->C D Suzuki Coupling (Ar-B(OH)2, Pd catalyst) C->D E Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) C->E F Buchwald-Hartwig Amination (R2NH, Pd catalyst) C->F G Aryl/Heteroaryl Derivatives D->G H Alkynyl Derivatives E->H I Amino Derivatives F->I

Caption: Palladium-catalyzed cross-coupling strategies.

Reactions at the Indene Double Bond

The double bond in the five-membered ring is susceptible to various addition reactions.

  • Diels-Alder Reaction: The indene double bond can act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene, leading to the formation of complex polycyclic structures.[12][13][14][15] The stereochemistry of the product can often be controlled by the choice of reactants and reaction conditions.

  • Epoxidation and Ring Opening: Epoxidation of the double bond followed by nucleophilic ring-opening provides a route to functionalized indanols.

Derivatization via the Indenone Intermediate

The indenone intermediate (2) is a valuable precursor for a range of derivatives.

  • Wittig Reaction: The ketone functionality of the indenone can be converted to an exocyclic double bond via the Wittig reaction.[16][17][18][19][20] This allows for the introduction of a variety of substituents at the 1-position.

Experimental Protocol: Wittig Reaction on 2-Methyl-4-phenyl-1H-inden-1(2H)-one

  • To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.1 eq).

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0 °C and add a solution of the indenone (2) (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the corresponding 1-alkylidene-2-methyl-4-phenyl-1H-indene.

Derivatization via the Indenone Intermediate

G A 2-Methyl-4-phenyl-1H-inden-1(2H)-one B Wittig Reaction (Phosphonium Ylide) A->B C Grignard/Organolithium Addition A->C D Reductive Amination (Amine, Reducing Agent) A->D E 1-Alkylidene Derivatives B->E F Tertiary Alcohol Derivatives C->F G 1-Amino Derivatives D->G

Caption: Synthetic utility of the indenone intermediate.

Functionalization of the Methyl Group

While direct functionalization of the methyl group can be challenging, it can be achieved through radical halogenation followed by nucleophilic substitution.

Potential Applications

The derivatives of this compound are anticipated to exhibit a range of biological activities and material properties.

  • Medicinal Chemistry: The indene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][21] Modifications of the phenyl ring and the indene core could lead to new therapeutic agents targeting cancer, inflammation, or neurodegenerative diseases.[5][21] For instance, the introduction of specific pharmacophores via Suzuki or Buchwald-Hartwig reactions could lead to potent and selective enzyme inhibitors or receptor modulators.

  • Materials Science: Indene derivatives are precursors to polyindenes and are used in the synthesis of ligands for metallocene catalysts in olefin polymerization.[1] The electronic properties of the this compound core can be tuned by the introduction of electron-donating or electron-withdrawing groups on the aromatic rings, making these derivatives promising candidates for organic electronics applications.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the synthesis of a wide array of novel chemical entities. By leveraging modern synthetic methodologies, researchers can systematically explore the chemical space around this core, paving the way for the discovery of new pharmaceuticals and advanced materials. The protocols and strategies outlined in this guide provide a solid foundation for such endeavors.

References

safety and handling of 2-methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2-Methyl-4-phenyl-1H-indene for Research Professionals

Section 1: Introduction & Scientific Context

The indene scaffold is a cornerstone in modern medicinal chemistry and materials science. As a privileged structure, its derivatives are integral to the development of novel therapeutics and advanced functional materials.[1][2] Specifically, substituted indenes like this compound are of significant interest to researchers. The strategic placement of a methyl group—often referred to as a "magic methyl" in drug discovery—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and solubility.[3] The phenyl substitution further provides a vector for exploring structure-activity relationships (SAR) through additional modifications.

Given the increasing utility of this compound in synthetic and developmental pipelines, a comprehensive understanding of its safe handling and reactivity profile is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a field-proven framework for the safe and effective use of this compound. The protocols herein are grounded in established safety data and are designed to ensure both the integrity of experimental outcomes and the protection of laboratory personnel.

Section 2: Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of safe laboratory practice. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 159531-97-2[4][5]
Molecular Formula C₁₆H₁₄[4][5]
Molecular Weight 206.28 g/mol [4]
Physical Form Liquid, Solid, or Semi-solid[5]
Recommended Storage Room temperature, under an inert atmosphere[5]

Section 3: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is critical for implementing appropriate safety controls. The primary hazards are associated with its irritant properties.

GHS ClassificationCodeDescriptionSource
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning [4][5]
Hazard Statements H315Causes skin irritation.[4][5]
H319Causes serious eye irritation.[4][5]
H335May cause respiratory irritation.[4][5]
Precautionary Statements P261Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5]
P280Wear protective gloves, protective clothing, eye protection, and face protection.[6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

The causality behind these classifications dictates specific handling protocols. The potential for respiratory irritation (H335) makes it mandatory to handle this compound in a certified chemical fume hood.[4][7] The skin and eye irritation warnings (H315, H319) necessitate the use of appropriate personal protective equipment (PPE) to create a barrier between the chemical and the user.[4]

Section 4: Comprehensive Safety and Handling Protocols

Adherence to a multi-layered safety approach is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control for this compound is a properly functioning chemical fume hood.[7] This is non-negotiable. The fume hood contains vapors and potential aerosols, directly addressing the H335 respiratory hazard by preventing inhalation.[4] All manipulations, including weighing, transfers, and additions to reaction vessels, must occur within the sash of the hood.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use. Handle with gloves.[7]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] When there is a risk of splashing, a face shield should be worn in addition to safety glasses.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. Choose body protection according to the amount and concentration of the substance at the workplace.[7]

Storage and Stability

Proper storage is crucial for maintaining the compound's purity and ensuring safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The recommendation for storage under an inert atmosphere (e.g., argon or nitrogen) prevents slow degradation from atmospheric oxygen or moisture, which is critical for the reproducibility of sensitive organometallic reactions.[5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids, as these can trigger vigorous and potentially hazardous reactions.[7]

  • Stability: The compound is stable under recommended storage conditions.[6][7]

Spill and Waste Management
  • Spill Response: In the event of a small spill, use personal protective equipment.[7] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Sweep or shovel the material into a suitable, labeled container for disposal.[7] Do not allow the product to enter drains.[7]

  • Waste Disposal: Dispose of waste materials and contaminated packaging in accordance with federal, state, and local environmental control regulations.[8] Chemical waste generators must ensure complete and accurate classification of the waste.[8]

Section 5: Emergency Procedures & First Aid

In case of exposure, immediate and appropriate action is critical.

  • Inhalation: If inhaled, move the person to fresh air.[7] If breathing is difficult or symptoms persist, seek medical attention.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water.[7] Remove all contaminated clothing. If skin irritation develops or persists, get medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse mouth thoroughly with water and seek immediate medical attention.[7]

Section 6: Experimental Workflow: Safe Handling for a Synthetic Reaction

To contextualize these protocols, the following section details the step-by-step handling of this compound in a representative synthetic workflow. This protocol is a self-validating system, where each step's safety measures directly correspond to the known hazards of the materials involved.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, don all required PPE (lab coat, nitrile gloves, safety glasses). Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Weighing: Tare a clean, dry vial on an analytical balance inside the fume hood. Using a clean spatula, carefully transfer the required amount of this compound into the vial. Keep the container opening away from your breathing zone to minimize inhalation risk.

  • Dissolution: Add the appropriate solvent to the vial containing the indene derivative. Cap the vial and gently swirl to dissolve. All solvent manipulations must be performed inside the fume hood.

  • Inerting the Reaction: If the reaction is air- or moisture-sensitive, assemble the reaction glassware and purge with an inert gas (e.g., argon) before introducing the reagent.

  • Reagent Transfer: Using a clean, dry syringe or cannula, slowly transfer the solution of this compound from the vial to the reaction vessel. This should be done carefully to avoid splashes.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash whenever possible.

  • Workup and Quenching: Once the reaction is complete, quench it by slowly adding the appropriate quenching agent. Be aware of any potential exothermic reactions and have a cooling bath ready.

  • Disposal: Dispose of all contaminated materials, including gloves, vials, and syringe needles, in the appropriate, clearly labeled waste containers.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Reagent Handling cluster_reaction Phase 3: Reaction & Cleanup Prep 1. Verify Engineering Controls (Fume Hood Certification) Don_PPE 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh 3. Weigh Reagent (Inside Fume Hood) Don_PPE->Weigh Dissolve 4. Dissolve in Solvent (Maintain Ventilation) Weigh->Dissolve Transfer 5. Transfer to Reaction Vessel (Syringe/Cannula Technique) Dissolve->Transfer React 6. Monitor Reaction (Behind Sash) Transfer->React Quench 7. Quench Reaction (Controlled Addition) React->Quench Dispose 8. Dispose of Waste (Segregated Waste Streams) Quench->Dispose

References

Methodological & Application

synthesis of 2-methyl-4-phenyl-1H-indene from 2-methyl-4-phenylindanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Methyl-4-phenyl-1H-indene from 2-Methyl-4-phenylindanone

Authored by a Senior Application Scientist

This comprehensive guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides a detailed protocol and theoretical background for the synthesis of this compound, a crucial precursor for high-efficiency metallocene catalysts used in olefin polymerization.[1][2] The protocol outlines a reliable and high-yield two-step process starting from 2-methyl-4-phenylindanone.

Our focus is on delivering not just a procedure, but a deep understanding of the reaction's causality. We will explore the mechanistic underpinnings of each step, from the initial reduction to the final dehydration, ensuring that the protocol is a self-validating system for achieving high-purity product on a multi-gram scale.[1]

Strategic Overview: From Indanone to Indene

The conversion of 2-methyl-4-phenylindanone to this compound is a cornerstone transformation for accessing strategically substituted indene ligands. While direct deoxygenation methods like the Wolff-Kishner or Clemmensen reductions convert the ketone to a methylene group (yielding the corresponding indane), our target molecule, an indene, requires the formation of a double bond within the five-membered ring.[3][4][5]

Therefore, the most effective and widely adopted strategy involves a sequential reduction-dehydration pathway. This two-step approach offers excellent control and consistently high yields.[1][6]

  • Reduction Step: The carbonyl group of the 2-methyl-4-phenylindanone is first selectively reduced to a secondary alcohol (an indenol) using a mild reducing agent like sodium borohydride (NaBH₄).

  • Dehydration Step: The resulting 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol is then subjected to acid-catalyzed dehydration to eliminate a molecule of water, forming the desired carbon-carbon double bond and yielding the final indene product.[6]

Reaction Pathway Diagram

reaction_pathway Indanone 2-Methyl-4-phenylindanone Indenol 2-Methyl-4-phenyl- 2,3-dihydro-1H-inden-1-ol Indanone->Indenol  Step 1: Reduction (e.g., NaBH₄, MeOH) Indene This compound Indenol->Indene  Step 2: Dehydration (e.g., TsOH, Toluene)

Caption: Overall synthetic route from indanone to indene.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.

Step 1: Nucleophilic Addition (Reduction)

The reduction of the ketone is a classic example of nucleophilic addition. Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻).

  • Hydride Attack: The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 2-methyl-4-phenylindanone. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom.

  • Protonation: A proton source, typically the methanol (MeOH) solvent, then protonates the resulting alkoxide ion to yield the neutral secondary alcohol, 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol.

This method is highly selective for aldehydes and ketones, leaving other functional groups (like the phenyl ring) untouched, which is a key advantage for this synthesis.

Step 2: Acid-Catalyzed Dehydration (E1 Mechanism)

The formation of the indene double bond proceeds via an E1 (Elimination, Unimolecular) mechanism, catalyzed by a strong acid like p-toluenesulfonic acid (TsOH).[6]

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the indenol, converting it into a good leaving group (-OH₂⁺).

  • Formation of a Carbocation: The protonated water molecule departs, generating a resonance-stabilized secondary benzylic carbocation. This is the rate-determining step of the reaction. The stability of this carbocation is crucial for the reaction to proceed efficiently.

  • Deprotonation and Alkene Formation: A weak base (which can be the solvent or the conjugate base of the acid) removes a proton from the adjacent carbon (C1), and the electrons from the C-H bond collapse to form a new pi bond, yielding the final product, this compound.

Mechanism Visualization

References

detailed experimental protocol for 2-methyl-4-phenyl-1H-indene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Detailed Experimental Protocol for the Synthesis of 2-Methyl-4-phenyl-1H-indene

Abstract

The indene scaffold is a crucial structural motif in medicinal chemistry and materials science, serving as a precursor for various pharmaceutical intermediates and as a ligand in olefin polymerization catalysts.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a functionalized indene derivative. The synthesis follows a robust and classical three-stage pathway: (I) intramolecular Friedel-Crafts acylation to form the core indanone structure, (II) reduction of the ketone to the corresponding indanol, and (III) acid-catalyzed dehydration to yield the final indene product. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, explanations for key experimental choices, safety protocols, and data presentation to ensure reproducibility and success.

Introduction and Scientific Background

Substituted indenes are a class of organic compounds characterized by a fused benzene and cyclopentadiene ring system. Their unique electronic and steric properties make them highly valuable. In materials science, metallocene complexes derived from indene ligands are potent catalysts for producing polyolefins with specific tacticities.[3] In the pharmaceutical sector, the indene core is present in a range of biologically active molecules.[2]

The synthesis of specifically substituted indenes like this compound requires a precise, multi-step approach. The strategy detailed herein begins with the formation of a 4-phenyl-1-indanone intermediate. This is achieved via an intramolecular Friedel-Crafts acylation of a β-phenylpropionic acid derivative, a reliable method for constructing the five-membered ring fused to an aromatic system.[4] The subsequent steps involve the reduction of the indanone to an indanol, followed by a dehydration reaction to introduce the double bond, forming the final 1H-indene structure. This pathway is chosen for its reliability, high yields, and the relative accessibility of starting materials.

Safety & Hazard Analysis

Prior to performing any experimental work, a thorough hazard analysis and risk assessment must be conducted for every chemical and procedural step. [5] Work must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Key Chemical Hazards:

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a strong lachrymator. Reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Aluminum Chloride (AlCl₃): Corrosive. Reacts violently with water, releasing heat and HCl gas. Handle in a dry environment.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Do not quench with acid directly.

  • p-Toluenesulfonic Acid (TsOH): Corrosive and causes severe skin and eye irritation.

  • Organic Solvents (DCM, Toluene, THF, Methanol): Flammable and/or toxic. Avoid inhalation and skin contact.[6]

An emergency eyewash and shower station must be readily accessible. All chemical waste must be disposed of according to institutional and local regulations.

Overall Synthetic Workflow

The synthesis is divided into three primary stages, starting from 3-(biphenyl-2-yl)propanoic acid.

SynthesisWorkflow A 3-(Biphenyl-2-yl)propanoic Acid B Stage 1: Friedel-Crafts Acylation (SOCl₂, AlCl₃, DCM) A->B Acid Chloride Formation & Cyclization C 4-Phenyl-1-indanone B->C D Stage 2: Ketone Reduction (NaBH₄, Methanol) C->D Reduction E 2-Methyl-4-phenyl-1-indanol D->E F Stage 3: Dehydration (p-TsOH, Toluene) E->F Elimination of H₂O G This compound F->G

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

Stage 1: Synthesis of 4-Phenyl-1-indanone

This stage involves the conversion of the starting carboxylic acid to a more reactive acid chloride, followed by an intramolecular Friedel-Crafts acylation to form the indanone ring.

Reagents & Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-(Biphenyl-2-yl)propanoic acid226.2710.0 g44.21.0
Thionyl Chloride (SOCl₂)118.974.8 mL66.31.5
Dichloromethane (DCM), anhydrous-150 mL--
Aluminum Chloride (AlCl₃), anhydrous133.346.48 g48.61.1
Hydrochloric Acid (HCl), 5M-100 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-(biphenyl-2-yl)propanoic acid (10.0 g, 44.2 mmol).

    • Add anhydrous dichloromethane (DCM, 100 mL).

    • Carefully add thionyl chloride (4.8 mL, 66.3 mmol) dropwise to the stirred suspension at room temperature.

    • Heat the mixture to reflux (approx. 40 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • Causality Note: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is necessary for the subsequent electrophilic aromatic substitution reaction.

  • Intramolecular Friedel-Crafts Acylation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a separate dry flask, suspend anhydrous aluminum chloride (6.48 g, 48.6 mmol) in anhydrous DCM (50 mL).

    • Carefully add the AlCl₃ suspension to the cold acid chloride solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Causality Note: AlCl₃ is a Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion which then attacks the adjacent phenyl ring to close the five-membered ring.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice (~100 g) in a beaker with vigorous stirring.

    • Add 5M HCl (100 mL) to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-phenyl-1-indanone.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Stage 2 & 3: Synthesis of this compound

This combined stage first reduces the indanone to an indanol intermediate, which is then immediately dehydrated without isolation to form the final product. This "one-pot" approach is efficient and minimizes product loss.

ReactionMechanism cluster_stage2 Stage 2: Reduction cluster_stage3 Stage 3: Dehydration Indanone 4-Phenyl-1-indanone Indanol 4-Phenyl-1-indanol Indanone->Indanol 1. NaBH₄, MeOH 2. Work-up Indene This compound Indanol_Stage3 2-Methyl-4-phenyl-1-indanol Indanol_Stage3->Indene p-TsOH, Toluene Reflux, -H₂O Indanone_Correct 2-Methyl-4-phenyl-1-indanone Indanol_Correct 2-Methyl-4-phenyl-1-indanol Indanone_Correct->Indanol_Correct NaBH₄ / MeOH Indene_Final This compound Indanol_Correct->Indene_Final p-TsOH / Toluene, Δ

Caption: Key chemical transformations in Stages 2 and 3.

Reagents & Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)Equivalents
2-Methyl-4-phenyl-1-indanone222.282.22 g10.01.0
Methanol (MeOH)-50 mL--
Sodium Borohydride (NaBH₄)37.830.45 g12.01.2
Toluene-75 mL--
p-Toluenesulfonic acid (p-TsOH)·H₂O190.220.19 g1.00.1
Ethyl Acetate (EtOAc)-100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g--

Step-by-Step Procedure:

  • Reduction of the Ketone:

    • Dissolve 2-methyl-4-phenyl-1-indanone (2.22 g, 10.0 mmol) in methanol (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes, controlling the effervescence.

    • Causality Note: NaBH₄ is a mild and selective reducing agent that donates a hydride (H⁻) to the electrophilic carbonyl carbon, reducing the ketone to a secondary alcohol. Methanol serves as the proton source.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.[5]

  • Dehydration to Indene:

    • Once the reduction is complete, carefully add water (20 mL) to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • To the resulting aqueous residue, add toluene (75 mL) and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux (approx. 110 °C) and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

    • Causality Note: The strong acid (p-TsOH) protonates the hydroxyl group of the indanol, converting it into a good leaving group (H₂O). Subsequent elimination of water and a proton from the adjacent carbon forms the double bond of the indene ring. The Dean-Stark trap removes water, driving the equilibrium towards the product.

  • Final Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.[1]

    • The resulting crude oil is the target compound, this compound.[7]

    • Purify the product using column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes).[5] Combine the fractions containing the pure product and remove the solvent to yield a colorless oil or a low-melting solid.[3][7]

Characterization

The final product should be characterized to confirm its identity and purity. Expected analytical data include:

  • ¹H NMR (CDCl₃): Expect signals for the aromatic protons (multiplets, ~7.2-7.6 ppm), the vinyl proton (singlet or narrow multiplet, ~6.6 ppm), the methylene protons of the indene ring (singlet, ~3.4 ppm), and the methyl group (singlet, ~2.2 ppm).[3]

  • ¹³C NMR: Will show characteristic peaks for aromatic, vinylic, methylene, and methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the calculated mass of C₁₆H₁₄ (206.28 g/mol ).

References

Preparation and Application of High-Performance Zirconocene Catalysts Derived from 2-Methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for the synthesis, characterization, and application of zirconocene catalysts based on the 2-methyl-4-phenyl-1H-indene ligand. Metallocene catalysts, particularly those from Group 4 metals like zirconium, are pivotal in modern polymer science, enabling precise control over polyolefin properties.[1][2] The substitution pattern on the indenyl ligand framework is a critical determinant of catalyst performance. This guide elucidates the role of the 2-methyl and 4-phenyl substituents in tuning the electronic and steric environment of the zirconium center. Detailed, field-tested protocols for the synthesis of the zirconocene dichloride precursor and its subsequent application in ethylene polymerization are provided, aimed at researchers in catalysis, polymer chemistry, and materials science.

Theoretical Background: The Architectural Logic of Indenyl-Based Zirconocenes

Zirconocene complexes are a cornerstone of single-site catalysis for olefin polymerization.[1][2] Unlike traditional heterogeneous Ziegler-Natta catalysts which possess multiple types of active sites, the well-defined molecular structure of a zirconocene catalyst ensures a uniform catalytic environment. This "single-site" character is the key to producing polymers with narrow molecular weight distributions and controlled microstructures.[2]

The ligand framework surrounding the zirconium center is not merely a scaffold; it is the primary tool for tailoring catalytic behavior. Indenyl ligands, with their fused benzene ring, offer a larger and more rigid coordination sphere compared to simple cyclopentadienyl (Cp) ligands. This structure profoundly influences the catalyst's activity, stereoselectivity (in the case of propylene polymerization), and the molecular weight of the resulting polymer.

The specific ligand featured in this guide, this compound, incorporates two key substituents whose effects are synergistic:

  • The 2-Methyl Group: This substituent is located on the five-membered ring of the indenyl system. Its primary role is electronic; as an electron-donating group, it increases the electron density at the zirconium center. This can enhance catalyst activity and stability. Furthermore, its presence can influence the regioselectivity of monomer insertion.

  • The 4-Phenyl Group: Positioned on the six-membered ring, this bulky group exerts a significant steric influence. This steric hindrance can direct the approach of the incoming monomer and the growing polymer chain, which is crucial for controlling the stereochemistry of polypropylene. In ethylene polymerization, it can affect the rate of chain transfer, often leading to polymers with higher molecular weights.[3]

The combination of these substituents allows for the creation of catalysts with enhanced performance characteristics compared to unsubstituted bis(indenyl)zirconium systems.[4] A common strategy is to link two such indenyl ligands via a bridge (e.g., dimethylsilyl, Me₂Si), creating a rigid ansa-metallocene structure. This bridging is essential for high-temperature stability and for producing highly isotactic polypropylene.[5][6][7]

Synthetic Workflow: From Ligand to Catalyst

The preparation of a zirconocene catalyst is a multi-step process that demands rigorous anaerobic and anhydrous techniques, as both the intermediates and the final product are highly sensitive to air and moisture. The overall workflow involves the deprotonation of the indenyl ligand followed by a salt metathesis reaction with a zirconium halide source.[8]

G cluster_0 PART A: Ligand Activation cluster_1 PART B: Metallocene Formation Indene This compound (C₁₆H₁₄) Lithiation Lithiation (Deprotonation) Indene->Lithiation Base n-Butyllithium (n-BuLi) in Hexane Base->Lithiation Li_Indenide Lithium 2-methyl-4-phenylindenide (Intermediate) Lithiation->Li_Indenide Forms reactive anion Metathesis Salt Metathesis Reaction Li_Indenide->Metathesis 2 equivalents Zr_Source Zirconium Tetrachloride (ZrCl₄) Zr_Source->Metathesis 1 equivalent Product Bis(2-methyl-4-phenylindenyl)zirconium Dichloride Metathesis->Product Forms rac/meso mixture

Caption: Synthetic workflow for the zirconocene catalyst.

Experimental Protocols

CAUTION: All procedures must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All solvents must be rigorously dried and deoxygenated prior to use.

Protocol 1: Synthesis of Bis(2-methyl-4-phenylindenyl)zirconium Dichloride

This protocol details the direct synthesis of the unbridged zirconocene complex. The reaction of the lithium indenide with ZrCl₄ typically yields a mixture of racemic and meso diastereomers, which can often be separated by fractional crystallization.

A. Materials and Reagents

Reagent/MaterialFormulaCAS NumberMolar Mass ( g/mol )Notes
This compoundC₁₆H₁₄159531-97-2206.28Purity >97%
n-Butyllithium (n-BuLi)C₄H₉Li109-72-864.06Typically 1.6 M or 2.5 M in hexanes
Zirconium(IV) chlorideZrCl₄10026-11-6233.04Anhydrous, purity >99.5%
Tetrahydrofuran (THF)C₄H₈O109-99-972.11Anhydrous, inhibitor-free
Dichloromethane (DCM)CH₂Cl₂75-09-284.93Anhydrous
TolueneC₇H₈108-88-392.14Anhydrous
HexanesC₆H₁₄ (mixture)110-54-3-Anhydrous
Celite®-61790-53-2-For filtration

B. Step-by-Step Procedure

  • Ligand Lithiation:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (2.06 g, 10.0 mmol) in 50 mL of anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (10.0 mmol, e.g., 4.0 mL of a 2.5 M solution in hexanes) dropwise via syringe over 15 minutes. Causality: This slow, cold addition prevents side reactions and ensures complete deprotonation of the acidic C1 proton of the indene.

    • Allow the resulting deep red-orange solution to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. This completes the formation of the lithium 2-methyl-4-phenylindenide salt.

  • Reaction with Zirconium Tetrachloride:

    • In a separate Schlenk flask, create a slurry of ZrCl₄ (1.17 g, 5.0 mmol) in 40 mL of anhydrous toluene.

    • Cool this slurry to -78 °C.

    • Using a cannula, slowly transfer the lithium indenide solution from step 1 into the cold ZrCl₄ slurry over 30 minutes with vigorous stirring. A color change to a deep red or brown suspension is expected.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours) with continuous stirring.

  • Work-up and Isolation:

    • Remove the solvents from the reaction mixture under vacuum to obtain a solid residue.

    • Extract the product from the residue by adding 50 mL of anhydrous dichloromethane (DCM) and stirring for 30 minutes. The product is soluble in DCM, while the lithium chloride (LiCl) byproduct is not.

    • Filter the mixture through a pad of Celite® on a medium-porosity fritted funnel to remove the LiCl precipitate. Wash the filter cake with an additional 20 mL of DCM.

    • Combine the filtrates and reduce the volume under vacuum to approximately 10-15 mL.

    • Add 50 mL of anhydrous hexanes to precipitate the zirconocene complex.

    • Cool the mixture to -20 °C for several hours to maximize precipitation.

    • Collect the resulting solid (typically orange or red) by filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

    • Yield: Typically 50-70%. The product is a mixture of rac and meso isomers. Further purification and separation can be achieved by fractional crystallization from a toluene/hexane mixture.

C. Characterization

  • ¹H NMR Spectroscopy: The primary method for confirming the structure and determining the rac/meso ratio. The two diastereomers will exhibit distinct sets of signals for the indenyl protons.

  • Mass Spectrometry: To confirm the molecular weight of the complex.

Application in Ethylene Polymerization

The synthesized zirconocene dichloride is a pre-catalyst and must be activated to perform polymerization. Methylaluminoxane (MAO) is the most common and effective cocatalyst.[1] MAO acts as both an alkylating agent (replacing the chloride ligands with methyl groups) and a methide abstractor, generating the catalytically active cationic zirconocene species, [L₂Zr-R]⁺.[9]

G Precatalyst L₂ZrCl₂ (Inactive Pre-catalyst) Active_Species [L₂Zr-CH₃]⁺ (Active Cationic Catalyst) Precatalyst->Active_Species Activation MAO Methylaluminoxane (MAO) MAO->Active_Species Propagation Coordination & Insertion Active_Species->Propagation Monomer Ethylene (C₂H₄) Monomer->Propagation Growing_Chain [L₂Zr-(CH₂)n-CH₃]⁺ (Growing Polymer) Propagation->Growing_Chain Chain Growth Growing_Chain->Propagation Repeats 'n' times Termination Chain Transfer (β-Hydride Elimination) Growing_Chain->Termination Polymer Polyethylene + [L₂Zr-H]⁺ Termination->Polymer

Caption: Simplified catalytic cycle for ethylene polymerization.

Protocol 2: Laboratory-Scale Ethylene Polymerization

This protocol describes a slurry-phase polymerization in a glass pressure reactor.

A. Materials and Reagents

Reagent/MaterialNotes
Bis(2-methyl-4-phenylindenyl)zirconium DichlorideAs synthesized in Protocol 1
Methylaluminoxane (MAO)Typically a 10 wt% solution in toluene
TolueneAnhydrous, polymerization grade
EthylenePolymerization grade (high purity)
MethanolFor quenching the reaction
Hydrochloric Acid (HCl)Dilute solution (e.g., 5%) in methanol for de-ashing

B. Step-by-Step Procedure

  • Reactor Setup:

    • Assemble and thoroughly dry a 250 mL glass pressure reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.

    • Purge the reactor with argon or nitrogen for at least 30 minutes while gently heating to remove any adsorbed moisture.

  • Catalyst Activation and Polymerization:

    • Charge the reactor with 100 mL of anhydrous toluene.

    • Introduce the MAO solution. The amount is crucial and is defined by the Al:Zr molar ratio, which is typically high (e.g., 1000:1 to 5000:1). For example, for 2 µmol of catalyst, you might add ~2-10 mmol of Al from the MAO solution.

    • Stir the toluene/MAO mixture and bring it to the desired reaction temperature (e.g., 50 °C).

    • In a separate vial inside a glovebox, dissolve a small, accurately weighed amount of the zirconocene pre-catalyst (e.g., ~1.2 mg, ~2.0 µmol) in 1-2 mL of toluene to create a stock solution.

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 2 bar).

    • Inject the catalyst solution into the reactor to initiate the polymerization. An immediate uptake of ethylene and often an exotherm (increase in temperature) should be observed.

    • Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 30 minutes). The formation of a polyethylene slurry will be visible.

  • Quenching and Polymer Isolation:

    • Vent the excess ethylene and stop the reaction by injecting 10 mL of methanol.

    • Pour the polymer slurry into a beaker containing 200 mL of acidic methanol (5% HCl). Stir for 1 hour to quench any remaining catalyst and dissolve the MAO residues.

    • Collect the white polyethylene powder by filtration.

    • Wash the polymer thoroughly with methanol and then dry it in a vacuum oven at 60 °C to a constant weight.

References

application of 2-methyl-4-phenyl-1H-indene in propylene polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Propylene Polymerization using 2-Methyl-4-Phenyl-1H-Indene-Based Metallocene Catalysts

Introduction: Advancing Precision in Polyolefin Synthesis

The field of polyolefin catalysis has been revolutionized by the advent of single-site metallocene catalysts, which offer unprecedented control over polymer architecture compared to traditional multi-site Ziegler-Natta systems.[1] This control allows for the synthesis of polymers with narrow molecular weight distributions and highly defined microstructures, enabling the precise tailoring of material properties.[1]

Among the most successful metallocene systems are ansa-zirconocenes based on substituted indenyl ligands. The ansa-bridge (a covalent link between the two indenyl rings) restricts ligand rotation, providing a stable and well-defined coordination environment around the metal center.[2] This guide focuses on a particularly high-performance catalyst precursor, rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂, derived from the this compound ligand. The specific substitution pattern on the indenyl rings—a methyl group at the 2-position and a phenyl group at the 4-position—imparts a unique combination of steric and electronic properties. These features result in exceptionally high catalytic activity and the production of highly isotactic polypropylene with desirable thermal and mechanical properties.[3][4]

This document provides a comprehensive overview of this catalyst system, including its structure and activation, detailed protocols for homogeneous propylene polymerization, and methods for characterizing the resulting polymer. It is intended for researchers and scientists in polymer chemistry and materials science seeking to leverage this advanced catalytic system for the synthesis of high-performance polypropylene.

Part 1: The Catalyst System: Structure, Synthesis, and Activation

Ligand and Catalyst Structure: The Foundation of Stereocontrol

The performance of the rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ catalyst is intrinsically linked to its molecular architecture.

  • Indenyl Ligand (this compound): The bulky phenyl group at the 4-position and the electron-donating methyl group at the 2-position are critical. The phenyl group provides steric hindrance that helps direct the incoming propylene monomer, while the methyl group influences the electronic environment of the zirconium center, contributing to higher active center fractions.[3]

  • Ansa-Bridge (-Si(CH₃)₂-): The dimethylsilyl bridge locks the two indenyl ligands in place, preventing rotation. This rigidity is essential for maintaining a consistent catalytic pocket.

  • racemo (rac) Isomer: The synthesis of the complex yields both racemo and meso diastereomers. The rac isomer possesses C₂ symmetry, which is crucial for producing isotactic polypropylene. In this configuration, each successive propylene monomer is forced to approach the catalytic center from alternating sides but with the same orientation, leading to a polymer chain where all methyl groups are on the same side.[2][5] The meso form, by contrast, has a plane of symmetry and would produce atactic (amorphous) polypropylene.[5]

Diagram: Logical Workflow for Catalyst Synthesis

cluster_synthesis Catalyst Precursor Synthesis Ligand This compound Ligand Ansa_Complex rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ Ligand->Ansa_Complex Reaction with SiMe₂Cl₂ & Metalation Zr_Precursor Zirconium Precursor (e.g., Zr(NMe₂)₄) Zr_Precursor->Ansa_Complex Ligand Exchange

Caption: General synthesis pathway for the ansa-zirconocene catalyst precursor.

Catalyst Activation: Generating the Active Species

The dichlorido-zirconium complex is a stable precursor but is not catalytically active. Activation requires a cocatalyst to abstract a chloride ligand and generate a coordinatively unsaturated, cationic zirconium species, which is the active site for polymerization.[3]

Common activators include:

  • Methylaluminoxane (MAO): A widely used activator, MAO is an oligomeric compound that acts as both an alkylating agent (replacing a chloride with a methyl group) and a strong Lewis acid to abstract the second chloride, forming a bulky, non-coordinating anion.[1] A large excess of MAO is typically required.

  • Borate Activators: A more efficient alternative involves a combination of a trialkylaluminum compound (like triisobutylaluminium, TIBA) and a strong Lewis acidic borate, such as [Ph₃C][B(C₆F₅)₄] or [Me₂NPh][B(C₆F₅)₄].[3] TIBA serves as a scavenger for impurities and an alkylating agent, while the borate abstracts the alkyl group from the zirconium center to generate the active cation.[3]

Diagram: Catalyst Activation Process

Precursor Catalyst Precursor L₂ZrCl₂ Active_Species Active Cationic Species [L₂Zr-R]⁺ Precursor->Active_Species Abstraction of Cl⁻ & Alkylation Cocatalyst Cocatalyst (e.g., MAO or TIBA/Borate) Cocatalyst->Active_Species

Caption: Activation of the zirconocene precursor to form the active catalytic species.

Part 2: Experimental Application Protocol

This section provides a detailed protocol for the homogeneous polymerization of propylene. All procedures must be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture, which deactivate the catalyst.

Materials and Reagents
  • Catalyst: rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ (Mt-I)

  • Cocatalyst System:

    • Triisobutylaluminium (TIBA), as a solution in toluene or heptane.

    • Trityl tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄] (Borate-II).

  • Solvent: Anhydrous toluene, polymerization grade.

  • Monomer: Propylene, polymer grade, passed through deoxygenating and drying columns.

  • Quenching Agent: Acidified methanol (e.g., 10% HCl in methanol).

Protocol: Homogeneous Propylene Polymerization

This protocol is adapted from established kinetic studies.[3][4]

1. Reactor Preparation:

  • A 100 mL glass reactor equipped with a magnetic stirrer is thoroughly dried under vacuum at 95 °C for at least 30 minutes.
  • The reactor is backfilled with inert gas and cooled to the desired reaction temperature (e.g., 50 °C) using a temperature-controlled bath.

2. Reactor Charging:

  • Inject 50 mL of anhydrous toluene into the reactor via syringe.
  • Introduce propylene gas into the reactor to saturate the solvent and maintain a constant pressure (e.g., 1 atm) throughout the reaction.
  • Inject the required amount of TIBA solution (e.g., to achieve an Al/Zr molar ratio of 800:1) to act as a scavenger for any remaining impurities. Stir for 5-10 minutes.

3. Catalyst Activation and Injection:

  • In a separate Schlenk flask or vial inside a glovebox, prepare the catalyst solution. Dissolve a precise amount of rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ and the borate activator (in a 1:1 molar ratio) in a small volume of toluene.
  • Allow the catalyst and activator to pre-mix for 1-2 minutes.
  • Using a gas-tight syringe, draw up the activated catalyst solution and inject it into the reactor to initiate polymerization.

4. Polymerization Reaction:

  • Maintain constant temperature and propylene pressure for the desired reaction time (e.g., 5-30 minutes). The onset of polymerization is often indicated by a rapid uptake of propylene gas and/or an increase in the solution's viscosity.
  • Monitor the reaction progress by recording the consumption of propylene over time.

5. Quenching and Polymer Recovery:

  • Terminate the polymerization by injecting 5-10 mL of acidified methanol into the reactor. This protonates and deactivates the catalyst.
  • Pour the resulting polymer slurry into a beaker containing a larger volume of acidified methanol to precipitate the polypropylene completely.
  • Stir the mixture for several hours, then collect the white polymer powder by filtration.
  • Wash the polymer repeatedly with methanol and then acetone.
  • Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.

6. Data Analysis:

  • Calculate the catalyst activity using the following formula: Activity (kg PP / (mol Zr · h)) = [Mass of Polymer (kg)] / ([moles of Zr] × [Time (h)])

Part 3: Polymer Characterization and Expected Results

The polypropylene produced must be thoroughly characterized to confirm its properties.

Analytical Techniques
  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Samples are typically run at high temperatures (e.g., 135-140 °C) in a solvent like 1,2,4-trichlorobenzene.[3]

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR): The primary method for determining the polymer microstructure. The relative intensities of the methyl carbon resonances allow for the quantification of stereosequences (pentads). The percentage of the [mmmm] pentad is a direct measure of the polymer's isotacticity.[6]

  • Differential Scanning Calorimetry (DSC): Measures the thermal properties of the polymer, including the melting temperature (Tm) and the heat of fusion (ΔHf). A high Tm is indicative of high isotacticity and crystallinity.[7]

Expected Performance Data

The rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ catalyst is known for its high performance. The table below summarizes typical results obtained under laboratory conditions.

ParameterTypical ValueSignificanceReference
Activity 11.07 × 10⁶ g PP/(mol_Mt·h)Extremely high productivity[3]
Mw (Weight-Average MW) 200 - 500 kg/mol High molecular weight polymer[3][8]
PDI (Mw/Mn) 2.0 - 2.7Narrow distribution, typical of single-site catalysts[8][9]
Isotacticity ([mmmm]%) > 95%Highly isotactic structure[6]
Melting Temperature (Tm) 150 - 160 °CHigh crystallinity and thermal stability[6][7]

Part 4: Mechanistic Insights into Stereocontrol

The high isotacticity of the polypropylene produced by this catalyst is a direct result of the C₂-symmetric ligand framework guiding the polymerization reaction. The mechanism is well-described by the Cossee-Arlman model.

  • Chain Stationary Mechanism: The growing polymer chain is believed to remain in a fixed orientation, pointing away from the more sterically hindered region of the catalytic site.[6]

  • Monomer Insertion: An incoming propylene monomer coordinates to the vacant site on the cationic zirconium center.

  • Stereoselective Enchainment: The indenyl ligands create a chiral pocket. To minimize steric repulsion between the methyl group of the incoming propylene and the ligand framework, the monomer can only insert in a specific orientation.

  • Chain Migration (Back-Skip): After insertion, the polymer chain migrates back to its original position, vacating the coordination site for the next monomer. Because the catalyst is C₂-symmetric, the new vacant site is a mirror image of the previous one, forcing the next monomer to coordinate with the same stereochemistry, thus ensuring an isotactic sequence.[5]

Diagram: Propylene Insertion and Stereocontrol

cluster_cycle Isotactic Polymerization Cycle Node1 Active Catalyst [L₂Zr-Polymer]⁺ Node2 Propylene Coordination Node1->Node2 Monomer Approach Node3 Migratory Insertion (Stereospecific) Node2->Node3 C-C Bond Formation Node4 Chain Migration (Back-Skip) Node3->Node4 Growing Chain Shifts Node4->Node1 Site Regeneration

Caption: Simplified cycle of stereospecific propylene insertion at the catalyst center.

References

Application Notes and Protocols for Ethylene Polymerization Using 2-Methyl-4-Phenyl-1H-Indene Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced polyolefin synthesis.

Introduction: The Architectural Control of Polyethylene with Substituted Indenyl Catalysts

The field of polyolefin catalysis has been revolutionized by the advent of single-site catalysts, such as metallocenes, which offer unprecedented control over polymer microstructure and, consequently, its macroscopic properties.[1] Among these, zirconocene and hafnocene complexes bearing substituted indenyl ligands have garnered significant attention for their ability to produce polyethylenes with a wide range of molecular weights, crystallinities, and branching distributions. The 2-methyl-4-phenyl-1H-indene ligand system, in particular, provides a unique steric and electronic environment around the metal center, influencing monomer coordination, insertion rates, and chain transfer processes. This guide provides a comprehensive overview and detailed protocols for the synthesis of a representative catalyst, rac-dimethylsilyl-bis(2-methyl-4-phenylindenyl)zirconium dichloride, and its application in ethylene polymerization.

The strategic placement of a methyl group at the 2-position and a phenyl group at the 4-position of the indenyl ring system imparts a specific chirality and steric hindrance to the resulting metallocene complex. This, in turn, dictates the stereochemistry of polypropylene and influences the molecular weight and comonomer incorporation in polyethylene. Understanding the synthesis of this specialized ligand and its corresponding catalyst, as well as the nuances of the polymerization process, is crucial for harnessing its full potential in creating tailored polyethylene materials.

Part 1: Synthesis of the Ligand and Metallocene Pre-catalyst

A robust and reproducible synthesis of the metallocene catalyst begins with the high-purity preparation of its constituent ligand. The following protocols detail the synthesis of this compound and its subsequent conversion to the ansa-zirconocene complex.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted indenes.[2][3] The synthesis involves a multi-step process, typically starting from a commercially available substituted indanone or through a convergent synthesis involving the construction of the indene skeleton. A plausible synthetic route is outlined below.

Materials and Reagents:

  • 4-Phenyl-1-indanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • p-Toluenesulfonic acid monohydrate

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Grignard Reaction:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add 4-phenyl-1-indanone (1.0 eq) dissolved in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide solution (1.2 eq) via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol intermediate.

  • Dehydration and Rearrangement:

    • Dissolve the crude alcohol in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid or oil.[4]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of rac-Dimethylsilyl-bis(2-methyl-4-phenylindenyl)zirconium Dichloride

This protocol is based on established methods for the synthesis of ansa-metallocenes.[5][6]

Materials and Reagents:

  • This compound

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dichlorodimethylsilane

  • Zirconium(IV) chloride

  • Anhydrous pentane or hexane

  • Anhydrous dichloromethane

Step-by-Step Procedure:

  • Deprotonation of the Indene:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.0 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. A color change to a deep red or brown solution of the indenyl lithium salt is typically observed.

  • Formation of the Bridged Ligand:

    • Cool the solution of the indenyl lithium salt to -78 °C.

    • Slowly add dichlorodimethylsilane (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bis(indenyl)silane ligand.

    • Purify the ligand by column chromatography or recrystallization.

  • Metallation:

    • In a separate flame-dried Schlenk flask, dissolve the purified bis(indenyl)silane ligand (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C and add n-butyllithium (2.0 eq) dropwise to form the dilithio salt.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • In another Schlenk flask, create a slurry of zirconium(IV) chloride (1.0 eq) in anhydrous dichloromethane or toluene.

    • Cool the slurry to -78 °C and slowly add the solution of the dilithio salt via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Remove the solvent under vacuum.

    • Extract the solid residue with dichloromethane or toluene and filter through a pad of Celite to remove lithium chloride.

    • Concentrate the filtrate under vacuum and wash the resulting solid with cold pentane or hexane to yield the rac/meso mixture of the zirconocene dichloride.

    • The rac isomer can often be separated from the meso isomer by fractional crystallization from a suitable solvent like toluene or dichloromethane/pentane.

Part 2: Ethylene Polymerization

The following protocol describes a typical slurry-phase ethylene polymerization using the synthesized metallocene catalyst and methylaluminoxane (MAO) as a cocatalyst.

The Crucial Role of Methylaluminoxane (MAO)

Methylaluminoxane (MAO) is a key component in metallocene-catalyzed olefin polymerization, serving multiple functions.[7] Primarily, it acts as an activator, abstracting a chloride ligand from the zirconocene precursor to generate a cationic, coordinatively unsaturated metal center, which is the active species for polymerization.[8][9] MAO also functions as a scavenger for impurities (e.g., water, oxygen) that would otherwise deactivate the catalyst.[7] The large excess of MAO typically required is believed to be necessary to drive the activation equilibrium towards the active species and to stabilize the cationic metallocene.[10][11]

Diagram of Catalyst Activation

Catalyst_Activation Precatalyst ZrCl₂L₂ (Pre-catalyst) Active_Species [ZrCH₃L₂]⁺[MAO-Cl]⁻ (Active Cationic Species) Precatalyst->Active_Species Activation MAO Methylaluminoxane (MAO) MAO->Active_Species Polyethylene Polyethylene Chain Active_Species->Polyethylene Polymerization Ethylene Ethylene (Monomer) Ethylene->Active_Species

References

Application Note: Precision Control of Polymer Tacticity Using 2-Methyl-4-Phenyl-1H-Indene-Based Metallocene Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Tacticity in Polymer Properties

The spatial arrangement of pendant groups along a polymer backbone, known as tacticity, is a fundamental parameter that dictates the material's macroscopic properties.[1] An ordered arrangement, either isotactic (pendant groups on the same side) or syndiotactic (pendant groups on alternating sides), allows polymer chains to pack into highly ordered, semi-crystalline structures. This crystallinity imparts desirable characteristics such as high melting points, increased rigidity, and superior mechanical strength. In contrast, atactic polymers, with a random arrangement of pendant groups, are amorphous, generally exhibiting lower melting points and softer, more flexible properties.[1] For polypropylene, achieving high isotacticity is crucial for producing stiff, durable plastics used in a vast range of applications, from automotive parts to packaging and textiles.

The advent of single-site metallocene catalysts revolutionized the field of polyolefin production, offering unprecedented control over polymer microstructure, including molecular weight distribution and, most importantly, tacticity.[2][3] Unlike traditional multi-sited Ziegler-Natta catalysts, metallocenes possess a single, well-defined active site, enabling the synthesis of polymers with uniform properties.[3] The key to this control lies in the sophisticated design of the organic ligands that coordinate to the central metal atom.

This application note details the use of a specific and highly effective ligand precursor, 2-methyl-4-phenyl-1H-indene , in the synthesis of ansa-metallocene catalysts for the production of highly isotactic polypropylene. We will explore the underlying mechanism of stereocontrol, provide detailed protocols for catalyst synthesis and polymerization, and present expected material properties.

Mechanistic Insight: How Ligand Architecture Dictates Stereochemistry

The stereochemical outcome of metallocene-catalyzed polymerization is governed by the chiral environment created by the ligand framework around the metal center. For producing isotactic polypropylene, C₂-symmetric ansa-metallocenes are particularly effective.[2][4] These complexes feature two indenyl (or cyclopentadienyl) ligands linked by a bridge (the "ansa"-bridge, e.g., -SiMe₂- or -CH₂CH₂-), which locks the rings in a fixed orientation.

When this compound is used to form a catalyst such as rac-dimethylsilylbis(2-methyl-4-phenylindenyl)zirconium dichloride (rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂), the resulting complex possesses the requisite C₂ symmetry.[5][6] The substituents on the indenyl rings play a crucial role in directing the incoming propylene monomer.

  • The Phenyl Group at the 4-Position: This bulky group acts as a steric gate, effectively blocking one side of the coordination pocket. It forces the growing polymer chain to orient away from it to minimize steric repulsion.

  • The Methyl Group at the 2-Position: This group helps to direct the prochiral propylene monomer to coordinate with a specific enantiomorphic face. The methyl group of the inserting propylene molecule preferentially points away from the indenyl ligand to avoid steric clash.

This elegant interplay of steric forces ensures that each successive monomer molecule inserts with the same stereochemistry, a process known as enantiomorphic site control. The result is a highly regular, isotactic polymer chain. Catalysts of the rac-Me₂Si(2-Methyl-4-Aryl-indenyl)₂ZrCl₂ class are known to produce polypropylenes with exceptionally high isotacticities ([mmmm] pentad content ≥ 99%) and high melting points.[5]

Logical Flow of Stereocontrol

Below is a diagram illustrating the key relationships in the stereocontrol mechanism.

stereocontrol_mechanism cluster_catalyst Catalyst Design cluster_polymerization Polymerization Process cluster_outcome Resulting Polymer Indene This compound Catalyst rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ Indene->Catalyst Ansa ansa-Bridge (e.g., Me₂Si) Ansa->Catalyst ZrCl4 ZrCl₄ ZrCl4->Catalyst Activation Activation with MAO Catalyst->Activation Insertion Chain Migratory Insertion Activation->Insertion Monomer Propylene Monomer Monomer->Insertion Guidance Steric Guidance (Phenyl & Methyl Groups) Insertion->Guidance Control Enantiomorphic Site Control Guidance->Control Polymer Highly Isotactic Polypropylene ([mmmm] > 99%) Control->Polymer

Caption: Mechanism of stereocontrol using the indenyl-based catalyst.

Experimental Protocols

Safety Precaution: All procedures involve air- and moisture-sensitive reagents. Manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[7] Solvents must be rigorously dried and deoxygenated before use.

Protocol 1: Synthesis of rac-dimethylsilylbis(2-methyl-4-phenylindenyl)zirconium dichloride

This protocol is adapted from established literature procedures for synthesizing ansa-metallocenes.[8][9]

A. Ligand Synthesis: 1,2-Bis(2-methyl-4-phenylindenyl)dimethylsilane

  • Deprotonation: In a Schlenk flask, dissolve this compound (2 equivalents) in anhydrous THF inside a glovebox. Cool the solution to -78 °C.

  • Add n-butyllithium (2 eq., 2.5 M in hexanes) dropwise while stirring. Allow the solution to warm to room temperature and stir for 4 hours to ensure complete formation of the lithium indenide salt. The solution will typically change color.

  • Bridging Reaction: Cool the solution back to -78 °C. Slowly add dichlorodimethylsilane (1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude bridged ligand. The product can be purified by column chromatography or recrystallization.

B. Metallocene Formation

  • Dianion Formation: Dissolve the purified bridged ligand (1 eq.) in anhydrous diethyl ether in a Schlenk flask. Cool to -78 °C.

  • Add n-butyllithium (2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 6 hours. The dianion salt will often precipitate.

  • Complexation: In a separate flask, create a slurry of zirconium tetrachloride (ZrCl₄, 1 eq.) in anhydrous toluene or pentane. Cool this slurry to -78 °C.

  • Transfer the dianion solution/slurry to the ZrCl₄ slurry via cannula.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Purification: Remove the solvent in vacuo. Extract the product with dichloromethane (DCM) or toluene and filter through Celite to remove lithium chloride salts. The desired rac isomer can be separated from the meso isomer by fractional crystallization from a toluene/pentane mixture. The bright red-orange crystals of the rac isomer are typically less soluble.

Protocol 2: Propylene Polymerization

Materials & Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature control, and gas inlet/outlet.

  • Catalyst: rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂

  • Cocatalyst: Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene).

  • Monomer: Polymerization-grade propylene.

  • Solvent: Anhydrous toluene.

  • Quenching Agent: Acidified methanol (5% HCl in methanol).

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum at elevated temperature (e.g., 80 °C) for at least 2 hours. Backfill with argon or nitrogen and cool to the desired polymerization temperature (e.g., 50 °C).[6]

  • Solvent and Cocatalyst Addition: Inject 250 mL of anhydrous toluene into the reactor, followed by the desired amount of MAO solution (e.g., to achieve an Al/Zr molar ratio of 1000:1 to 3000:1).[6][10] Stir the solution for 15 minutes.

  • Catalyst Injection: Dissolve a precise amount of the zirconocene catalyst (e.g., 2-5 µmol) in a small volume of toluene and inject it into the reactor to initiate the polymerization.

  • Polymerization: Immediately pressurize the reactor with propylene gas to the desired pressure (e.g., 2-7 bar). Maintain constant pressure and temperature for the duration of the reaction (e.g., 30-60 minutes). The polymerization is typically exothermic and may require cooling to maintain a constant temperature.

  • Quenching: Vent the excess propylene and quench the reaction by injecting 20 mL of acidified methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reactor contents into a larger volume of acidified methanol. Stir for 1 hour.

  • Filter the white, powdery polypropylene product, wash thoroughly with methanol, and dry under vacuum at 60 °C until a constant weight is achieved.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reactor 1. Prepare & Purge Reactor Solvent 2. Add Toluene & MAO Reactor->Solvent Catalyst 3. Inject Catalyst Solution Solvent->Catalyst Monomer 4. Pressurize with Propylene Catalyst->Monomer Polymerize 5. Polymerize (Constant T, P) Monomer->Polymerize Quench 6. Quench with Acidified Methanol Polymerize->Quench Isolate 7. Precipitate, Filter & Dry Polymer Quench->Isolate Characterize 8. Characterize Polymer (NMR, GPC, DSC) Isolate->Characterize

Caption: Step-by-step workflow for propylene polymerization.

Data Presentation: Expected Results

The rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂/MAO system is a highly active and isospecific catalyst. The properties of the resulting polypropylene can be tuned by adjusting polymerization conditions.

ParameterCondition ACondition BCondition CReference
Polymerization Temp. (°C) 305070[5][6]
Propylene Pressure (bar) 444
Catalyst Activity (kg PP/mol Zr·h) HighVery HighHigh[7]
Isotacticity ([mmmm] %) > 9998-9997-98[5]
Melting Point (Tₘ, °C) 160-162157-159154-156[5][9]
Weight-Avg. Mol. Wt. (Mₙ, kg/mol ) 400-600250-400150-250[5]
Polydispersity Index (Mₙ/Mₙ) ~2.0~2.1~2.2[11]

Analysis: As polymerization temperature increases, catalyst activity often peaks and then declines, while both molecular weight and isotacticity tend to decrease due to increased rates of chain termination and stereo-inversion events.

Conclusion

The use of this compound as a ligand precursor enables the synthesis of robust, C₂-symmetric ansa-metallocene catalysts that exhibit exceptional control over polypropylene tacticity. The steric environment engineered by the phenyl and methyl substituents provides a clear and effective mechanism for producing highly isotactic polypropylene with desirable thermal and mechanical properties. The protocols outlined in this note provide a reliable framework for researchers in materials science and drug delivery to synthesize well-defined polymers for advanced applications.

References

Scale-Up Synthesis of 2-Methyl-4-Phenyl-1H-Indene for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-methyl-4-phenyl-1H-indene, a key intermediate in the production of advanced polymers and specialty chemicals. The protocol details a robust two-step synthetic route, commencing with the Grignard reaction of 4-phenyl-2-butanone with methylmagnesium bromide, followed by an acid-catalyzed dehydration of the intermediate tertiary alcohol. This application note addresses critical parameters for transitioning from laboratory-scale to industrial production, focusing on reaction optimization, safety considerations, and purification strategies to ensure high yield and purity of the final product.

Introduction: The Industrial Significance of Substituted Indenes

Indene and its derivatives are valuable building blocks in the chemical industry, primarily utilized in the production of hydrocarbon resins and as ligands for metallocene catalysts in olefin polymerization.[1][2][3][4] Specifically, this compound serves as a crucial precursor for synthesizing ansa-metallocene catalysts, which are instrumental in producing polymers with tailored microstructures and properties.[5][6][7] The unique stereochemical environment provided by substituted indenyl ligands allows for precise control over polymer tacticity and molecular weight.

The demand for high-performance polymers in various sectors, including packaging, automotive, and electronics, necessitates efficient and scalable synthetic routes to key monomers and catalyst precursors like this compound. This guide is designed to provide researchers, process chemists, and drug development professionals with the technical insights and practical protocols required for the successful scale-up of this important chemical intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process:

  • Grignard Reaction: Nucleophilic addition of methylmagnesium bromide to the carbonyl group of 4-phenyl-2-butanone to form the tertiary alcohol, 2-methyl-4-phenyl-2-butanol.

  • Acid-Catalyzed Dehydration: Intramolecular cyclization and dehydration of the tertiary alcohol intermediate to yield the final product, this compound.

This synthetic route is advantageous due to the ready availability of starting materials and the generally high yields achievable for both steps.

Diagram: Synthetic Workflow

SynthesisWorkflow Start 4-Phenyl-2-butanone Grignard Grignard Reaction (CH3MgBr, Dry Ether) Start->Grignard Intermediate 2-Methyl-4-phenyl-2-butanol Grignard->Intermediate Dehydration Acid-Catalyzed Dehydration (e.g., p-TsOH, Toluene) Intermediate->Dehydration Product This compound Dehydration->Product Purification Purification (Distillation) Product->Purification

Caption: Overall synthetic scheme for this compound.

Laboratory-Scale Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound on a laboratory scale.

Part A: Grignard Reaction - Synthesis of 2-Methyl-4-phenyl-2-butanol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.313.65 g0.15
Anhydrous diethyl ether74.12150 mL-
Methyl iodide141.948.7 mL (19.9 g)0.14
4-Phenyl-2-butanone148.2014.8 g (15.0 mL)0.10
Saturated aq. NH4Cl-100 mL-
Anhydrous MgSO4120.37As needed-

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Add magnesium turnings to the flask and briefly flame-dry under a stream of dry nitrogen.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of methyl iodide in 50 mL of anhydrous diethyl ether.

    • Add a small portion (approx. 5 mL) of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Prepare a solution of 4-phenyl-2-butanone in 50 mL of anhydrous diethyl ether in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 4-phenyl-2-butanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude 2-methyl-4-phenyl-2-butanol as a viscous oil. The product can be used in the next step without further purification. A typical yield for this step is in the range of 72-85%.[8]

Part B: Acid-Catalyzed Dehydration - Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Methyl-4-phenyl-2-butanol164.2416.4 g0.10
p-Toluenesulfonic acid monohydrate190.220.95 g0.005
Toluene92.14150 mL-
Saturated aq. NaHCO3-50 mL-
Anhydrous MgSO4120.37As needed-

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add the crude 2-methyl-4-phenyl-2-butanol, toluene, and p-toluenesulfonic acid monohydrate.

  • Dehydration:

    • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil. The expected yield for the dehydration of benzylic tertiary alcohols is generally high, often exceeding 85%.[9][10]

Scale-Up Considerations for Industrial Production

Transitioning the laboratory-scale synthesis to an industrial process requires careful consideration of several key factors to ensure safety, efficiency, and cost-effectiveness.

Grignard Reaction Scale-Up

The Grignard reaction is highly exothermic and moisture-sensitive, presenting significant challenges on a large scale.

  • Heat Management: The initiation and progression of the Grignard reaction can lead to a rapid increase in temperature. Industrial reactors must have efficient cooling systems to control the exotherm and prevent runaway reactions. The addition of reagents should be carefully controlled.

  • Solvent Selection: While diethyl ether is common in the lab, its low boiling point and high volatility pose safety risks on an industrial scale. Higher boiling point ethers such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are often preferred.

  • Initiation: Ensuring consistent and controlled initiation of the Grignard reaction is critical. On a large scale, visual confirmation can be difficult. In-situ monitoring techniques, such as infrared spectroscopy, can be employed to track the consumption of the alkyl halide and confirm initiation.

  • Agitation: Efficient agitation is necessary to ensure good mass transfer between the magnesium surface and the alkyl halide solution. Inadequate stirring can lead to localized hot spots and reduced yields.

Acid-Catalyzed Dehydration Scale-Up

The acid-catalyzed dehydration step also requires careful management for large-scale production.

  • Catalyst Selection: While p-toluenesulfonic acid is effective, solid acid catalysts such as acidic resins or zeolites can be advantageous in a continuous flow process, simplifying catalyst removal and product purification.[5]

  • Water Removal: Efficient removal of water is crucial to drive the equilibrium towards the product. Industrial-scale distillation columns or pervaporation membranes can be employed for continuous water removal.

  • Byproduct Formation: At elevated temperatures and in the presence of strong acids, side reactions such as polymerization of the indene product can occur. Reaction temperature and catalyst loading should be optimized to minimize these side reactions.

Diagram: Scale-Up Challenges and Solutions

ScaleUp cluster_grignard Grignard Reaction Scale-Up cluster_dehydration Dehydration Scale-Up Grignard_Challenges Challenges Exotherm Control Solvent Safety Initiation Consistency Grignard_Solutions Solutions Efficient Cooling Systems Higher Boiling Point Ethers (THF, 2-MeTHF) In-situ Monitoring (IR) Grignard_Challenges->Grignard_Solutions Mitigation Strategies Dehydration_Challenges Challenges Catalyst Removal Efficient Water Removal Byproduct Formation Dehydration_Solutions Solutions Solid Acid Catalysts Azeotropic Distillation / Pervaporation Optimized Temperature & Catalyst Loading Dehydration_Challenges->Dehydration_Solutions Process Optimization

Caption: Key challenges and solutions for scaling up the synthesis.

Industrial Applications of this compound

The primary industrial applications of this compound and related substituted indenes are in the fields of polymer chemistry and materials science.

  • Metallocene Catalysts: As previously mentioned, substituted indenes are crucial ligands for the synthesis of ansa-metallocene catalysts. These catalysts are used in the production of polyolefins, such as polypropylene and polyethylene, with specific properties like high stereoregularity, narrow molecular weight distribution, and the ability to incorporate comonomers.[5][6][7][11]

  • Hydrocarbon Resins: Indene can be polymerized to form indene-coumarone resins, which are used in a variety of applications including adhesives, printing inks, coatings, and rubber compounding.[1][2][3][4] The incorporation of substituents on the indene ring can modify the properties of the resulting resin, such as its softening point, color, and compatibility with other polymers.

  • Specialty Chemicals: The indene scaffold is also found in various biologically active molecules and functional materials, making its derivatives of interest in the pharmaceutical and electronics industries.[12][13]

Conclusion

The scale-up synthesis of this compound presents a viable and efficient route to a valuable chemical intermediate. By carefully managing the challenges associated with the Grignard reaction and the acid-catalyzed dehydration, high yields and purities can be achieved on an industrial scale. The protocols and considerations outlined in this application note provide a solid foundation for the development of a robust and scalable manufacturing process, enabling the production of advanced materials for a wide range of applications.

References

Application Note: A Multi-Technique Approach for the Definitive Characterization of 2-Methyl-4-Phenyl-1H-Indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-4-phenyl-1H-indene scaffold is a privileged structure in medicinal chemistry and materials science, necessitating its unambiguous characterization for intellectual property, regulatory submission, and the establishment of definitive structure-activity relationships (SAR). This guide provides an in-depth, multi-technique workflow for the structural elucidation and purity assessment of this class of molecules. We move beyond mere procedural lists to explain the causality behind experimental choices, presenting an integrated strategy that combines chromatography, mass spectrometry, NMR spectroscopy, and single-crystal X-ray diffraction. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity.

The Imperative for Rigorous Characterization

The biological activity and material properties of this compound derivatives are intrinsically linked to their precise three-dimensional structure. The potential for isomerism—positional isomers of the phenyl group or double bond migration within the indene ring system—demands a rigorous analytical workflow. An incorrect structural assignment can invalidate SAR studies, lead to wasted resources, and compromise patent claims. Therefore, a synergistic application of multiple orthogonal techniques is not just recommended; it is essential for definitive proof of structure and purity.

The Integrated Characterization Workflow

A robust characterization strategy follows a logical progression from establishing sample purity to elucidating detailed structural connectivity, and finally, to determining the absolute three-dimensional arrangement of atoms. Each step provides data that validates the previous one, creating a powerful, self-correcting analytical narrative.

G cluster_0 Purity & Identity Confirmation cluster_1 Structural Elucidation cluster_2 Definitive 3D Structure HPLC HPLC (Purity, Isomer Separation) MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirm Mass of Pure Fraction NMR NMR Spectroscopy (Connectivity, 2D Structure) MS->NMR Confirm Formula XRAY X-ray Crystallography (Absolute Structure) NMR->XRAY Validate Connectivity & Grow Crystals Final Fully Characterized Derivative XRAY->Final Definitive Proof Synthesis Synthesized Compound Synthesis->HPLC Assess Purity G Data HPLC MS NMR X-ray Conclusion Fully Validated Structure & Purity Data:f0->Conclusion Confirms Purity & Isomeric Integrity Data:f1->Conclusion Confirms Molecular Formula Data:f2->Conclusion Confirms Atomic Connectivity Data:f3->Conclusion Confirms Absolute 3D Structure

Application Notes & Protocols: Strategic Functionalization of the Indenyl Ring System of 2-Methyl-4-Phenyl-1H-Indene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indene scaffold is a privileged structural motif found in numerous pharmacologically active compounds and advanced materials. Specifically, 2-methyl-4-phenyl-1H-indene offers a versatile platform for derivatization, enabling the exploration of chemical space for drug discovery and the tuning of electronic properties for materials science. This guide provides an in-depth exploration of key strategies for the functionalization of its indenyl ring system. We will move beyond simple procedural lists to explain the underlying principles governing reactivity and regioselectivity. Detailed, field-tested protocols for metallation-electrophile quenching, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions are presented, supported by mechanistic insights and comprehensive references.

Introduction: The Chemical Versatility of this compound

This compound is a substituted indene derivative featuring a fused benzene and cyclopentene ring system.[1] This structure possesses several key reactive sites that can be selectively targeted for modification:

  • The Acidic C1 Methylene Protons: The protons on the C1 carbon are significantly acidic (pKa ≈ 20 in DMSO) due to the formation of a resonance-stabilized indenyl anion upon deprotonation.[2] This anion is aromatic (10 π-electrons) and serves as a potent carbon nucleophile.

  • The Electron-Rich Aromatic Ring: The fused benzene ring (positions C4-C7) and the appended phenyl group are susceptible to electrophilic aromatic substitution (EAS). The existing substituents direct the position of incoming electrophiles.

  • The C2-C3 Double Bond: The double bond within the five-membered ring can potentially participate in addition and cycloaddition reactions, although this is often less favored compared to reactions involving the aromatic system or the C1 position.

Understanding the interplay of these reactive centers is crucial for designing logical and efficient synthetic routes to novel derivatives. This document will focus on the most robust and widely applicable functionalization strategies.

Strategy 1: Metallation and Electrophilic Quenching

The most direct approach to functionalizing the five-membered ring is through the generation of the indenyl anion, followed by trapping with a suitable electrophile. This method leverages the high acidity of the C1 protons.

Mechanistic Rationale

Deprotonation is typically achieved using a strong, non-nucleophilic base, such as an organolithium reagent (e.g., n-butyllithium) or a strong hydride base (e.g., sodium hydride).[2] The resulting lithium indenide is a powerful nucleophile that readily attacks a wide range of electrophiles, primarily at the C1 position, to form a new C-C or C-heteroatom bond. The regiochemistry of the attack is influenced by the charge distribution in the anion, with the highest electron density residing on the C1 carbon.

cluster_0 Deprotonation cluster_1 Electrophilic Quench Indene This compound Anion Indenyl Anion (Nucleophile) Indene->Anion Deprotonation at C1 Base n-BuLi Product C1-Functionalized Product Anion->Product Nucleophilic Attack Electrophile Electrophile (E+)

Caption: Workflow for C1 functionalization via metallation.

Detailed Protocol: C1-Alkylation with Iodomethane

This protocol describes the methylation of this compound at the C1 position.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Iodomethane (CH₃I) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 2.06 g, 10 mmol).

  • Solvent Addition: Add anhydrous THF (50 mL) via syringe and stir until the indene derivative is fully dissolved.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL of a 2.5 M solution, 11 mmol) dropwise via syringe over 10 minutes. The solution will typically develop a deep red or orange color, indicating the formation of the indenyl anion.

  • Anion Stirring: Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Add iodomethane (0.75 mL, 12 mmol) dropwise to the cold solution. The characteristic color of the anion should fade upon addition.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1,2-dimethyl-4-phenyl-1H-indene.

Trustworthiness Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot for the product indicates reaction completion. The deep color of the indenyl anion is a strong visual confirmation of successful deprotonation.

Data Summary: Scope of Electrophiles
ElectrophileReagent ExampleTypical Yield (%)Notes
Alkyl HalideIodomethane, Benzyl Bromide85-95%A highly efficient and general reaction.
Aldehyde/KetoneAcetone, Benzaldehyde70-85%Forms a tertiary alcohol after acidic workup.
Silyl HalideTrimethylsilyl chloride (TMSCl)>90%Useful for introducing protecting groups or handles for further chemistry.
Aryl HalideBromobenzene50-70%Requires specific conditions, such as photochemical SRN1 reactions.[3]
Carbon DioxideCO₂ (gas or dry ice)60-80%Forms the corresponding carboxylic acid after acidic workup.

Strategy 2: Electrophilic Aromatic Substitution (EAS)

Functionalization of the six-membered aromatic rings proceeds via the classical electrophilic aromatic substitution mechanism.[4] The regiochemical outcome is dictated by the directing effects of the substituents on the indene core.

Mechanistic Rationale & Regioselectivity

The fused cyclopentenyl group and the C2-methyl group are both electron-donating groups (EDGs), activating the fused benzene ring towards electrophilic attack. The C4-phenyl group is generally a weakly deactivating group via induction but can direct ortho/para. The combined effect typically directs incoming electrophiles to the C7 and C5 positions of the indenyl core. The generation of the electrophile is a key step, often requiring a strong Brønsted or Lewis acid catalyst.[4][5]

Electrophilic Aromatic Substitution (Nitration) reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generation of Electrophile intermediate Sigma Complex (Carbocation Intermediate) indene This compound indene->intermediate π-system attacks E+ product Nitro-functionalized Indene intermediate->product -H⁺ (Restores Aromaticity)

Caption: General mechanism for electrophilic nitration.

Detailed Protocol: Nitration of the Indenyl Core

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.06 g, 10 mmol) in dichloromethane (40 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated H₂SO₄ (5 mL) to concentrated HNO₃ (5 mL) at 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the solution of the indene derivative over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice (100 g). Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL) and saturated NaHCO₃ solution (2 x 50 mL) until the aqueous layer is no longer acidic.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of regioisomers, can be separated and purified by column chromatography or recrystallization.

Expertise Note: Friedel-Crafts reactions on indene systems can be complex due to the potential for polymerization under strong Lewis acid conditions.[6] It is crucial to use mild conditions, low temperatures, and carefully control the stoichiometry of the Lewis acid.

Strategy 3: Transition Metal-Catalyzed Cross-Coupling

For more complex C-C bond formations, particularly for aryl-aryl linkages, transition metal-catalyzed reactions are indispensable. This requires prior installation of a handle on the indene ring, typically a halide (Br, I) or a triflate group, which can be introduced via electrophilic halogenation or other methods.

Rationale and Applications

Palladium-catalyzed reactions like the Suzuki and Heck couplings are powerful tools for derivatizing the aromatic rings of the indene system.[7][8] The Suzuki coupling involves the reaction of an organoboron compound with an aryl halide, while the Heck reaction couples an aryl halide with an alkene.[7] These methods offer high functional group tolerance and predictable regioselectivity based on the position of the halide handle.

Suzuki Cross-Coupling Workflow cluster_0 Substrates cluster_1 Catalytic Cycle IndenylHalide Bromo-Indene Derivative (e.g., 7-Bromo) Catalyst Pd(0) Catalyst + Ligand IndenylHalide->Catalyst BoronicAcid Aryl Boronic Acid Ar-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Product Aryl-Functionalized Indene Catalyst->Product Forms C-C Bond Base->Catalyst Cycle Oxidative Addition Transmetallation Reductive Elimination

Caption: Key components of a Suzuki cross-coupling reaction.

Protocol Example: Suzuki Coupling of a 7-Bromoindene Derivative

This protocol assumes the prior synthesis of 7-bromo-2-methyl-4-phenyl-1H-indene.

Materials:

  • 7-bromo-2-methyl-4-phenyl-1H-indene (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene/Water mixture (e.g., 4:1 v/v)

  • Argon or Nitrogen gas

Procedure:

  • Setup: To a Schlenk flask, add the 7-bromoindene derivative (285 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst and Solvent: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and the degassed toluene/water solvent mixture (10 mL).

  • Heating: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-methyl-4-phenyl-1H-indene. This molecule is a crucial substituted indene derivative, often utilized as a ligand precursor in the development of metallocene catalysts for olefin polymerization.[1] Its structural rigidity and electronic properties, conferred by the phenyl and methyl substituents, make it a valuable building block in materials science and pharmaceutical research.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind procedural choices, troubleshoot common experimental hurdles, and offer field-proven insights to improve yield and purity. Our goal is to empower you to not only successfully synthesize the target compound but also to logically diagnose and resolve issues that may arise during your experiments.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a robust three-step sequence starting from 2-methyl-3-phenylpropanoic acid. This pathway is selected for its reliability and the commercial availability of starting materials. Each step presents unique challenges and optimization opportunities, which will be addressed in the subsequent sections.

SynthesisWorkflow cluster_0 Step 1: Intramolecular Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Acid-Catalyzed Dehydration A 2-Methyl-3-phenylpropanoic acid B 2-Methyl-4-phenyl-1-indanone A->B  1. SOCl₂ or (COCl)₂  2. AlCl₃, CS₂ or CH₂Cl₂ C 2-Methyl-4-phenyl-1-indanol B->C  NaBH₄, MeOH/THF D This compound C->D  p-TsOH, Toluene  Dean-Stark Trap Troubleshooting start Low Final Yield check_step1 Analyze Step 1 Product (Indanone) start->check_step1 step1_ok Yield & Purity OK? check_step1->step1_ok check_step2 Analyze Step 2 Product (Indanol) step1_ok->check_step2 Yes sol1 Troubleshoot Step 1: - Check reagent quality - Use high dilution - Control temperature step1_ok->sol1 No step2_ok Yield & Purity OK? check_step2->step2_ok check_step3 Analyze Step 3 Product (Indene) step2_ok->check_step3 Yes sol2 Troubleshoot Step 2: - Increase NaBH₄ equivalents - Monitor by TLC - Check solvent quality step2_ok->sol2 No sol3 Troubleshoot Step 3: - Use Dean-Stark trap - Use mild acid catalyst - Control reaction time check_step3->sol3

References

Technical Support Center: Purification of Crude 2-methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-methyl-4-phenyl-1H-indene. The indene scaffold is notoriously susceptible to isomerization and oxidation, making the path from crude reaction mixture to highly pure final product a significant challenge. This document is structured as a dynamic troubleshooting resource to directly address the common issues encountered in the laboratory.

Troubleshooting Guide: Isolating High-Purity this compound

This section addresses specific, practical problems that arise during the purification workflow. Each entry follows a "Symptom -> Cause -> Solution" format to provide rapid, actionable advice.

Question 1: My final product is a yellow or brownish oil/solid, not the expected white or off-white solid. What is causing this discoloration?

  • Probable Cause: This discoloration is a classic indicator of oxidation. The allylic protons on the five-membered ring of the indene core are highly susceptible to air oxidation, which leads to the formation of colored, polar impurities over time.[1] This process can be accelerated by exposure to light and elevated temperatures.

  • Recommended Solutions:

    • Immediate Action: If you have already isolated the discolored product, attempt to re-purify it using flash column chromatography. The oxidized impurities are typically more polar and will adhere strongly to the silica gel, allowing the desired, less polar product to elute first.

    • Preventative Measures:

      • Inert Atmosphere: Conduct all purification steps, particularly solvent removal via rotary evaporation and final product handling, under a blanket of inert gas like Nitrogen or Argon.[1]

      • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This minimizes dissolved oxygen available for side reactions.

      • Proper Storage: Store the final, purified product at low temperatures (-20°C is recommended), under an inert atmosphere, and protected from light by using an amber vial or wrapping the container in aluminum foil.[1]

Question 2: My TLC plate shows multiple spots, even after column chromatography. What are these impurities and how do I get rid of them?

  • Probable Cause: The most common and challenging impurity is a positional isomer of your target molecule. The double bond within the five-membered ring of the indene can migrate, especially in the presence of trace amounts of acid or base, leading to a mixture of isomers with very similar polarities.[1] Other spots could be residual starting materials or the oxidation products mentioned previously.

  • Recommended Solutions:

    • Diagnosis: Use ¹H NMR spectroscopy to confirm the presence of isomers. The different isomers will have distinct signals for the protons on the five-membered ring.[1]

    • Chromatographic Separation:

      • Deactivate the Stationary Phase: Standard silica gel is slightly acidic and can catalyze isomerization on the column. Before preparing your column, wash the silica gel with a dilute base (e.g., a solution of triethylamine in your eluent) or use commercially available deactivated silica gel. Alternatively, basic or neutral alumina can be an effective stationary phase.[1]

      • Minimize Contact Time: Employ flash column chromatography rather than slower gravity chromatography. Reducing the time the compound spends on the stationary phase limits the opportunity for on-column decomposition or isomerization.[1]

      • Avoid Chlorinated Solvents: Solvents such as dichloromethane (DCM) can contain trace amounts of HCl, which will promote isomerization. Opt for solvent systems based on hexanes/ethyl acetate or toluene.[1]

Question 3: My final yield after purification is unexpectedly low. Where could my product have gone?

  • Probable Cause: Low yields can stem from several stages of the process:

    • Product Loss During Work-up: Emulsions can form during aqueous extractions, trapping the product in the interface.[2]

    • Decomposition on Silica Gel: As mentioned, the acidic nature of standard silica can cause irreversible decomposition or polymerization of the indene product.

    • Incomplete Extraction: If the organic layers are not thoroughly separated and combined, a significant amount of product can be lost in the aqueous phase.[3][4][5]

    • Co-elution: If the polarity of the eluent is increased too quickly during chromatography, the product may co-elute with a closely-running impurity, forcing you to discard mixed fractions and thus lowering the yield of pure product.

  • Recommended Solutions:

    • Work-up: To break emulsions, add a saturated solution of sodium chloride (brine) during the aqueous wash.[2] Before beginning purification, ensure any residual acid from the reaction is neutralized with a mild base wash (e.g., saturated sodium bicarbonate solution).[2][4]

    • Chromatography: Use the deactivated silica gel or alumina mentioned above. Monitor fractions carefully with TLC to avoid combining pure fractions with impure ones.

    • Extraction: After the initial separation, re-extract the aqueous layer with fresh solvent at least two more times to ensure complete recovery of the product.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude this compound? A1: Flash column chromatography on silica gel is generally the most effective and widely used method. It excels at separating the target compound from both more polar (oxidized byproducts) and less polar (unreacted starting materials) impurities, and can often resolve the challenging isomeric byproducts when the proper precautions are taken.[1][3][5] Recrystallization can be a viable option if the crude material is already of high purity and a suitable solvent system can be identified.[6][7]

Q2: What is a good starting solvent system for flash column chromatography? A2: A gradient elution using a mixture of hexanes (or heptane) and ethyl acetate is a standard choice for indene derivatives.[3][7] Based on TLC analysis, begin with a very low polarity eluent, such as 1-2% ethyl acetate in hexanes, and gradually increase the concentration of the more polar ethyl acetate. To prevent on-column isomerization, it is highly recommended to add ~1% triethylamine (Et₃N) to the eluent system.[1]

Q3: How can I effectively monitor the purity of my fractions during column chromatography? A3: Thin-Layer Chromatography (TLC) is the primary tool for real-time monitoring.[1][7] Spot each collected fraction on a TLC plate and elute with a slightly more polar solvent system than your column eluent (e.g., if running the column in 5% EtOAc/Hexanes, use 10-15% EtOAc/Hexanes for the TLC). Visualize the spots under a UV lamp. Combine only the fractions that show a single spot corresponding to your product. For final purity assessment, spectroscopic methods like ¹H NMR, ¹³C NMR, and GC-MS are essential.[7]

Q4: Why does the top of my silica column turn dark brown when I load my crude sample? A4: This is often a positive sign. It indicates that highly polar, colored impurities (often baseline material on a TLC plate, such as polymeric or heavily oxidized byproducts) are being strongly adsorbed to the top of the stationary phase. This is precisely what column chromatography is designed to do—separate these "tars" from your desired, less polar product which will travel down the column.

Data Summary

ParameterRecommendationRationale
Primary Purification Method Flash Column ChromatographyExcellent for separating isomers and polar impurities.
Stationary Phase Silica Gel (base-washed) or AluminaPrevents acid-catalyzed isomerization on the column.[1]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate Gradient + 1% TriethylamineGood resolving power; base additive suppresses isomerization.[1][3][7]
Purity Analysis TLC, ¹H NMR, GC-MSTLC for real-time fraction monitoring; NMR/GC-MS for final purity confirmation.[1][7]
Storage Conditions -20°C, Inert Atmosphere (Ar or N₂), Protected from LightMinimizes degradation via oxidation and thermal decomposition.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: First, analyze your crude material by TLC to determine an appropriate starting solvent system. The ideal eluent should move the desired product to an Rf (retention factor) of approximately 0.25-0.35.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 Hexanes:EtOAc + 1% Et₃N).

    • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring a flat, stable top surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (like toluene or a small amount of the initial eluent).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This is known as "dry loading."[1]

    • Carefully add this powder to the top of the packed column, forming a thin, even band.

  • Elution:

    • Begin elution with the low-polarity solvent, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., from 1% to 5% to 10% ethyl acetate) to move the product down the column.

    • Monitor the collected fractions by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a low temperature (<30°C) to prevent product degradation.[1]

    • Place the resulting solid or oil under a high vacuum to remove any residual solvents.

Visual Workflow and Troubleshooting

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (NaHCO3, Brine) Crude->Workup Analysis1 TLC/NMR Analysis of Crude Workup->Analysis1 Purify Purification Method Analysis1->Purify Chroma Column Chromatography (Base-Washed Silica) Purify->Chroma High Impurity or Isomers Recryst Recrystallization Purify->Recryst High Purity Analysis2 TLC Analysis of Fractions Chroma->Analysis2 Final Pure Product (Store at -20°C) Recryst->Final Combine Combine Pure Fractions Analysis2->Combine Solvent Solvent Removal (<30°C, Inert Atm.) Combine->Solvent Solvent->Final Troubleshooting_Tree Start Problem with Purified Product Purity Low Purity by TLC/NMR? Start->Purity Yield Low Yield? Start->Yield Color Product Discolored? Start->Color Spots Multiple Spots on TLC? Purity->Spots Loss Where was loss? Yield->Loss Oxidation Cause: Air Oxidation Solution: Re-purify under inert atmosphere. Use degassed solvents. Store product properly. Color->Oxidation Isomers Cause: Isomerization Solution: Use base-washed silica/alumina, add Et3N to eluent. Spots->Isomers Decomp Cause: Decomposition Solution: Minimize column contact time (flash chrom.), avoid acidic conditions. Spots->Decomp Workup Cause: Emulsion in work-up Solution: Use brine wash. Ensure full extraction. Loss->Workup Column Cause: Streaking/Decomp on Column Solution: Dry load sample, use deactivated silica. Loss->Column

References

common side products in the synthesis of 2-methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-methyl-4-phenyl-1H-indene. This molecule is a crucial substituted indene derivative, a class of compounds widely utilized as ligands in metallocene catalysts for olefin polymerization and as building blocks in medicinal chemistry and materials science.[1][2] While several synthetic routes exist, achieving high purity and yield can be challenging due to the formation of various side products.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common experimental issues, ensuring the robust and efficient production of high-quality this compound.

Overview of a Common Synthetic Pathway: The Indanone Route

A prevalent and reliable method for synthesizing this compound involves a two-step sequence starting from the corresponding 2-methyl-4-phenyl-1-indanone. This approach consists of:

  • Reduction: The carbonyl group of the indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) to form the intermediate 2-methyl-4-phenyl-1-indanol.

  • Dehydration: The resulting indanol is then subjected to acid-catalyzed dehydration to eliminate water and form the target double bond of the indene structure.[1]

While seemingly straightforward, each step presents opportunities for side product formation, which we will address in the following sections. Other advanced methods include transition-metal-catalyzed cyclizations and annulations, which have their own unique sets of potential side reactions.[3][4][5]

Troubleshooting Guide: Diagnosing and Resolving Side Product Formation

This section is formatted as a series of questions that a researcher might encounter during or after the synthesis, followed by expert analysis and actionable solutions.

Q1: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex, suggesting a mixture of isomers. What are these isomers and how can I prevent their formation?

A1: Isomeric Impurities

This is one of the most common issues in indene synthesis. The double bond in the five-membered ring is susceptible to migration, leading to thermodynamically or kinetically favored isomers.

  • Likely Side Products:

    • Positional Isomer (3H-indene): The most common isomer is the non-conjugated 2-methyl-4-phenyl-3H-indene. This occurs when the double bond forms between C3 and C3a instead of C1 and C2.

    • Exocyclic Isomer: Less common, but possible, is the formation of an exocyclic double bond, creating 2-methylene-4-phenyl-indane.

    • Thermodynamic Isomers: Over time, especially under acidic or basic conditions or upon heating, the desired 1H-indene can isomerize to other forms like 1-methyl-indene derivatives through a series of protonation/deprotonation steps.[6]

  • Causality and Mechanism: Isomerization is typically catalyzed by acid or base. During acid-catalyzed dehydration of the intermediate indanol, the carbocation formed at C1 can lose a proton from either C2 (desired product) or C3. While the conjugated 1H-indene is usually the more stable product, reaction conditions can influence the ratio. Post-synthesis, trace acid or base in the isolated product can catalyze slow isomerization upon storage.

  • Troubleshooting and Prevention:

    • Milder Dehydration Conditions: Avoid overly harsh acidic conditions. Using a milder acid catalyst (e.g., p-toluenesulfonic acid) or performing the reaction at the lowest effective temperature can improve selectivity.[1]

    • Controlled Reaction Time: Monitor the reaction closely by TLC or GC-MS. Prolonged reaction times, especially at elevated temperatures, can promote equilibration to a mixture of isomers.

    • Thorough Work-up: Ensure complete neutralization of the acid catalyst during the aqueous work-up. Washing the organic layer with a mild base like sodium bicarbonate solution is critical.

    • Careful Purification: Use buffered silica gel (e.g., treated with triethylamine) for column chromatography to prevent on-column isomerization.

    • Proper Storage: Store the final product under an inert atmosphere (Nitrogen or Argon), protected from light, and at a low temperature to minimize post-isolation isomerization.

Q2: I have a significant amount of a polar byproduct that has a mass of (M+18) compared to my target indene. What is it, and how can I drive the reaction to completion?

A2: Incomplete Dehydration Leading to Indanol Intermediate

This polar impurity is almost certainly the unreacted alcohol intermediate, 2-methyl-4-phenyl-1-indanol .

  • Likely Side Product: 2-methyl-4-phenyl-1-indanol. This intermediate is formed during the reduction of the starting indanone and is the direct precursor to your target molecule.

  • Causality and Mechanism: The acid-catalyzed dehydration is an equilibrium process. If the reaction conditions are not sufficiently forcing or if the water produced is not effectively removed, the equilibrium will not favor the product, leading to incomplete conversion.

  • Troubleshooting and Prevention:

    • Increase Temperature: Modestly increasing the reaction temperature can shift the equilibrium towards the dehydrated product.

    • Use a Dean-Stark Trap: For reactions run in solvents like toluene or benzene, using a Dean-Stark apparatus is highly effective for azeotropically removing water as it is formed, driving the reaction to completion.

    • Stronger Acid Catalyst: If milder acids are ineffective, a stronger acid or a higher catalyst loading can be used, but this must be balanced against the risk of increasing isomer formation (see Q1).

    • Alternative Reagents: Consider using dehydrating agents that do not rely on high temperatures, such as Martin's sulfurane or Burgess reagent, although this adds cost and complexity.

Q3: My mass spectrometry results show a peak at (M+2) or (M+4), suggesting an over-reduced product. How did this happen?

A3: Over-reduction of the Aromatic System or Double Bond

This side product is a partially or fully saturated indane derivative.

  • Likely Side Products:

    • 2-methyl-4-phenyl-indane: Resulting from the reduction of the indene double bond.

    • 2-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indene: Resulting from partial reduction of the phenyl ring, though less common with NaBH₄.[7]

  • Causality and Mechanism: This typically occurs if a stronger reducing agent than necessary is used (e.g., LiAlH₄ instead of NaBH₄) or if the reduction conditions are too harsh. While NaBH₄ is generally selective for ketones over alkenes and aromatic rings, contamination of the catalyst or prolonged reaction at high temperatures can sometimes lead to minor over-reduction. More aggressive reduction conditions in other synthetic routes can also cause this.

  • Troubleshooting and Prevention:

    • Select the Right Reducing Agent: For the indanone reduction, NaBH₄ is the preferred reagent. Avoid stronger hydrides like LiAlH₄ unless subsequent oxidation is planned.

    • Control Stoichiometry: Use only a slight excess (1.1-1.5 equivalents) of the reducing agent.

    • Maintain Low Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to maximize selectivity.

    • Purification: These non-polar impurities can often be separated from the desired indene product by careful column chromatography.[8]

Q4: My crude product is a dark, tarry substance with high molecular weight impurities detected by MS. What is causing this polymerization?

A4: Dimerization and Polymerization

Indenes, particularly under acidic conditions, can undergo cationic polymerization. The carbocation intermediate formed during dehydration is electrophilic and can be attacked by the electron-rich double bond of another indene molecule.

  • Likely Side Products: A complex mixture of dimers, trimers, and higher-order oligomers of the indene product.

  • Causality and Mechanism: The formation of the C1 carbocation is a key step in the dehydration mechanism. This reactive intermediate can be trapped by water (reversing the reaction), lose a proton (forming the indene), or be trapped by another nucleophile. If the concentration of the indene product becomes high while the acid catalyst is still active, the indene itself can act as the nucleophile, initiating polymerization.[9]

  • Troubleshooting and Prevention:

    • Lower Reaction Concentration: Running the reaction at a lower concentration can reduce the rate of bimolecular polymerization reactions relative to the unimolecular dehydration.

    • Minimize Acid Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate.

    • Control Temperature: High temperatures can accelerate polymerization. Maintain the lowest effective temperature.

    • Immediate Work-up: As soon as the reaction is complete, quench it and neutralize the acid catalyst to prevent post-reaction polymerization. Do not let the completed reaction stand in an acidic state.

Data Summary & Visualization

Table 1: Common Side Products and Troubleshooting Summary
Side Product NameIdentifying FeatureProbable CausePrevention & Solution
2-methyl-4-phenyl-3H-indeneIsomeric peak in NMR/GCHarsh acid/base conditions; prolonged heatingUse milder conditions; neutralize work-up; purify with buffered silica.
2-methyl-4-phenyl-1-indanolPolar spot on TLC; MS peak at (M+18)Incomplete dehydrationUse Dean-Stark trap; increase temperature; ensure sufficient catalyst.
2-methyl-4-phenyl-indaneNon-polar impurity; MS peak at (M+2)Over-reductionUse NaBH₄ (not LiAlH₄); control stoichiometry and temperature.
Dimer/PolymerTarry appearance; high MW peaks in MSHigh concentration; excess acid; high temperatureRun at lower concentration; minimize acid; quench reaction promptly.

Diagrams of Key Pathways

G cluster_main Main Synthetic Pathway (Indanone Route) cluster_side1 Side Reactions Indanone 2-methyl-4-phenyl-1-indanone Indanol 2-methyl-4-phenyl-1-indanol (Intermediate) Indanone->Indanol 1. NaBH4 (Reduction) Indene This compound (Target Product) Indanol->Indene 2. H+, Δ (Dehydration) Incomplete Incomplete Dehydration (Byproduct) Indanol->Incomplete Insufficient Heat/Catalyst Isomer Isomerization (Byproduct) Indene->Isomer Excess H+ or Heat Polymer Polymerization (Byproduct) Indene->Polymer High Concentration + Acid

Caption: Overview of the indanone route to this compound and common side reactions.

G Indanol 2-methyl-4-phenyl-1-indanol Protonation Protonated Alcohol Indanol->Protonation H+ Carbocation C1 Carbocation (Key Intermediate) Protonation->Carbocation - H2O Product Desired Product (1H-Indene) Carbocation->Product Deprotonation (Major Pathway) Isomer Side Product (3H-Indene) Carbocation->Isomer Deprotonation (Minor Pathway) H2O_loss Loss of H2O Deprotonation_C2 -H+ from C2 Deprotonation_C3 -H+ from C3

Caption: Mechanism of dehydration showing pathways to the desired product and an isomeric side product.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product? A: Flash column chromatography on silica gel is the most effective method.[8] Use a non-polar eluent system, such as hexanes with a small amount of ethyl acetate or dichloromethane. To prevent on-column isomerization, you can pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent).

Q: What are the key NMR signals to confirm the structure of this compound? A: For the desired 1H-indene isomer, you should observe:

  • A singlet for the methyl group (C2-CH₃) around 2.2 ppm.

  • A singlet or narrow multiplet for the vinylic proton (C1-H) around 6.6 ppm.

  • A singlet for the methylene protons (C3-H₂) around 3.4 ppm.[1]

  • A complex multiplet for the aromatic protons in the 7.2-7.6 ppm region. The presence of the C1-H signal and the C3-H₂ signal are diagnostic for the correct isomer.

Q: How stable is the purified this compound? A: Substituted indenes can be sensitive to air, light, and acid/base traces. Over time, the material may discolor (turn yellow or brown) and isomerize or slowly polymerize. For long-term storage, it is best to keep it as a solid in a freezer (-20 °C) under an inert atmosphere.

Experimental Protocol: Optimized Dehydration of 2-methyl-4-phenyl-1-indanol

This protocol is designed to minimize side product formation by using azeotropic water removal.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add 2-methyl-4-phenyl-1-indanol (1.0 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (sufficient to fill the flask and the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by TLC (staining with permanganate) or GC-MS until all the starting indanol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product via flash column chromatography as described in the FAQ section.

References

Technical Support Center: Troubleshooting Low Catalytic Activity of 2-Methyl-4-Phenyl-1H-Indene Metallocenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low catalytic activity observed with 2-methyl-4-phenyl-1H-indene metallocene catalysts. The following question-and-answer format is designed to address specific experimental issues with practical, field-proven insights and solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polymerization reaction is showing significantly lower yield than expected. What are the most common initial checks I should perform?

A1: Low catalytic activity is a frequent challenge in metallocene-catalyzed reactions. Before delving into more complex possibilities, it's crucial to systematically verify the foundational parameters of your experiment. The most common culprits for diminished activity can often be traced back to the purity of your reagents and the integrity of your reaction setup.

Initial Troubleshooting Workflow:

  • Reagent and Solvent Purity: Metallocene catalysts are notoriously sensitive to impurities. Protic substances like water and alcohols, as well as oxygen, can rapidly deactivate the catalyst.[1]

    • Actionable Step: Ensure that all solvents and monomers have been rigorously purified and degassed.[2] Standard procedures often involve passing them through columns of activated alumina and a supported copper catalyst to remove water and oxygen, respectively.[2] A simple test for solvent purity can be conducted using a sodium benzophenone ketyl solution, which will turn a deep blue or purple in the absence of oxygen and water.[2]

  • Cocatalyst Integrity and Ratio: The cocatalyst, typically methylaluminoxane (MAO) or a borate-based activator, is essential for generating the active cationic metallocene species.[3][4]

    • Actionable Step: Verify the age and storage conditions of your cocatalyst. MAO solutions, in particular, can change in activity over time. It is also critical to maintain the correct molar ratio of cocatalyst to the metallocene. A large excess of the cocatalyst is often required to achieve high activity.[5]

  • Inert Atmosphere: The entire experimental setup, from reagent handling to the reaction itself, must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Actionable Step: Check for any potential leaks in your Schlenk line or glovebox. Even trace amounts of air can be detrimental.

The following diagram illustrates the initial workflow for troubleshooting low catalytic activity:

G start Low Catalytic Activity Observed reagent_purity Verify Reagent & Solvent Purity start->reagent_purity cocatalyst_check Check Cocatalyst Integrity & Ratio start->cocatalyst_check inert_atmosphere Ensure Strict Inert Atmosphere start->inert_atmosphere purity_test Perform Purity Tests (e.g., Ketyl Test) reagent_purity->purity_test ratio_verification Verify Cocatalyst:Metallocene Ratio cocatalyst_check->ratio_verification leak_check Check for Leaks in Setup inert_atmosphere->leak_check resolve Problem Resolved purity_test->resolve ratio_verification->resolve leak_check->resolve

Caption: Initial troubleshooting workflow for low catalytic activity.

Q2: I've confirmed my reagents and setup are pristine, but the activity is still low. Could the this compound metallocene itself be the problem?

A2: Yes, the integrity and purity of the metallocene complex are paramount. Synthesis of these complex organometallic compounds can sometimes result in impurities that inhibit catalytic performance.

Troubleshooting Metallocene Integrity:

  • Synthetic Byproducts: The synthesis of ansa-metallocenes can produce unwanted side products, such as LiCl, transition metal halides, and oligomers of the metallocene, which can negatively impact catalytic activity.[6]

    • Actionable Step: Purification of the metallocene is crucial. Techniques like refluxing a slurry of the metallocene in an aprotic, polar solvent (e.g., tetrahydrofuran) can extract impurities.[6] Another method involves a two-phase extraction using a polar organic solvent (like acetonitrile) and a non-polar organic solvent (like hexanes) to separate the metallocene from hydrocarbonaceous tarry materials.[7]

  • Structural Isomers: For ansa-metallocenes, the presence of both rac and meso isomers is common. The rac isomer is generally the more active form for stereospecific polymerization.

    • Actionable Step: Utilize analytical techniques to determine the isomeric purity of your catalyst.

      • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the rac and meso diastereomers.

      • X-ray Diffraction: For crystalline samples, single-crystal X-ray diffraction can provide unambiguous structural confirmation.[8]

  • Decomposition: Although generally more stable than their unbridged counterparts, this compound metallocenes can still decompose if not handled and stored correctly.

    • Actionable Step: Store the metallocene under an inert atmosphere, protected from light, and at low temperatures. If decomposition is suspected, re-characterization via NMR or other spectroscopic methods is recommended.

Data Presentation: Impact of Isomeric Purity on Catalytic Activity (Hypothetical Data)

Isomer Ratio (rac : meso)Polymerization Activity (kg Polymer / mol Catalyst · h)
99 : 15000
90 : 104200
70 : 302500
50 : 501500
Q3: My catalyst is pure and my setup is inert. What are the common deactivation pathways for my this compound metallocene during the reaction?

A3: Catalyst deactivation during the polymerization process is a significant factor that can lead to low yields and broader molecular weight distributions. Understanding these pathways is key to mitigating their effects.

Common Catalyst Deactivation Pathways:

  • Bimolecular Deactivation: Active cationic metallocene species can react with each other to form inactive dinuclear complexes.[9] This is more prevalent at higher catalyst concentrations.

    • Mitigation Strategy: Running the reaction at lower catalyst concentrations can sometimes reduce the rate of bimolecular deactivation.

  • Reaction with Cocatalyst Byproducts: While essential for activation, the cocatalyst or its byproducts can also contribute to deactivation. For instance, with MAO, residual trimethylaluminum (TMA) can form dormant bimetallic species with the active zirconocene.[10]

    • Mitigation Strategy: The use of a "scavenger" like triisobutylaluminum (TIBA) can help to remove impurities and may influence the equilibrium between active and dormant species. However, high concentrations of alkylaluminums can also inhibit the reaction.[11]

  • Formation of Stable π-Allyl Species: The formation of stable zirconium π-allyl species can represent a deactivation pathway, as these complexes may be less reactive towards monomer insertion.[9]

  • Interaction with the Support (for Heterogeneous Systems): If the metallocene is supported on a material like silica, interactions with surface groups, such as silanols, can lead to the irreversible formation of inactive species.[5]

    • Mitigation Strategy: Proper treatment of the support material to control the concentration and type of surface hydroxyl groups is critical.

The following diagram illustrates potential catalyst deactivation pathways:

G active_catalyst Active Cationic Metallocene [L2Zr-R]+ bimolecular Bimolecular Deactivation active_catalyst->bimolecular cocatalyst_interaction Interaction with Cocatalyst Byproducts active_catalyst->cocatalyst_interaction pi_allyl Formation of Stable π-Allyl Species active_catalyst->pi_allyl support_interaction Interaction with Support (if applicable) active_catalyst->support_interaction inactive_dimer Inactive Dinuclear Zirconium Complex bimolecular->inactive_dimer dormant_species Dormant Bimetallic Species cocatalyst_interaction->dormant_species inactive_allyl Inactive π-Allyl Complex pi_allyl->inactive_allyl inactive_supported Inactive Supported Species support_interaction->inactive_supported

References

Technical Support Center: Optimizing Reaction Conditions for Indenyl Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indenyl Ligand Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and application of indenyl ligands. My objective is to provide you with not just procedural steps, but a deeper understanding of the causality behind experimental choices. This resource is structured to address common challenges and provide robust troubleshooting strategies, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the synthesis of indenyl ligands.

Q1: My deprotonation of indene is incomplete, leading to low yields of the indenyl anion. What are the likely causes and solutions?

Incomplete deprotonation is often due to an insufficiently strong base, the presence of proton sources (like water), or suboptimal reaction temperatures. Indene has a pKa of about 20 in DMSO, so a strong base is required for complete deprotonation.[1]

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a sufficiently strong base. Organolithium reagents like n-butyllithium (n-BuLi) or s-butyllithium are common and effective.[2] For sterically hindered indenes, a stronger base like t-butyllithium may be necessary.

    • Solvent and Reagent Purity: Use anhydrous solvents and ensure all glassware is rigorously dried. Trace amounts of water will quench the organolithium reagent.

    • Temperature Control: The initial deprotonation is typically performed at low temperatures (e.g., -78 °C) to control the reaction's exothermicity and prevent side reactions. Allowing the reaction to slowly warm to room temperature can help drive the deprotonation to completion.

Q2: I am observing the formation of multiple products after alkylating my indenyl anion. How can I improve the regioselectivity?

The indenyl anion is an ambident nucleophile, meaning it can be attacked at different positions. This can lead to a mixture of isomers upon alkylation. The regioselectivity is influenced by the counter-ion, solvent, and the nature of the electrophile.

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents like THF can help to solvate the cation and favor attack at the desired position.

    • Counter-ion Effects: The nature of the cation (e.g., Li+, Na+, K+) can influence the aggregation state of the indenyl anion and thus the regioselectivity. Experimenting with different alkali metal bases may be beneficial.

    • Electrophile Reactivity: Harder electrophiles tend to react at the most charge-dense position of the anion, while softer electrophiles may favor other positions.

Q3: My purified indenyl ligand is unstable and decomposes over time. What are the best practices for storage and handling?

Many indenyl ligands, especially those with electron-donating substituents, can be sensitive to air, moisture, and light.

  • Handling and Storage Recommendations:

    • Inert Atmosphere: Always handle and store indenyl ligands under an inert atmosphere (e.g., argon or nitrogen).

    • Low Temperature: Store at low temperatures (e.g., in a freezer at -20 °C or below) to minimize decomposition.

    • Light Protection: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.

    • Purity: Ensure the ligand is free from residual acid or base from the workup, as these can catalyze decomposition.

In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for overcoming persistent challenges in indenyl ligand synthesis.

Issue 1: Low Yields in the Deprotonation of Substituted Indenes

Substituents on the indene ring can significantly impact the acidity of the methylene protons and the stability of the resulting anion.

Underlying Principles: Electron-withdrawing groups increase the acidity of the C-H bond, making deprotonation easier. Conversely, electron-donating groups can decrease the acidity, requiring stronger bases or harsher conditions. Steric hindrance around the methylene protons can also impede the approach of the base.

Diagnostic Workflow:

Deprotonation_Troubleshooting start Low Yield in Deprotonation check_substituent Analyze Substituent Effects (Electronic & Steric) start->check_substituent base_strength Increase Base Strength (e.g., n-BuLi -> s-BuLi -> t-BuLi) check_substituent->base_strength Electron-donating or Sterically Hindered reaction_time Increase Reaction Time / Temperature base_strength->reaction_time solvent Change Solvent (e.g., Hexanes -> THF -> Ether) reaction_time->solvent success Improved Yield solvent->success Optimization Successful failure Re-evaluate Strategy solvent->failure Still Low Yield

Caption: Troubleshooting workflow for low deprotonation yields.

Experimental Protocol: Deprotonation of a Sterically Hindered Indene

  • Preparation: Under an inert atmosphere, dissolve the substituted indene (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of s-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Warming: Slowly allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until deprotonation is complete (monitored by TLC or quenching a small aliquot).

Rationale: The use of a stronger, more sterically hindered base like s-BuLi can overcome the challenges posed by electron-donating groups or steric bulk. The slow warming allows the reaction to proceed to completion without significant side reactions.

Issue 2: Controlling Isomer Formation in the Synthesis of Substituted Indenyl Ligands

The formation of regioisomers and stereoisomers is a common challenge, particularly when introducing substituents to the five-membered ring.

Underlying Principles: The kinetic and thermodynamic products of an alkylation reaction can be different. Low temperatures and rapid quenching of the reaction with the electrophile tend to favor the kinetic product. Higher temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic product.

Data Presentation: Solvent Effects on Regioselectivity

SolventDielectric Constant (ε)Typical Isomer Ratio (1-substituted : 2-substituted)
Hexane1.93:1
Diethyl Ether4.35:1
Tetrahydrofuran (THF)7.610:1
Dichloromethane (DCM)9.18:1

Note: These are representative values and can vary significantly based on the specific substrate and electrophile.

Experimental Protocol: Regioselective Alkylation of an Indenyl Anion

  • Anion Formation: Generate the lithium indenide in THF at -78 °C as described in the previous protocol.

  • Electrophile Addition: Cool the solution of the indenyl anion to -78 °C. Slowly add a solution of the alkyl halide (1.0 eq) in THF dropwise.

  • Quenching: After the addition is complete, stir the reaction at -78 °C for 1 hour, then quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel.

Rationale: Performing the alkylation at low temperature in a coordinating solvent like THF favors the formation of the kinetically controlled product, which is often the desired isomer.

Issue 3: Purification Challenges of Indenyl Ligands

Indenyl ligands can be oils or low-melting solids, and they may be prone to polymerization or decomposition on silica gel.

Troubleshooting Steps:

  • Column Chromatography:

    • Deactivated Silica: Use silica gel that has been deactivated with a small amount of triethylamine (1-2% v/v in the eluent) to prevent decomposition of acid-sensitive ligands.

    • Alumina: For particularly sensitive compounds, neutral or basic alumina can be a good alternative to silica gel.

    • Rapid Purification: Do not let the compound sit on the column for an extended period.

  • Alternative Purification Methods:

    • Distillation: For volatile ligands, Kugelrohr distillation can be an effective purification method.

    • Crystallization: If the ligand is a solid, recrystallization from a suitable solvent system can provide highly pure material.

    • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a useful technique.

Purification Workflow:

Purification_Workflow start Crude Indenyl Ligand check_properties Assess Stability and Physical State start->check_properties is_solid Is it a solid? check_properties->is_solid is_liquid Is it a liquid? check_properties->is_liquid is_sensitive Is it acid/base sensitive? is_solid->is_sensitive No recrystallize Recrystallization is_solid->recrystallize Yes is_liquid->is_sensitive Non-volatile distill Distillation (Kugelrohr) is_liquid->distill Volatile deactivated_silica Column Chromatography (Deactivated Silica/Alumina) is_sensitive->deactivated_silica

Caption: Decision tree for selecting a purification method.

Characterization of Indenyl Ligands

Accurate characterization is crucial to confirm the identity and purity of your synthesized ligands.

NMR Spectroscopy:

  • ¹H NMR: The protons on the five-membered ring of an η⁵-indenyl ligand typically appear in the range of 5.5-7.0 ppm. The protons of the six-membered ring will be in the aromatic region (7.0-8.0 ppm). Upon η⁵ to η³ ring slippage, the signals for the five-membered ring protons will shift significantly, with some appearing in the allylic region (1.4-6.0 ppm).[3]

  • ¹³C NMR: The carbon signals of the five-membered ring in an η⁵-indenyl ligand are typically found between 100-130 ppm.

Mass Spectrometry:

  • Electron Impact (EI): Useful for determining the molecular weight of volatile and thermally stable ligands.

  • Electrospray Ionization (ESI): A softer ionization technique suitable for less stable or non-volatile ligands.

References

preventing isomerization during the synthesis of 2-methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 2-methyl-4-phenyl-1H-indene, focusing on troubleshooting and preventing unwanted isomerization.

Technical Support Center: Synthesis of this compound

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with substituted indenes and facing challenges related to isomeric purity. Substituted indenes are crucial precursors for metallocene catalysts and serve as core scaffolds in various pharmacologically active molecules.[1][2] However, the mobility of the double bond within the five-membered ring presents a persistent challenge, often leading to mixtures of isomers that are difficult to separate and can compromise the utility of the final product.

This guide provides a deep dive into the mechanisms of indene isomerization, offers practical, field-tested troubleshooting advice in a direct question-and-answer format, and presents detailed protocols to help you achieve high isomeric purity in your synthesis.

Part 1: Understanding the Isomerization Challenge

The core of the problem lies in the relative acidity of the protons on the five-membered ring. The C1 and C3 positions of the 1H-indene system are allylic and benzylic, making them susceptible to deprotonation by bases or protonation by acids. This can initiate a double bond migration, or isomerization, to form a thermodynamically more stable isomer. The process is often reversible, leading to an equilibrium mixture of isomers.

Key Isomerization Pathways:

  • Base-Catalyzed Isomerization: A base can abstract a proton from the C1 position, forming a resonance-stabilized indenyl anion. Reprotonation of this anion can occur at a different position, leading to a rearranged double bond structure.[3]

  • Acid-Catalyzed Isomerization: An acid can protonate the double bond at the C2 or C3 position, generating a carbocation intermediate. Subsequent deprotonation at an alternative position results in the isomerized product. This is a common issue during reactions or purification steps involving acidic reagents like silica gel.

Below is a diagram illustrating the general mechanism for base-catalyzed isomerization in a substituted indene system.

G cluster_main Base-Catalyzed Isomerization Pathway Desired Desired Isomer (e.g., 1H-Indene) Anion Resonance-Stabilized Indenyl Anion Desired->Anion - H+ (Base) Anion->Desired + H+ (Proton Source) Undesired Undesired Isomer (e.g., 2H-Indene or shifted 1H-Indene) Anion->Undesired + H+ (at alternate position)

Caption: Base-catalyzed isomerization proceeds via a common indenyl anion intermediate.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and purification, providing direct answers and actionable solutions.

Q1: My post-reaction analysis (¹H NMR, GC-MS) indicates a mixture of products with the same mass. How can I definitively identify the unwanted isomer of this compound?

A1: Isomer identification relies on careful analysis of spectroscopic data, particularly ¹H NMR. The desired product, this compound, has a distinct set of signals. The most likely isomer would be the 2-methyl-4-phenyl-3H-indene (or the corresponding exocyclic methylene indane).

Signal This compound (Expected) Potential Isomer (e.g., 3H-Indene) Rationale for Difference
Methylene Protons Singlet or narrow multiplet ~3.3-3.5 ppm (2H at C1)Singlet ~3.6-3.8 ppm (2H at C3)The chemical environment and coupling partners are different.
Vinylic Proton Singlet or narrow multiplet ~6.6-6.8 ppm (1H at C3)Singlet or narrow multiplet ~6.4-6.6 ppm (1H at C1)The position of the double bond changes the electronic environment of the vinylic proton.
Methyl Protons Singlet ~2.1-2.2 ppm (3H at C2)Singlet ~2.0-2.1 ppm (3H at C2)This signal may shift slightly but is less diagnostic than the methylene and vinylic protons.
  • Actionable Advice: Compare the integration of the methylene signals to the aromatic signals. If you have two distinct methylene singlets, you likely have an isomeric mixture. Use 2D NMR techniques like COSY and HSQC to confirm proton-proton and proton-carbon correlations to definitively assign the structures.

Q2: What are the most common causes of isomerization during the synthesis itself?

A2: Isomerization during the reaction is typically triggered by three main factors:

  • Reagent Choice:

    • Strong Bases: Using strong bases like BuLi or NaH at elevated temperatures to form an indenyl anion can lead to equilibration if the subsequent reaction or quench is not controlled. A documented synthesis of a bis-indene ligand from 2-methyl-4-aryl-1H-indene uses BuLi but requires careful temperature control.[4]

    • Strong Acids: Many cyclization reactions to form indenes are catalyzed by strong Brønsted or Lewis acids (e.g., TfOH, FeCl₃, TiCl₄).[5] If the reaction is allowed to proceed for too long or at too high a temperature, the acidic conditions can promote isomerization of the product.[6]

  • Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier to isomerization. Reactions that are kinetically controlled at low temperatures may yield the desired isomer, but allowing the reaction to warm or reflux can lead to the thermodynamically more stable product.

  • Reaction Time: Extended reaction times, even at moderate temperatures, increase the probability of isomerization as the system moves towards thermodynamic equilibrium.

Q3: My purification on a silica gel column is causing isomerization. What can I do to prevent this?

A3: This is a very common and often overlooked problem. Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol groups and can readily catalyze double bond migration.

  • Solution 1: Deactivate the Silica Gel. The most effective strategy is to neutralize the silica gel before use.

    • Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or ethyl acetate). Add 1-2% triethylamine (Et₃N) by volume relative to the solvent. Stir the slurry for 15-30 minutes, then pack the column as usual. The Et₃N will neutralize the acidic sites.

  • Solution 2: Use Alternative Stationary Phases. If deactivation is insufficient, consider using neutral alumina or a reverse-phase (C18) column, which lack the acidic sites of silica.

  • Solution 3: Minimize Contact Time. Elute the compound as quickly as possible using a slightly more polar solvent system than you normally would to reduce the time it spends on the column.

  • Solution 4: Avoid Chromatography. If the product is crystalline, attempt recrystallization. If it is a high-boiling liquid, Kugelrohr distillation under high vacuum can be an effective, non-acidic purification method.

Q4: Are there specific synthetic strategies or catalysts that are known to be less prone to causing isomerization?

A4: Yes. Modern synthetic methods often provide milder conditions that favor kinetic product formation.

  • Transition Metal Catalysis: Palladium and Ruthenium-catalyzed methods, such as a Suzuki coupling followed by a ring-closing metathesis (RCM), can be performed under neutral or mildly basic conditions, offering excellent control.[7][8] Silver-catalyzed annulation of benzyl alcohols with alkynes is another mild method for producing 1,2,3-substituted indenes with high selectivity.[1][9]

  • Use of Additives: In some catalytic systems, especially those involving metal hydrides, additives can suppress isomerization. For instance, in olefin metathesis, 1,4-benzoquinone is used to prevent the formation of ruthenium hydride species that are known to catalyze olefin migration.[10][11][12][13] While not a universal solution, this highlights the principle of identifying and quenching the species responsible for isomerization.

Below is a troubleshooting workflow to help guide your decision-making process when isomerization is detected.

G cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting start Isomerization Detected in Product? check_reaction Analyze Reaction Step start->check_reaction Yes check_workup Analyze Workup Step start->check_workup check_purification Analyze Purification Step start->check_purification q_temp High Temp / Long Time? check_reaction->q_temp q_silica Using Silica Gel? check_purification->q_silica q_reagent Strong Acid/Base? q_temp->q_reagent No sol_temp Action: - Lower Temperature - Reduce Reaction Time q_temp->sol_temp Yes sol_reagent Action: - Use Milder Reagent - Control Stoichiometry - Low Temp Addition q_reagent->sol_reagent Yes sol_silica Action: - Deactivate Silica with Et3N - Use Neutral Alumina - Consider Recrystallization/Distillation q_silica->sol_silica Yes

Caption: A decision tree for troubleshooting the source of indene isomerization.

Part 3: Recommended Experimental Protocols

The following are generalized protocols designed to minimize isomerization. They should be adapted based on your specific starting materials and laboratory capabilities.

Protocol A: Synthesis via Palladium/Ruthenium Catalysis (Adapted from Jana et al.)[8][9]

This two-step sequence (Suzuki coupling followed by Ring-Closing Metathesis) is an example of a modern, mild approach less prone to isomerization.

Step 1: Suzuki Coupling

  • To a Schlenk tube, add the appropriate aryl triflate or bromide (1.0 equiv), vinyl boronic acid pinacol ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed dioxane/water (4:1 mixture) and Pd(PPh₃)₄ (5-10 mol %).

  • Seal the tube and heat to 80-100 °C (Note: Avoid excessive temperatures) for 4-12 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography (using deactivated silica, see Protocol B) to yield the diene intermediate.

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the diene intermediate (1.0 equiv) in degassed dichloromethane (DCM).

  • Add a nitro-Hoveyda–Grubbs 2nd generation catalyst ([Ru-2], 1-2 mol %).

  • Reflux gently (DCM, ~40 °C) for 1-3 hours. The low temperature of refluxing DCM is advantageous.

  • Monitor the reaction closely. Upon completion, remove the solvent.

  • Purify the crude product using the deactivated silica protocol below.

Protocol B: Purification via Deactivated Silica Gel Chromatography
  • Preparation of Slurry: In a beaker, add the required amount of silica gel. Add your chosen eluent (e.g., 5% ethyl acetate in hexanes).

  • Deactivation: Add triethylamine (Et₃N) to the slurry, equivalent to 1% of the total solvent volume (e.g., for 500 mL of eluent, add 5 mL of Et₃N).

  • Equilibration: Stir the slurry gently for 20 minutes to ensure complete neutralization of acidic sites.

  • Packing: Pack your column with the deactivated silica slurry as you normally would.

  • Elution: Dissolve your crude product in a minimal amount of solvent and load it onto the column. Elute with the Et₃N-containing solvent system. Pro-Tip: Run the column slightly faster than usual to minimize contact time.

  • Post-Column Workup: After collecting your fractions, the Et₃N can be removed during solvent evaporation under reduced pressure, or by washing the combined organic fractions with dilute aqueous HCl (if your product is stable to brief, mild acid exposure) followed by a brine wash.

By implementing these strategies and protocols, you can significantly improve the isomeric purity of your this compound product, ensuring the reliability and reproducibility of your research.

References

Technical Support Center: Strategies to Improve Stereoselectivity of Catalysts with 2-Methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts containing the 2-methyl-4-phenyl-1H-indene ligand. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you enhance the stereoselectivity of your catalytic reactions.

Troubleshooting Guide

This section addresses common challenges encountered during experiments and offers systematic approaches to diagnose and resolve them.

Issue 1: Low Enantiomeric or Diastereomeric Excess (% ee or % de)

You've run your asymmetric reaction, but the stereoselectivity is disappointingly low. Here’s how to troubleshoot this common problem.

Possible Cause 1: Suboptimal Ligand-Metal Geometry

The spatial arrangement of the this compound ligand around the metal center is paramount for effective stereocontrol.[1][2][3] Even subtle changes in this geometry can lead to a significant loss of selectivity.

Troubleshooting Steps:

  • Re-evaluate Ligand Synthesis and Purity:

    • Action: Confirm the identity and purity of your synthesized this compound ligand using NMR and other appropriate analytical techniques. Impurities can lead to the formation of catalytically active species with poor stereocontrol.

    • Rationale: The precise substitution pattern on the indenyl ring dictates its coordination to the metal and, consequently, the chiral environment of the active site.[4][5]

  • Modify the Ligand Backbone:

    • Action: Consider introducing steric bulk or electronically influential groups to the indenyl ligand. For instance, adding substituents to the phenyl ring or the indenyl backbone can restrict the rotation of the ligand and create a more defined chiral pocket.[6][7]

    • Rationale: Increasing steric hindrance can lock the catalyst in a specific conformation, preventing the formation of less selective intermediates.[1][6]

Experimental Protocol 1: Ligand Modification

A common strategy to enhance stereoselectivity is to introduce substituents on the phenyl group of the this compound ligand. For example, adding tert-butyl groups at the 3 and 5 positions of the phenyl ring can significantly increase the steric bulk.

  • Starting Material: 2-methyl-4-(3,5-di-tert-butylphenyl)-1H-indene can be synthesized via a Suzuki coupling reaction between 4-bromo-2-methyl-1H-indene and 3,5-di-tert-butylphenylboronic acid.[4]

  • Catalyst Formation: Prepare the corresponding metallocene (e.g., zirconocene) by reacting the modified indenyl lithium salt with ZrCl₄.

  • Catalytic Testing: Compare the stereoselectivity of the catalyst with the modified ligand to the original catalyst under identical reaction conditions.

Possible Cause 2: Inappropriate Reaction Conditions

The reaction environment, including solvent and temperature, can have a profound impact on the transition state energies of the competing diastereomeric pathways.[8]

Troubleshooting Steps:

  • Solvent Screening:

    • Action: Perform the reaction in a range of solvents with varying polarities and coordinating abilities.[8]

    • Rationale: The solvent can influence the conformation of the catalyst and the substrate, thereby affecting the stereochemical outcome.[7][9] Non-coordinating solvents are often preferred to minimize interference with the catalytic cycle.

  • Temperature Optimization:

    • Action: Run the reaction at different temperatures. Lower temperatures generally favor higher stereoselectivity.[8]

    • Rationale: At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, leading to a higher preference for the formation of one stereoisomer.

Parameter Condition A Condition B (Optimized) Effect on Stereoselectivity
SolventTolueneDichloromethaneIncreased % ee by 15%
Temperature25 °C-20 °CIncreased % ee by 25%
CocatalystMAOMAO/TIBAImproved catalyst stability and selectivity

Table 1: Example of reaction condition optimization for an asymmetric hydrocyanation reaction.

Issue 2: Inconsistent Stereoselectivity Between Batches

You've achieved high stereoselectivity, but the results are not reproducible. This section will help you identify the sources of this variability.

Possible Cause 1: Variability in Cocatalyst Activation

The cocatalyst, often an aluminoxane like MAO, plays a critical role in activating the precatalyst. Inconsistent activation can lead to different active species with varying stereoselectivities.[10][11]

Troubleshooting Steps:

  • Standardize Cocatalyst Handling and Addition:

    • Action: Ensure the cocatalyst is stored under inert conditions and that the same batch is used for a series of experiments. The method and rate of addition should be consistent.

    • Rationale: The nature and concentration of the active catalytic species can be highly dependent on the activation procedure.[12]

  • Explore Alternative Cocatalysts:

    • Action: Investigate the use of different cocatalysts or a combination of cocatalysts.

    • Rationale: Some cocatalysts can lead to more well-defined and stable active species, resulting in more reproducible stereoselectivity.[10][11][12]

Possible Cause 2: Catalyst Decomposition

The active catalyst may be unstable under the reaction conditions, leading to the formation of less selective or inactive species over time.

Troubleshooting Steps:

  • Monitor Catalyst Stability:

    • Action: Take aliquots from the reaction mixture at different time points and analyze the stereoselectivity. A decrease in selectivity over time suggests catalyst decomposition.

    • Rationale: Understanding the stability of the catalyst is crucial for optimizing reaction times and conditions.[13]

  • Modify Ligand for Enhanced Stability:

    • Action: Introducing electron-donating or chelating groups to the indenyl ligand can enhance the stability of the metal center.[13]

    • Rationale: A more stable catalyst will maintain its structural integrity and stereodirecting ability throughout the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the use of this compound in stereoselective catalysis.

Q1: How does the structure of this compound influence catalyst stereoselectivity?

The structure of the this compound ligand is critical for establishing a chiral environment around the metal center. The key features are:

  • C₁-Symmetry: Unlike C₂-symmetric ligands, the C₁-symmetric nature of this ligand creates two diastereotopic sites for substrate coordination, which is fundamental for stereodifferentiation.[1][2]

  • Steric Influence: The methyl group at the 2-position and the phenyl group at the 4-position create a defined steric environment that directs the incoming substrate to a specific orientation.[4][5]

  • Electronic Effects: The phenyl group can also exert electronic effects that influence the reactivity and selectivity of the catalyst.[7][14]

Q2: What is the "indenyl effect" and how can it be leveraged?

The "indenyl effect" refers to the ability of the indenyl ligand to slip from an η⁵-coordination mode to an η³-coordination mode.[15][16] This ring slippage creates a vacant coordination site on the metal, facilitating substrate association and product dissociation.[16] This enhanced reactivity compared to cyclopentadienyl analogues can be advantageous in catalysis.[17][18] By modifying the electronic properties of the indenyl ligand, one can influence the ease of this η⁵-η³ interconversion and thereby modulate the catalytic activity.

Q3: What are the most common modifications to the this compound ligand to improve stereocontrol?

Several strategies can be employed to modify the ligand and enhance stereoselectivity:

  • Introducing Steric Bulk: Adding bulky substituents to the 4-phenyl group or other positions on the indenyl ring can create a more rigid and well-defined chiral pocket.[6]

  • Bridging the Ligand (ansa-Metallocenes): For metallocenes, creating a bridge (e.g., Me₂Si) between the indenyl and another cyclopentadienyl-type ligand results in an ansa-metallocene.[4][5] This bridge restricts ligand rotation and provides a more rigid framework, often leading to higher stereoselectivity in polymerization reactions.[4][5]

  • Incorporating Donor Atoms: Introducing heteroatoms (e.g., phosphorus, nitrogen) into the ligand structure can create chelating ligands that bind more strongly to the metal and provide additional stereocontrol elements.[19][20]

Q4: How do I choose the right metal for my this compound ligand?

The choice of metal is application-dependent. For olefin polymerization, Group 4 metals like Zirconium (Zr) and Hafnium (Hf) are commonly used to form metallocene catalysts.[4][5][9][21] For other transformations like C-H activation or hydrogenation, late transition metals such as Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) are often employed.[13][15] The electronic properties and coordination preferences of the metal will significantly impact the catalyst's behavior.

Q5: Can computational chemistry help in designing better catalysts with this ligand?

Absolutely. Density Functional Theory (DFT) calculations are a powerful tool for understanding the mechanism of stereoselection.[1][14] They can be used to:

  • Model the transition states of the competing stereochemical pathways.

  • Predict the most stable conformation of the catalyst-substrate complex.

  • Rationalize the effect of ligand modifications on stereoselectivity.[7]

  • Guide the design of new ligands with improved stereodirecting capabilities.

Visualizing the Path to Higher Stereoselectivity

The following diagrams illustrate key concepts and workflows for improving the stereoselectivity of your catalyst.

Troubleshooting_Workflow Start Low Stereoselectivity Observed Check_Purity Verify Ligand Purity & Identity Start->Check_Purity Check_Purity->Start If impure, resynthesize Modify_Ligand Modify Ligand Structure (e.g., add steric bulk) Check_Purity->Modify_Ligand If pure Optimize_Conditions Optimize Reaction Conditions Modify_Ligand->Optimize_Conditions Solvent Solvent Screening Optimize_Conditions->Solvent Temperature Temperature Optimization Optimize_Conditions->Temperature Cocatalyst Evaluate Cocatalyst Effects Optimize_Conditions->Cocatalyst High_Selectivity High Stereoselectivity Achieved Solvent->High_Selectivity Temperature->High_Selectivity Cocatalyst->High_Selectivity

Caption: A workflow for troubleshooting low stereoselectivity.

References

stability issues of 2-methyl-4-phenyl-1H-indene under storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methyl-4-phenyl-1H-indene (CAS No. 159531-97-2). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability and handling of this compound. Due to its chemical structure, this compound requires specific storage and handling procedures to ensure its integrity over time.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature. The container must be kept tightly closed and placed in a dry, cool, and well-ventilated area.[1][2]

Q2: Why is an inert atmosphere critical for storage?

A: The indene structure, particularly with its activated methyl group and electron-rich aromatic systems, is susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation, which is a primary pathway for the breakdown of such compounds.

Q3: My sample of this compound has turned yellow/brown. Is it still usable?

A: A change in color from its typical colorless to light yellow appearance is a strong indicator of degradation.[3] While it might still contain the desired compound, the presence of impurities could significantly impact experimental outcomes. We strongly recommend performing a purity analysis before use.

Q4: Is this compound sensitive to light?

Q5: What is the recommended procedure for handling this compound safely?

A: Handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][2] It is classified as an irritant to the eyes, skin, and respiratory system.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][3] Avoid breathing any vapors or dust.[1]

Troubleshooting Guide: Experimental & Storage Issues

This guide addresses specific problems you may encounter, explaining the underlying chemical principles and providing actionable solutions.

Issue 1: Unexpected peaks appear in my GC/HPLC chromatogram after storing the compound for several months.

  • Question: I am analyzing a sample of this compound that has been stored for a while. My chromatogram shows the main peak, but also several new, smaller peaks that were not present in the initial analysis. What could be happening?

  • Answer & Scientific Explanation: The appearance of new peaks is a classic sign of chemical degradation. For this compound, there are two likely degradation pathways:

    • Oxidation: The molecule has several sites prone to oxidation by atmospheric oxygen. The allylic methyl group and the benzylic protons on the five-membered ring are particularly susceptible. This can lead to the formation of alcohols, ketones, or carboxylic acids, which will appear as distinct, typically more polar, peaks in your analysis.

    • Polymerization/Dimerization: The double bond within the indene ring system can undergo radical or acid-catalyzed polymerization, especially if exposed to air, light, or trace acidic impurities. This may result in higher molecular weight species, which could appear as later-eluting peaks or a rising baseline in a GC analysis.

  • Recommended Action:

    • Confirm Identity of Impurities: If possible, use mass spectrometry (GC-MS or LC-MS) to identify the molecular weights of the new peaks. An increase of 16 or 32 amu often suggests oxidation.

    • Quantitative Analysis: Determine the current purity of your sample by calculating the area percentage of the main peak relative to the total peak area.

    • Consider Repurification: For critical applications, the compound can be repurified using column chromatography. However, purchasing a fresh lot is often more time- and cost-effective.

Issue 2: My chemical reaction is failing or showing significantly reduced yields.

  • Question: I am using this compound as a starting material in a synthesis. The reaction worked perfectly with a fresh bottle, but now, using an older bottle, the yield has dropped dramatically, and I'm isolating unexpected side products. Could the reagent's stability be the cause?

  • Answer & Scientific Explanation: Yes, this is a very likely scenario. The drop in yield is probably due to two factors related to reagent degradation:

    • Lower Molar Quantity: If a portion of the this compound has degraded, the actual molar amount of the active starting material in the flask is lower than calculated, leading directly to a lower theoretical yield.

    • Interference from Impurities: The degradation byproducts (e.g., oxides, polymers) are not inert. They can interfere with your reaction by quenching sensitive reagents, competing in side reactions, or poisoning catalysts, leading to complex product mixtures and purification difficulties.

  • Recommended Action:

    • Re-validate the Reagent: Before running the reaction again, perform a quick purity check on the stored material. A simple method is Nuclear Magnetic Resonance (¹H NMR) spectroscopy or Gas Chromatography (GC). Compare the spectrum/chromatogram to that of a known pure standard.

    • Use a Fresh Sample: The most reliable solution is to use a new, unopened bottle of the reagent or a sample that has been rigorously stored under an inert atmosphere.

Diagrams: Workflows and Degradation Concepts

To visually support your understanding, the following diagrams illustrate key processes and concepts.

G Figure 1: Recommended Storage Workflow cluster_0 Receiving & Initial Handling cluster_1 Aliquoting (Inert Atmosphere) cluster_2 Long-Term Storage Receive Receive New Bottle CheckSeal Check Manufacturer's Seal Receive->CheckSeal Glovebox Transfer to Glovebox or use Schlenk Line CheckSeal->Glovebox Aliquot Aliquot into smaller, pre-dried amber vials Glovebox->Aliquot Flush Flush vial headspace with Ar or N2 Aliquot->Flush Seal Seal with PTFE-lined cap and Parafilm® Flush->Seal Store Store at Room Temperature in a dark, dry location (e.g., desiccator) Seal->Store Label Label clearly with Name, Date, and Purity Store->Label G Figure 2: Potential Degradation Pathways cluster_degradation Degradation Products Parent This compound (Stable Form) Oxidation Oxidized Species (Ketones, Alcohols, etc.) Parent->Oxidation O2 / Light / Heat Polymer Polymers / Dimers Parent->Polymer Trace Acid / Radicals

References

Technical Support Center: Purification of 2-Methyl-4-Phenyl-1H-Indene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 2-methyl-4-phenyl-1H-indene, addressing common challenges and offering practical, field-tested solutions. As Senior Application Scientists, we understand that purity is paramount, and this resource is designed to empower you to achieve the highest standards in your research.

I. Understanding the Impurity Profile

The purification strategy for this compound is intrinsically linked to the synthetic route employed. While numerous methods exist for the synthesis of substituted indenes, a common approach involves the coupling of a phenyl group to an indene precursor. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual precursors such as 2-methyl-1H-inden-4-yl trifluoromethanesulfonate or phenylboronic acid in the case of a Suzuki coupling.

  • Reaction By-products: Homocoupling of starting materials, positional isomers, or products of incomplete cyclization.

  • Catalyst Residues: Trace amounts of palladium, rhodium, or other transition metal catalysts.

  • Solvent and Reagents: Residual solvents from the reaction and workup, as well as leftover acids or bases.

  • Degradation Products: Indene derivatives can be susceptible to polymerization or oxidation.[1][2]

II. Troubleshooting Common Purification Issues

This section addresses frequently encountered problems during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, viscous oil, but the literature reports a solid. What should I do first?

Answer: An oily crude product often indicates the presence of significant impurities, such as residual solvent or low-melting by-products, that are depressing the melting point of your target compound.

Initial Troubleshooting Steps:

  • High-Vacuum Drying: Ensure all residual high-boiling solvents (e.g., DMF, DMSO) are thoroughly removed. This can be achieved by drying the sample under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

  • TLC Analysis: Perform a Thin Layer Chromatography (TLC) analysis to assess the complexity of the crude mixture. This will help you visualize the number of components and determine an appropriate purification strategy.

Question 2: My TLC plate shows multiple spots. How do I choose the right purification technique?

Answer: The presence of multiple spots on a TLC plate confirms a mixture of compounds. The choice between chromatography and recrystallization depends on the separation of these spots (ΔRf) and the nature of the impurities.

Workflow for Method Selection

G start Crude Product with Multiple TLC Spots tlc Run TLC in various solvent systems (e.g., Hexane/Ethyl Acetate, Toluene) start->tlc decision Are spots well-separated? (ΔRf > 0.2) tlc->decision streaking Do spots streak? tlc->streaking chromatography Proceed with Column Chromatography decision->chromatography Yes recrystallization_option Consider Recrystallization decision->recrystallization_option No, or if one spot is dominant end_chrom Purified Product chromatography->end_chrom end_recryst Purified Product recrystallization_option->end_recryst acid_base_wash Perform Acid/Base Wash to remove polar impurities streaking->acid_base_wash Yes acid_base_wash->tlc

Caption: Decision workflow for purification method selection.

III. Detailed Purification Protocols

A. Column Chromatography

Column chromatography is the most versatile technique for separating components with different polarities.

Experimental Protocol: Flash Column Chromatography

  • TLC Optimization:

    • Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Spot your crude material on each plate and elute.

    • The ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.3.[3]

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add a layer of sand to the top to prevent disturbance.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a less polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the solid to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation: Example Solvent Systems for Indene Derivatives

Eluent System (v/v)Typical Rf of TargetCommon Impurities Removed
98:2 Hexane:Ethyl Acetate0.3Highly non-polar by-products (e.g., biphenyl)
95:5 Hexane:Ethyl Acetate0.4Less polar starting materials
90:10 Hexane:Dichloromethane0.25Isomeric by-products
100% Toluene0.35Polar baseline impurities
B. Recrystallization

Recrystallization is an effective method for purifying compounds that are solids at room temperature and when one component is present in a much larger quantity than the impurities.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Place a small amount of your crude product in several test tubes.

    • Add a few drops of different solvents to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[4]

    • For non-polar aromatic compounds like this compound, suitable solvents include hexanes, heptane, ethanol, or a mixture of solvents like hexane/ethyl acetate.[5][6]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation: Common Recrystallization Solvents

Solvent/Solvent SystemBoiling Point (°C)Characteristics
Hexanes69Good for non-polar compounds, often requires a co-solvent.[6]
Heptane98Similar to hexanes but with a higher boiling point.
Ethanol78Can be effective for moderately polar impurities.[6]
Toluene111Effective for aromatic compounds, but has a high boiling point.[6]
Hexane/Ethyl AcetateVariableA versatile mixed solvent system for fine-tuning solubility.[5]

IV. Characterization and Purity Assessment

After purification, it is essential to confirm the identity and purity of your this compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

V. FAQs

Q1: I performed a column and my NMR still shows impurities. What's next?

A1: If minor impurities persist, a second purification step is often necessary. Recrystallization after column chromatography is a powerful combination to achieve high purity. Alternatively, preparative TLC or HPLC can be used for small-scale, high-purity separations.

Q2: How can I visualize my non-UV active compound on a TLC plate?

A2: If your compound does not have a sufficient chromophore to be seen under a UV lamp, you can use a chemical stain.[7][8] For indene derivatives, a p-anisaldehyde or potassium permanganate stain can be effective.[7][9]

Q3: My compound seems to be degrading on the silica gel column. How can I avoid this?

A3: Some indene derivatives can be sensitive to the acidic nature of silica gel.[10] You can try using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.[10]

VI. References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--

  • Williamson, K. L. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. 1982, 59(11), 933. Available from: --INVALID-LINK--

  • MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. 2022. Available from: --INVALID-LINK--

  • LibreTexts Chemistry. 3.3C: Determining Which Solvent to Use. 2022. Available from: --INVALID-LINK--

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. 2023. Available from: --INVALID-LINK--

  • Wikipedia. Indene. Available from: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Indene: Properties, Synthesis, and Industrial Applications. Available from: --INVALID-LINK--

  • ResearchGate. The 1H‐indene and some examples of indene pharmaceuticals. Available from: --INVALID-LINK--

  • Verma, A., Kant, R., & Ghosh, N. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters. 2025, 27(1), 123-127. Available from: --INVALID-LINK--

  • LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. 2022. Available from: --INVALID-LINK--

  • University of Colorado Boulder. TLC Visualization Solutions. Available from: --INVALID-LINK--

  • Wikipedia. Robinson annulation. Available from: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Indene: Properties, Reactivity, and Industrial Potential. Available from: --INVALID-LINK--

  • University of California, Los Angeles. Stains for Developing TLC Plates. Available from: --INVALID-LINK--

  • Reddit. Suzuki purification problem. r/OrganicChemistry. 2018. Available from: --INVALID-LINK--

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. Available from: --INVALID-LINK--

  • Organic Chemistry Tutor. Visualizing a TLC plate. YouTube. 2021. Available from: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Industrial Significance of Indene: A Cornerstone Chemical for Resins and Solvents. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of indenes. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis indene derivatives via C−H activation. Available from: --INVALID-LINK--

  • Master Organic Chemistry. The Robinson Annulation. 2018. Available from: --INVALID-LINK--

  • LibreTexts Chemistry. 23.12: The Robinson Annulation Reaction. 2024. Available from: --INVALID-LINK--

  • Indian Academy of Sciences. Enantioselective solvent-free Robinson annulation reactions. Available from: --INVALID-LINK--

  • BYJU'S. Robinson Annulation Mechanism. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to 2-Methyl-4-phenyl-1H-indene and 2-Phenylindene Ligands in Zirconocene-Catalyzed Propylene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of catalysis and polymer science, the design of metallocene catalysts is a critical lever for controlling polymer architecture and properties. The indenyl ligand framework, in particular, offers a versatile platform for tuning catalyst performance. This guide provides an in-depth comparative study of two significant indenyl-based ligands: 2-methyl-4-phenyl-1H-indene and 2-phenylindene. We will explore their synthesis, the preparation of their corresponding zirconocene complexes, and a critical comparison of their catalytic performance in propylene polymerization, supported by experimental data from the literature.

Introduction: The Subtle Art of Ligand Design

The performance of a metallocene catalyst in olefin polymerization is intricately linked to the steric and electronic properties of its ligands. Substituents on the indenyl rings can profoundly influence the catalyst's activity, stereoselectivity, and the molecular weight of the resulting polymer. The two ligands at the center of this guide, this compound and 2-phenylindene, offer a compelling case study in how seemingly minor structural modifications can lead to significant differences in catalytic behavior.

The 2-phenylindene ligand provides a foundational structure, introducing a bulky phenyl group at the 2-position of the indenyl ring. This substitution pattern is known to influence the electronic properties of the catalyst and the stereochemistry of the resulting polymer. The addition of a methyl group at the 2-position and a phenyl group at the 4-position, as in this compound, introduces further steric hindrance and electronic modulation. This guide will dissect the consequences of these substitutions on the synthesis of the ligands and their zirconocene complexes, and ultimately on their efficacy as propylene polymerization catalysts.

Synthesis of the Ligands and their Zirconocene Complexes

The synthesis of these ligands and their corresponding metallocene complexes involves multi-step organic and organometallic procedures. Understanding the rationale behind each step is crucial for successful and reproducible synthesis.

Synthesis of 2-Phenylindene

The synthesis of 2-phenylindene can be achieved through various routes, with a common method being the Fischer indole synthesis followed by modifications, or Grignard reactions with indanones. One established method involves the reaction of a Grignard reagent derived from 2-bromoanisole with 2-indanone, followed by dehydration and demethylation[1].

Experimental Protocol: Synthesis of 2-Phenylindene

  • Grignard Reaction: A solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings) in diethyl ether is slowly added to a cooled solution of 2-indanone in diethyl ether. The reaction is stirred overnight at room temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Dehydration: The crude alcohol intermediate is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is refluxed with a Dean-Stark trap to remove water.

  • Purification: After completion of the dehydration, the reaction mixture is washed with sodium bicarbonate solution and brine. The organic layer is dried, and the solvent is evaporated. The crude 2-phenylindene is then purified by column chromatography or recrystallization.

Synthesis of this compound

The synthesis of this compound is a more complex procedure, often starting from commercially available precursors and involving several steps to build the substituted indenyl framework. A common strategy involves the construction of a substituted indanone followed by reduction and dehydration[2].

Experimental Protocol: Synthesis of this compound

  • Indanone Synthesis: 4-Phenyl-2-methyl-2,3-dihydro-1H-inden-1-one can be synthesized via a Friedel-Crafts acylation of biphenyl with methacryloyl chloride, followed by an intramolecular cyclization.

  • Reduction: The indanone is reduced to the corresponding indanol using a reducing agent such as sodium borohydride in an alcoholic solvent.

  • Dehydration: The resulting alcohol is then dehydrated, typically under acidic conditions (e.g., using p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap) to yield 2-methyl-7-phenyl-1H-indene and this compound isomers[2].

  • Isomer Separation: The desired this compound isomer is separated from the reaction mixture by fractional distillation or column chromatography.

Synthesis of Zirconocene Complexes

The synthesized indenyl ligands are then used to prepare the corresponding zirconocene dichlorides. For a comparative study, we will focus on two representative complexes: the unbridged bis(2-phenylindenyl)zirconium dichloride and the silyl-bridged rac-dimethylsilylbis(2-methyl-4-phenylindenyl)zirconium dichloride (rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2). The silyl bridge in the latter is crucial for creating a rigid, chiral catalyst precursor essential for producing highly isotactic polypropylene.

Experimental Protocol: Synthesis of bis(2-phenylindenyl)zirconium dichloride

  • Lithiation: 2-Phenylindene is dissolved in an ethereal solvent (e.g., diethyl ether or THF) and deprotonated with a strong base, typically n-butyllithium, at low temperatures to form the lithium salt of the indenyl anion.

  • Metathesis: The resulting solution of the lithium salt is then slowly added to a suspension of zirconium tetrachloride (ZrCl4) in a suitable solvent like toluene or dichloromethane at low temperature.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting solid is collected by filtration, washed with non-polar solvents to remove unreacted starting materials and byproducts, and can be further purified by recrystallization to yield the desired zirconocene dichloride[3].

Experimental Protocol: Synthesis of rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2

  • Ligand Synthesis: The bridged ligand, bis(2-methyl-4-phenylindenyl)dimethylsilane, is first synthesized by reacting the lithium salt of this compound with dichlorodimethylsilane.

  • Dianion Formation: The resulting bridged ligand is then dissolved in an appropriate solvent and treated with two equivalents of n-butyllithium to form the dilithium salt.

  • Complexation: This dianion solution is then reacted with zirconium tetrachloride to form a mixture of rac and meso isomers of the zirconocene dichloride.

  • Isomer Separation: The desired rac isomer, which is responsible for isotactic polypropylene, is typically separated from the meso isomer by fractional crystallization[3].

The choice of a bridged structure for the this compound complex is deliberate. The rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 catalyst is a well-established system known for its high isospecificity in propylene polymerization[3]. In contrast, unbridged bis(2-phenylindenyl)zirconium dichloride typically produces elastomeric polypropylene with lower isotacticity[4]. This fundamental difference in catalyst design is a key aspect of our comparison.

Comparative Performance in Propylene Polymerization

The ultimate test of these ligands lies in the performance of their zirconocene complexes as catalysts for propylene polymerization. The data presented below is compiled from various literature sources, and it is important to note that direct comparisons can be influenced by variations in experimental conditions. However, clear trends emerge that highlight the impact of the ligand structure.

Table 1: Comparative Catalytic Performance in Propylene Polymerization

CatalystCocatalystTemp. (°C)Activity (kg PP/mol Zr·h)Mw ( kg/mol )MWD (Mw/Mn)[mmmm] (%)Reference
bis(2-phenylindenyl)ZrCl₂MAO20--2.0 - 2.6-[5]
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂MAO50--~2>95[3]
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂MAO60~50,700---[4]

Note: Direct comparison of activity is challenging due to different reporting units and polymerization conditions. Mw = Weight-average molecular weight; MWD = Molecular weight distribution; [mmmm] = Isotactic pentad content.

Catalytic Activity

While a direct quantitative comparison of activity is difficult from the available data, some qualitative observations can be made. The rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 catalyst is reported to have very high activities, on the order of 10^4 to 10^5 kg of polypropylene per mole of Zirconium per hour[4]. The activity of bis(2-phenylindenyl)zirconium dichloride is generally lower, which is typical for unbridged metallocenes compared to their bridged counterparts. The rigidity imposed by the silyl bridge in rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 likely contributes to a more stable and active catalytic species.

Polymer Molecular Weight and Molecular Weight Distribution

The 2-methyl and 4-phenyl substituents in rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 contribute to a sterically hindered environment around the metal center. This steric bulk can suppress chain transfer reactions, leading to the formation of higher molecular weight polypropylene compared to less substituted catalysts. The molecular weight distribution (MWD or Mw/Mn) for both catalyst systems is narrow, typically around 2, which is characteristic of single-site catalysts[3][5]. This indicates a uniform population of active sites, leading to polymers with a homogeneous chain length.

Stereoselectivity

The most striking difference between the two catalyst systems is their stereoselectivity in propylene polymerization.

  • bis(2-phenylindenyl)zirconium dichloride: This unbridged metallocene produces elastomeric polypropylene [4]. This is because the indenyl ligands can rotate, leading to the formation of both isotactic and atactic blocks within the same polymer chain. The resulting polymer has a lower overall isotacticity.

  • rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂: The combination of the rigid silyl bridge and the bulky substituents on the indenyl rings locks the catalyst in a chiral, C₂-symmetric conformation. This "rac" isomer is highly isospecific , leading to the production of highly isotactic polypropylene with [mmmm] pentad content often exceeding 95%[3]. The 2-methyl group plays a crucial role in directing the incoming propylene monomer, thus enhancing the stereocontrol of the polymerization.

Mechanistic Insights and Visualization

The differences in catalytic performance can be rationalized by considering the structure of the active catalytic species and the mechanism of propylene insertion.

Experimental Workflow

The general workflow for synthesizing the zirconocene complexes and performing the polymerization is depicted below.

G cluster_ligand Ligand Synthesis cluster_complex Zirconocene Synthesis cluster_polymerization Propylene Polymerization Indanone Indanone Precursor Ligand Indenyl Ligand (2-Phenylindene or 2-Me-4-Ph-1H-indene) Indanone->Ligand Multi-step Synthesis Grignard Grignard Reagent / Arylating Agent Grignard->Ligand Complex Zirconocene Dichloride (rac/meso mixture for bridged) Ligand->Complex 1. Lithiation nBuLi n-Butyllithium nBuLi->Complex ZrCl4 Zirconium Tetrachloride ZrCl4->Complex 2. Metathesis Purification Isomer Purification (for bridged complex) Complex->Purification Catalyst Active Catalyst Purification->Catalyst Activation Polypropylene Polypropylene Catalyst->Polypropylene MAO Cocatalyst (MAO) MAO->Catalyst Propylene Propylene Monomer Propylene->Polypropylene

Caption: Experimental workflow for ligand and zirconocene synthesis and subsequent propylene polymerization.

Catalytic Cycle and Stereocontrol

The key to understanding the difference in stereoselectivity lies in the structure of the active cationic zirconocene species and its interaction with the propylene monomer.

G cluster_rac rac-Me₂Si(2-Me-4-Ph-Ind)₂Zr-R⁺ (Isospecific) cluster_unbridged bis(2-phenylindenyl)Zr-R⁺ (Stereoblock) rac_cat Chiral Active Site rac_prop Propylene Coordination (Prochiral face selection) rac_cat->rac_prop rac_ins Regio- and Stereospecific Insertion rac_prop->rac_ins rac_chain Growing Isotactic Polymer Chain rac_ins->rac_chain rac_chain->rac_cat Chain Propagation un_cat_iso Isospecific Conformation un_cat_aspe Aspecific Conformation un_cat_iso->un_cat_aspe Ligand Rotation un_prop Propylene Insertion un_cat_iso->un_prop Isotactic Block Formation un_cat_aspe->un_prop Atactic Block Formation un_chain Growing Stereoblock Polymer Chain un_prop->un_chain un_chain->un_cat_iso Chain Propagation

Caption: Simplified catalytic cycles illustrating the origin of stereoselectivity.

For rac-Me2Si(2-Me-4-Ph-Ind)2Zr-R⁺, the rigid chiral environment dictates a specific orientation of the incoming propylene monomer, leading to repeated insertion with the same stereochemistry and the formation of isotactic polypropylene. In contrast, the unbridged bis(2-phenylindenyl)Zr-R⁺ complex can exist in different conformations due to ligand rotation. This dynamic behavior allows for both stereospecific and non-stereospecific insertions, resulting in a stereoblock or elastomeric polymer.

Conclusion and Future Outlook

This comparative guide highlights the profound impact of ligand substitution on the performance of zirconocene catalysts. The addition of a methyl group at the 2-position and a phenyl group at the 4-position of the indenyl ligand, combined with a silyl bridge, transforms the catalyst from one that produces elastomeric polypropylene to a highly active and isospecific catalyst for the production of isotactic polypropylene.

The key takeaways are:

  • Steric Hindrance: The bulky substituents in this compound lead to higher molecular weight polymers by suppressing chain termination reactions.

  • Rigidity and Chirality: The silyl bridge in rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 is essential for achieving high isotacticity by preventing ligand rotation and maintaining a chiral environment at the catalytic center.

  • Catalyst Design: This comparison underscores the principle that fine-tuning the ligand architecture is a powerful tool for controlling polymer properties.

Future research in this area could focus on further elucidating the electronic effects of these substituents and exploring their impact on the copolymerization of propylene with other olefins. The continued development of well-defined, high-performance metallocene catalysts based on tailored indenyl ligands will undoubtedly remain a vibrant area of academic and industrial research.

References

performance of 2-methyl-4-phenyl-1H-indene vs. other substituted indenyl ligands in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Substituted Indenyl Ligands in Catalysis: A Performance Comparison Featuring 2-methyl-4-phenyl-1H-indene

For researchers and professionals in catalysis and drug development, the choice of ligand is paramount in dictating the outcome of a transition-metal-catalyzed reaction. The indenyl ligand, a close relative of the well-known cyclopentadienyl, offers unique advantages that have made it a cornerstone in the design of high-performance catalysts, particularly for olefin polymerization.[1][2] This guide provides a detailed comparison of the catalytic performance of this compound against other substituted indenyl ligands, grounded in experimental data and mechanistic insights.

The "Indenyl Effect": A Gateway to Enhanced Reactivity

Unlike their cyclopentadienyl counterparts, indenyl ligands possess a fused benzene ring that imparts unique electronic and structural properties to the metal complex.[3] The most significant of these is the "indenyl effect," which describes the ligand's ability to undergo a haptotropic rearrangement, or "ring slippage," from an η⁵-coordination to an η³-coordination.[3][4]

This slippage from a 6-electron donor to a 4-electron donor opens a coordination site on the metal center, facilitating an associative mechanism for ligand substitution.[4][5] In cyclopentadienyl systems, which lack the fused aromatic ring to stabilize the slipped intermediate, this process is energetically unfavorable, often leading to substitutionally inert complexes.[4] The indenyl effect, therefore, frequently results in catalysts with significantly higher activity.[3][6][7]

Caption: The Indenyl Effect: η⁵-η³ ring slippage creates a vacant site for substrate coordination.

The Role of Substituents: Fine-Tuning Catalytic Performance

While the core indenyl structure provides enhanced reactivity, substituents on the indenyl rings are crucial for tuning the steric and electronic environment of the metal center.[8] This allows for precise control over catalyst activity, stereoselectivity, and the properties of the resulting products, such as polymer molecular weight and comonomer incorporation.[9][10]

This compound is a prominent example of a strategically substituted ligand. Its performance is a direct result of the interplay between its two key substituents:

  • The 2-methyl group: This small alkyl group exerts a significant steric influence. In the context of ansa-metallocene catalysts for olefin polymerization, the 2-methyl substituent has been consistently shown to increase the molecular weight of the resulting polymer.[9][10] This is often attributed to the steric hindrance around the metal center, which can suppress chain termination reactions. However, this increased steric bulk typically comes at the cost of reduced catalyst activity.[9][10]

  • The 4-phenyl group: Positioned on the six-membered ring, the phenyl group introduces substantial steric bulk and electronic effects. Its presence can influence the orientation of the growing polymer chain and the approach of incoming monomers, thereby affecting the stereoselectivity of the polymerization.[11] For instance, the rac-{Me₂Si(2-Me-4-Ph-Ind)}₂ZrCl₂ catalyst has demonstrated high activity and the ability to produce highly isotactic polypropylene.[11]

Comparative Performance Analysis

To understand the specific contributions of the 2-methyl and 4-phenyl groups, it is essential to compare their performance against other substitution patterns in a consistent catalytic system, such as zirconocene/methylaluminoxane (MAO) catalyzed ethylene/1-octene copolymerization.

Indenyl Ligand Substitution Key Performance Characteristics Impact on Catalysis
Unsubstituted Indenyl Baseline performance.Generally exhibits good activity but may produce lower molecular weight polymers and offer less stereocontrol compared to substituted analogues.[9][10]
2-Methyl Significantly increases polymer molecular weight.Decreases overall catalyst activity due to increased steric hindrance.[9][10] Does not significantly affect comonomer incorporation.[10]
Benzannulated (e.g., Benz[e]indene) Promotes higher comonomer incorporation.Can lead to a reduction in polymer molecular weight compared to non-benzannulated counterparts.[9][10]
2-Methyl + Benzannulated Combines the effects of both substitutions.Results in high molecular weight polymers with enhanced comonomer incorporation, though often with a further reduction in catalyst activity.[9][10]
4-Phenyl (as in 2-Me-4-Ph-Indene) Introduces significant steric bulk and electronic influence.Enhances stereoselectivity (e.g., producing highly isotactic polypropylene) and maintains high activity.[11] The phenyl group contributes to a rigid catalyst framework that directs polymer growth.
Silyl-Substituted Varies with position; can influence catalyst stability and conformation.The effect is highly dependent on the specific silyl group and its position on the indenyl ring, affecting the catalyst's geometric and electronic profile.[12]
Heteroatom-Substituted (N, O, S) Alters the electronic properties of the ligand significantly.Can lead to considerable changes in catalytic properties by modifying the electron density at the metal center.[13]
Quantitative Data from Ethene/1-Octene Copolymerization

The following table summarizes experimental data for various silylene-bridged bis(indenyl) zirconocenes, highlighting the distinct effects of different substitution patterns.

Catalyst Precursor Substitution Pattern Activity (kg PE / (mol Zr·h)) Mw ( g/mol ) 1-Octene Content (mol %)
Me₂Si(Ind)₂ZrCl₂Unsubstituted11,800115,00012
Me₂Si(2-Me-Ind)₂ZrCl₂2-Methyl4,900255,00011
Me₂Si(Benz[e]Ind)₂ZrCl₂Benzannulated9,10085,00019
Me₂Si(2-Me-Benz[e]Ind)₂ZrCl₂2-Methyl + Benzannulated3,200265,00022
rac-{Me₂Si(2-Me-4-Ph-Ind)}₂ZrCl₂2-Methyl + 4-PhenylHigh ActivityHigh MwN/A**

*Qualitative data from propylene polymerization indicates high activity and production of high molecular weight, highly isotactic polypropylene.[11] **Data for ethene/1-octene copolymerization is not available in the cited sources but is included for structural comparison. (Data for the first four entries adapted from reference[9][10])

Experimental Protocols: Synthesis and Catalytic Application

To provide practical context, this section outlines a representative workflow for the synthesis of an ansa-metallocene precursor and its subsequent use in olefin polymerization.

Workflow: From Ligand to Polymer

Catalysis_Workflow cluster_synthesis Part 1: Catalyst Synthesis cluster_catalysis Part 2: Polymerization Ligand 1. Start with Substituted Indene Ligand (e.g., 2-Me-4-Ph-Indene) Deprotonation 2. Deprotonation (e.g., n-BuLi) Ligand->Deprotonation Bridging 3. Introduce Bridge (e.g., Me₂SiCl₂) Deprotonation->Bridging Metallation 4. Metallation (e.g., ZrCl₄) Bridging->Metallation Purification 5. Purification & Characterization Metallation->Purification Activation 6. Catalyst Activation (MAO or Borate) Purification->Activation To Catalysis Polymerization 7. Introduce Monomer(s) (e.g., Ethylene, Propylene) Activation->Polymerization Termination 8. Quench Reaction (e.g., Acidified Methanol) Polymerization->Termination Isolation 9. Isolate & Analyze Polymer Product Termination->Isolation

Caption: General workflow for the synthesis and catalytic testing of an ansa-metallocene.

Protocol: Ethylene Homopolymerization

This protocol is a generalized procedure based on common practices for metallocene-catalyzed olefin polymerization.

1. Reactor Preparation:

  • Rationale: To ensure an inert atmosphere, as metallocene catalysts and activators are extremely sensitive to air and moisture.

  • Procedure: A 250 mL glass reactor equipped with a mechanical stirrer is baked in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

2. Solvent and Monomer Preparation:

  • Rationale: Removal of impurities that can poison the catalyst.

  • Procedure: Toluene (100 mL) is passed through purification columns to remove water and oxygen. Ethylene gas is passed through similar purification traps.

3. Catalyst Activation:

  • Rationale: The zirconocene dichloride precursor must be converted into a catalytically active cationic species. Methylaluminoxane (MAO) acts as a chloride abstractor and an alkylating agent.

  • Procedure: The reactor is charged with toluene and a solution of MAO (e.g., 5 mL of a 10 wt% solution in toluene). The solution is stirred and brought to the desired reaction temperature (e.g., 40 °C).[9][10]

4. Polymerization:

  • Rationale: Introduction of the activated catalyst to the monomer initiates the polymerization process.

  • Procedure: A solution of the zirconocene precursor (e.g., 2 µmol of rac-{Me₂Si(2-Me-4-Ph-Ind)}₂ZrCl₂ in 1 mL of toluene) is injected into the reactor. The reactor is immediately pressurized with ethylene to a constant pressure (e.g., 1 atm). The reaction is allowed to proceed for a set time (e.g., 30 minutes), with ethylene supplied on demand to maintain pressure.

5. Reaction Quenching and Product Isolation:

  • Rationale: To terminate the polymerization and precipitate the polymer product.

  • Procedure: The ethylene feed is stopped. The reaction is quenched by injecting 10 mL of methanol containing 5% HCl. The precipitated polyethylene is filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Conclusion

The performance of an indenyl-based catalyst is a complex function of its substitution pattern. The this compound ligand exemplifies a sophisticated design strategy where substituents are used to impose specific steric and electronic constraints on the metal center. The 2-methyl group is a reliable tool for increasing polymer molecular weight, while the 4-phenyl group is effective in enhancing stereocontrol. This combination, particularly within an ansa-metallocene framework, leads to highly effective catalysts for producing polymers with desirable properties, such as high isotacticity and molecular weight.[11] By comparing its performance to other substituted indenyl ligands, researchers can better appreciate the distinct roles of each substituent and make more informed decisions in the rational design of next-generation catalysts.

References

Confirming Molecular Architecture: A Comparative Guide to the Crystallographic Validation of 2-methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and innovation. The indene scaffold, present in numerous bioactive compounds and materials, demands precise structural elucidation to understand its function and guide further development.[1][2] This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography as the definitive method for validating the structure of molecules like 2-methyl-4-phenyl-1H-indene, contrasted with other essential analytical techniques.

The Gold Standard: Unveiling the Molecular Truth with Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal "gold standard" for determining the atomic and molecular structure of crystalline materials.[3][4] Its power lies in its ability to generate a precise three-dimensional map of electron density within a molecule, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[5] Unlike spectroscopic methods that provide information about molecular connectivity or conformation in solution, X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state, resolving any ambiguity.[6][7]

The fundamental principle involves irradiating a well-ordered single crystal with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract this beam, producing a unique, three-dimensional pattern of reflections.[8] By analyzing the positions and intensities of these diffracted spots, a model of the atomic arrangement can be constructed and refined, yielding a definitive molecular structure.[9]

Experimental Protocol for Structural Validation of a Novel Indene Derivative

Achieving a high-quality crystal structure is a systematic process that demands precision at every stage. The causality behind each step is critical for a successful outcome.

Part 1: Crystal Growth – The Foundation of a Good Structure

The adage "garbage in, garbage out" is particularly true for crystallography; a high-quality, single crystal is a prerequisite. The goal is to encourage the slow formation of a well-ordered lattice, free from defects.

Step-by-Step Methodology:

  • Purification: Begin with highly pure (>98%) this compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction.

  • Solvent Selection: Screen a variety of solvents. The ideal solvent is one in which the compound is sparingly soluble. This allows for slow precipitation as the solvent evaporates or the temperature changes. For a relatively nonpolar molecule like our target, solvents such as hexane, ethyl acetate, dichloromethane, or mixtures thereof are excellent starting points.

  • Crystallization Technique - Slow Evaporation:

    • Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. Rapid temperature fluctuations can cause the compound to crash out of solution as a powder.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully extract one using a micromanipulator loop and a small amount of paratone or mineral oil to prevent solvent loss and protect it from the atmosphere.[5]

Part 2: Data Collection and Processing

This phase involves using a diffractometer to collect the diffraction pattern from the crystal.

Step-by-Step Methodology:

  • Mounting: Mount the selected crystal on the goniometer head of the diffractometer. The crystal is typically flash-cooled in a stream of liquid nitrogen (around 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection: Modern diffractometers automate the process of rotating the crystal and collecting thousands of diffraction images at different orientations.[4] The instrument's software determines the unit cell parameters and an optimal data collection strategy.

  • Data Reduction: The raw image files are processed to integrate the intensities of each diffraction spot, correct for experimental factors (like Lorentz and polarization effects), and generate a reflection file containing the Miller indices (h,k,l) and intensity for each spot.[10]

Part 3: Structure Solution and Refinement

This is the computational stage where the diffraction data is translated into a molecular model.

Step-by-Step Methodology:

  • Structure Solution: Using software like SHELXT or SIR2014, the "phase problem" is solved to generate an initial electron density map.[9] This initial map often reveals the positions of the heavier atoms.

  • Model Building: The chemist builds a molecular model that fits the electron density map, assigning atom types (carbon, hydrogen, etc.).

  • Structure Refinement: The atomic positions, bond lengths, and thermal parameters are adjusted iteratively using a least-squares refinement program (e.g., SHELXL) to improve the agreement between the observed diffraction data and the data calculated from the model.[11][12] Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated by checking key metrics. The R1 factor, a measure of the agreement between observed and calculated structure factor amplitudes, should ideally be below 5% for a well-resolved small molecule structure. Other metrics like the goodness-of-fit (GooF) should be close to 1.0. The final structure is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number for publication.[13][14][15]

Visualization of the Crystallographic Workflow

The process from a purified compound to a validated structure follows a clear and logical path.

X-ray Crystallography Workflow Start Purified Compound (this compound) Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Start->Crystal_Growth Mounting Crystal Mounting & Cryo-Cooling (~100 K) Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Validation & Deposition (e.g., CCDC) Refinement->Validation Final_Structure Final Validated Structure (CIF File) Validation->Final_Structure Structural Elucidation Synergy MS Mass Spectrometry Structure Unambiguous 3D Structure MS->Structure Provides Molecular Formula (e.g., C₁₆H₁₄) NMR NMR Spectroscopy NMR->Structure Confirms Connectivity & Relative Stereochemistry XRD X-ray Crystallography XRD->Structure Defines Absolute 3D Arrangement & Packing

References

A Senior Application Scientist's Guide to Confirming the Purity of 2-methyl-4-phenyl-1H-indene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical research, the purity of a compound is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and meaningful data is built. The presence of unknown impurities can lead to erroneous biological results, flawed structure-activity relationships, and significant delays in development timelines. This guide provides an in-depth comparison of the primary analytical methods for confirming the purity of 2-methyl-4-phenyl-1H-indene, a specialized indene derivative.

Our focus extends beyond procedural steps to address the causality behind methodological choices. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting each as a self-validating system grounded in established scientific principles and regulatory expectations.

The Orthogonal Approach: A Mandate for Confidence

A single analytical method, no matter how robust, provides only one perspective on a compound's purity. True confidence is achieved through an orthogonal approach, employing multiple techniques that rely on different chemical and physical principles. For this compound, a combination of a chromatographic method (HPLC or GC) for separation and quantification of impurities and a spectroscopic method (NMR) for structural confirmation and absolute quantification provides a comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis for non-volatile organic compounds. Its strength lies in its ability to separate the main compound from closely related impurities, making it ideal for quantitative analysis. We will focus on Reversed-Phase HPLC (RP-HPLC) with UV detection, as the aromatic nature of this compound makes it an excellent chromophore.

Causality of Method Choice

We choose RP-HPLC because the separation is driven by the hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). Impurities arising from the synthesis of this compound, such as starting materials or by-products, will likely have different polarities, enabling effective separation.[1][2] A Photodiode Array (PDA) detector is selected over a simple UV detector to provide spectral information, which aids in peak identification and the assessment of peak purity.

Experimental Protocol: RP-HPLC-PDA
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagent and Sample Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% of the same acid.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm) and collect spectra from 200-400 nm.

    • Gradient Elution:

      • 0-20 min: 50% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 50% B

      • 26-30 min: Hold at 50% B (re-equilibration)

  • Data Analysis:

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Assess peak purity using the PDA software to ensure the main peak is spectrally homogenous.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC-PDA purity determination.

Gas Chromatography (GC): The High-Resolution Choice for Volatile Analytes

GC is an exceptionally powerful technique for separating volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, it is amenable to GC analysis. This method is particularly adept at detecting and quantifying volatile impurities, such as residual solvents from synthesis.

Causality of Method Choice

We choose GC with a Flame Ionization Detector (GC-FID) for its high resolution and near-universal response to organic compounds. Separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar column (e.g., DB-5 or HP-5) is selected because it separates compounds primarily by their boiling points, which is effective for the hydrocarbon-like structure of the analyte and its potential impurities. GC-MS can also be used to gain structural information about any separated impurities.[3]

Experimental Protocol: GC-FID
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and an FID.

    • Column: 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagent and Sample Preparation:

    • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

    • Sample Solvent: High-purity acetone or dichloromethane.

    • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in the chosen solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (adjust as needed for peak shape and intensity).

    • Oven Temperature Program:

      • Initial Temp: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 min.

    • Detector Temperature: 300 °C.

  • Data Analysis:

    • Purity is determined by area percent, similar to HPLC. The FID's response is proportional to the number of carbon atoms, providing a relatively uniform response factor for hydrocarbons.

Workflow for GC Purity Analysis

Caption: Workflow for GC-FID purity determination.

Quantitative NMR (qNMR): The Absolute Method for Purity Assignment

While chromatography provides relative purity, quantitative ¹H NMR (qNMR) offers a primary, absolute measure of purity without the need for a reference standard of the analyte itself. It relies on comparing the integral of a proton signal from the analyte to that of a certified internal standard of known purity and concentration.

Causality of Method Choice

qNMR is chosen because it is a structurally specific, non-destructive technique that is orthogonal to chromatography.[4][5] The purity value obtained is independent of the response factors that can affect chromatographic methods. It provides a direct measure of the mass fraction of the analyte in the sample. This method is exceptionally trustworthy and is often used to certify reference materials.[6][7]

Experimental Protocol: ¹H qNMR
  • Instrumentation:

    • High-field NMR spectrometer (≥400 MHz) with high stability.

  • Reagent and Sample Preparation:

    • Solvent: A deuterated solvent in which both the analyte and standard are soluble (e.g., CDCl₃ or DMSO-d₆).

    • Internal Standard (IS): A certified reference material with high purity, chemical stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

    • Sample Preparation:

      • Accurately weigh ~10 mg of this compound into a vial.

      • Accurately weigh ~10 mg of the internal standard into the same vial.

      • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • NMR Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 30° or less to ensure full relaxation.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically ≥ 30 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate purity using the formula: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass weighed

      • Purity_IS = Purity of the internal standard

Workflow for qNMR Purity Analysis

References

A Comparative Guide to Assessing the Steric Influence of the 4-Phenyl Group in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the steric influence of the 4-phenyl group in catalyst design, offering a comparative perspective against other common substituents. We will delve into the underlying principles, present supporting experimental data from key catalytic systems, and provide detailed protocols for assessing these effects in your own research. This content is designed for researchers, chemists, and drug development professionals seeking to optimize catalyst performance through rational ligand design.

Introduction: The Subtle Power of Steric Hindrance

In the intricate world of catalysis, the performance of a metal complex is profoundly dictated by the ligands that surround the metallic center. These ligands, through their electronic and steric properties, sculpt the catalyst's reactivity, selectivity, and stability. While electronic effects modulate the electron density at the metal, steric effects, arising from the spatial arrangement and bulk of the ligand, play a crucial role in controlling substrate approach, influencing transition state geometries, and ultimately determining the reaction's outcome.

The 4-phenyl substituent is a fascinating and somewhat paradoxical functional group in this context. While electronically similar to an unsubstituted phenyl ring, its presence at the 4-position of a phenyl group attached to a ligand backbone (e.g., on a phosphine ligand) extends its steric profile. This guide focuses on dissecting this steric influence, providing a framework for its assessment and comparison with other commonly employed substituents.

The 4-Phenyl Group: A Unique Steric Profile

To understand the influence of the 4-phenyl group, it is essential to compare it with other substituents. The choice of a substituent on a ligand is a critical decision in catalyst design, with each group offering a unique combination of size and electronic properties.

  • Hydrogen (H): Represents the minimal steric footprint, serving as a baseline for comparison.

  • Methyl (Me): A small, electron-donating alkyl group.

  • tert-Butyl (t-Bu): A large, bulky alkyl group that imparts significant steric hindrance.

  • Unsubstituted Phenyl (Ph): Offers π-system interactions and a moderate steric profile.

  • 4-Phenylphenyl (biphenyl): The focus of this guide, it extends the steric reach of a simple phenyl group without significantly altering the electronics at the point of attachment to the ligand backbone.

The key characteristic of the 4-phenyl group is its ability to create a larger "pocket" or chiral environment around the metal center compared to a simple phenyl group, which can be pivotal in achieving high selectivity in asymmetric catalysis.

Comparative Analysis in Catalysis: Suzuki-Miyaura Coupling

One of the most well-documented examples of the steric influence of ligand substituents comes from the field of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The work of Buchwald and Fu has been instrumental in demonstrating how systematic ligand modification can lead to highly active and selective catalysts.

We will consider the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an arylboronic acid, a challenging transformation that is highly sensitive to the steric properties of the phosphine ligand on the palladium catalyst.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 2-Chlorotoluene with Phenylboronic Acid

Ligand Substituent (R)Catalyst Loading (mol %)Reaction Time (h)Yield (%)
H124<5
Methyl11845
tert-Butyl1492
4-Phenyl1688

Data are representative and compiled for illustrative purposes based on trends observed in the literature.

As the data indicates, increasing the steric bulk from hydrogen to tert-butyl dramatically improves the catalytic efficiency. The 4-phenyl substituent, while not as effective as the extremely bulky tert-butyl group in this specific transformation, still demonstrates a significant improvement over the smaller methyl and hydrogen substituents. This highlights its role as a "tunable" steric group that can enhance reactivity without being excessively bulky, which could otherwise shut down catalysis.

Experimental Protocol: Assessing Ligand Steric Effects in a Model Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a comparative study of different ligands in a model Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, where the comparison between different ligands under identical conditions provides a clear measure of their steric and electronic influence.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and deoxygenated prior to use.

  • All glassware should be oven-dried and cooled under an inert atmosphere.

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligands (e.g., PPh₃, P(p-tolyl)₃, P(p-biphenyl)Ph₂)

  • 2-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow

Caption: Workflow for the comparative catalytic experiment.

Step-by-Step Procedure
  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of toluene and stir for 15-20 minutes. This allows for the formation of the active palladium(0) species.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add phenylboronic acid (1.5 equiv.), K₃PO₄ (3.0 equiv.), and the palladium source/ligand solution (1 mol% Pd).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive flow of argon, add anhydrous toluene, followed by 2-chlorotoluene (1.0 equiv.) and the internal standard.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquots with a small amount of water and extract with ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) to determine the conversion and yield relative to the internal standard.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H and ¹³C NMR spectroscopy to confirm its identity and purity.

By running this experiment with a series of ligands (e.g., where the substituent is H, Me, t-Bu, and 4-phenyl), a direct and quantitative comparison of their steric influence on the reaction rate and final yield can be obtained.

Mechanistic Implications of Steric Bulk

The steric properties of ligands like those bearing a 4-phenyl group influence several key steps in the catalytic cycle of cross-coupling reactions.

G cluster_0 Catalytic Cycle cluster_1 Steric Influence Points Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 ArPd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation (Ar'-M) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 ArPd(II)(X)L2->Transmetalation Ar'-M ArPd(II)(Ar')L2->Reductive_Elimination Ar-Ar' Influence1 Bulky ligands promote oxidative addition. Influence1->Oxidative_Addition Influence2 Steric hindrance facilitates reductive elimination. Influence2->Reductive_Elimination

Caption: Key steps in the Suzuki-Miyaura cycle influenced by ligand sterics.

  • Oxidative Addition: Bulky ligands can promote the oxidative addition of the aryl halide to the Pd(0) center. They often favor the formation of monoligated, highly reactive Pd(0)L species in solution, which can be more active in this step.

  • Reductive Elimination: This is often the product-forming and rate-determining step. Significant steric hindrance from the ligands creates a crowded environment around the metal center, which promotes the reductive elimination of the two coupled fragments (Ar-Ar') to relieve this steric strain. The 4-phenyl group contributes to this effect, accelerating the turnover of the catalyst.

Conclusion

The 4-phenyl group is a powerful tool in the arsenal of the medicinal and process chemist. It provides a means to introduce significant steric bulk at a position distal from the coordinating atom of a ligand, thereby influencing the catalytic pocket in a predictable manner without drastically altering the ligand's electronic nature. As demonstrated in the context of Suzuki-Miyaura coupling, its steric profile allows for enhanced catalytic activity, particularly in challenging transformations involving hindered substrates. The experimental protocol provided herein offers a robust framework for systematically evaluating the steric contribution of the 4-phenyl group, or any other substituent, enabling data-driven optimization of catalytic systems. By understanding and harnessing the subtle yet significant power of sterics, researchers can unlock new levels of efficiency and selectivity in chemical synthesis.

A Comparative Benchmark Study: 2-Methyl-4-Phenyl-1H-Indene-Based Metallocene Catalysts versus Commercial Ziegler-Natta Catalysts for Isotactic Polypropylene Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the competitive landscape of polyolefin catalysis, the quest for catalysts that offer superior activity, precise control over polymer microstructure, and ultimately, enhanced material properties is perpetual. This guide provides an in-depth comparative analysis of a highly isospecific ansa-metallocene catalyst, rac-dimethylsilyl-bis(2-methyl-4-phenyl-1H-indenyl)zirconium dichloride (rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂), against established commercial Ziegler-Natta (ZN) catalysts for the polymerization of propylene.

Metallocene catalysts, characterized by their single-site nature, have emerged as a powerful alternative to traditional multi-sited Ziegler-Natta catalysts, offering the potential for polymers with narrow molecular weight distributions and uniform comonomer incorporation.[1] The subject of our investigation, a zirconocene based on the 2-methyl-4-phenyl-1H-indene ligand system, has demonstrated significant promise in producing highly isotactic polypropylene with desirable thermal and mechanical properties.[2] This guide will delve into the synthesis of this catalyst system, present a detailed experimental protocol for propylene polymerization, and benchmark its performance against commercial incumbents, providing researchers and drug development professionals with a comprehensive resource for catalyst selection and application.

Catalyst Systems Under Evaluation

The Challenger: rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂

The ansa-metallocene rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ is a C₂-symmetric zirconocene complex. This specific geometry is crucial for the stereoselective polymerization of α-olefins like propylene, leading to the formation of highly isotactic polypropylene.[3] The phenyl group at the 4-position of the indenyl ligand is known to enhance the catalyst's activity and the molecular weight of the resulting polymer.[4]

The Incumbents: Commercial Ziegler-Natta Catalysts

For decades, Ziegler-Natta catalysts have been the workhorses of the polypropylene industry.[5] These heterogeneous catalysts, typically comprising a titanium species on a magnesium chloride support, are renowned for their high activity and the production of polypropylene with good mechanical properties.[6] For the purpose of this comparison, we will consider the performance characteristics of a representative modern commercial Ziegler-Natta catalyst, such as those from LyondellBasell's Avant ZN series or SABIC's phthalate-free formulations.[7][8] These advanced ZN catalysts have been optimized for high yield and the production of a wide range of polypropylene grades.[9]

Experimental Protocols

Synthesis of this compound Ligand

The synthesis of the indenyl ligand is a critical precursor to the final metallocene catalyst. A general, multi-step synthetic route is outlined below, based on established organic chemistry principles.[10][11]

Workflow for Ligand Synthesis

A Starting Materials: 2-bromobenzyl bromide propionitrile B Lithium Diisopropylamide (LDA) mediated alkylation A->B C 3-(2-bromophenyl)-2-methylpropanenitrile B->C D Suzuki Coupling with Phenylboronic Acid C->D E 3-(2-phenylphenyl)-2-methylpropanenitrile D->E F Cyclization via Strong Acid (e.g., PPA) E->F G 2-methyl-4-phenyl-1-indanone F->G H Reduction with NaBH4 G->H I Dehydration H->I J This compound I->J

Caption: Synthetic pathway for this compound.

Step-by-Step Procedure:

  • Alkylation: To a solution of diisopropylamine in THF at -78°C under an inert atmosphere, n-butyllithium is added to generate lithium diisopropylamide (LDA). Propionitrile is then added, followed by 2-bromobenzyl bromide to yield 3-(2-bromophenyl)-2-methylpropanenitrile.[10]

  • Suzuki Coupling: The resulting nitrile undergoes a palladium-catalyzed Suzuki coupling with phenylboronic acid to introduce the phenyl group, affording 3-(2-phenylphenyl)-2-methylpropanenitrile.

  • Cyclization and Ketonization: The nitrile is then subjected to a strong acid-catalyzed cyclization, typically using polyphosphoric acid (PPA), to form 2-methyl-4-phenyl-1-indanone.

  • Reduction and Dehydration: The indanone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄).[10] Subsequent acid-catalyzed dehydration yields the final product, this compound.

Synthesis of rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂

The ansa-zirconocene is synthesized by linking two molecules of the indenyl ligand with a dimethylsilyl bridge and subsequent metallation.

Workflow for Catalyst Synthesis

A This compound B Deprotonation with n-BuLi A->B C Indenyl Lithium Salt B->C D Reaction with Dichlorodimethylsilane C->D E Bis(2-methyl-4-phenylindenyl)dimethylsilane D->E F Deprotonation with n-BuLi E->F G Dilithio Salt F->G H Reaction with ZrCl4 G->H I rac/meso mixture of Me2Si(2-Me-4-Ph-Ind)2ZrCl2 H->I J Fractional Crystallization I->J K rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 J->K

Caption: Synthesis of rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂.

Step-by-Step Procedure:

  • Ligand Deprotonation: this compound is dissolved in an ethereal solvent like THF and deprotonated with n-butyllithium at low temperature to form the corresponding indenyl lithium salt.

  • Bridging Reaction: The indenyl lithium salt is reacted with dichlorodimethylsilane to form the bridged ligand, bis(2-methyl-4-phenylindenyl)dimethylsilane.

  • Metallation: The bridged ligand is deprotonated again with two equivalents of n-butyllithium to form the dilithio salt. This is then reacted with zirconium tetrachloride (ZrCl₄) to yield a mixture of the rac and meso isomers of the zirconocene dichloride.[12]

  • Isomer Separation: The desired rac isomer is separated from the meso isomer by fractional crystallization.

Propylene Polymerization Protocol (Slurry Phase)

The following is a general procedure for the slurry polymerization of propylene, which can be adapted for both the metallocene and supported Ziegler-Natta catalysts.

Workflow for Propylene Polymerization

A Reactor Preparation: Purge with N2, add solvent (e.g., toluene) B Introduction of Cocatalyst: MAO for metallocene or Alkylaluminum for ZN A->B C Catalyst Injection: Dissolved metallocene or ZN catalyst slurry B->C D Pressurization with Propylene C->D E Polymerization at Controlled Temperature D->E F Termination with Acidified Methanol E->F G Polymer Precipitation, Washing, and Drying F->G H Polypropylene Product G->H

Caption: General workflow for slurry-phase propylene polymerization.

Step-by-Step Procedure:

  • Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with inert gas (e.g., nitrogen or argon). A hydrocarbon solvent such as toluene is introduced.

  • Cocatalyst Addition: For the rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ catalyst, methylaluminoxane (MAO) is added as a cocatalyst.[4] For the Ziegler-Natta catalyst, an alkylaluminum compound like triethylaluminum (TEAL) is typically used.[8]

  • Catalyst Introduction: The metallocene catalyst is dissolved in toluene and injected into the reactor. The Ziegler-Natta catalyst is introduced as a slurry.

  • Polymerization: The reactor is heated to the desired temperature (e.g., 70°C) and pressurized with propylene monomer to a constant pressure. The polymerization is allowed to proceed for a specified time.[13]

  • Termination and Product Isolation: The reaction is quenched by injecting acidified methanol. The resulting polypropylene is precipitated, filtered, washed with methanol, and dried under vacuum.

Performance Benchmark

Performance Metricrac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂/MAOCommercial Ziegler-Natta/TEAL
Catalytic Activity (kg PP/mol cat·h)10,000 - 40,00030,000 - 80,000
Polymer Molecular Weight (Mw) ( g/mol )300,000 - 600,000200,000 - 800,000
Polydispersity Index (PDI = Mw/Mn) 2.0 - 3.04.0 - 8.0
Isotacticity ([mmmm] pentad) >95%95-98%
Melting Temperature (Tm) (°C)155 - 162160 - 165

Note: The performance of commercial ZN catalysts can vary significantly depending on the specific generation and manufacturer.[14]

Discussion and Field-Proven Insights

The data presented reveals a compelling narrative about the distinct advantages and trade-offs of each catalyst system.

Catalytic Activity: Modern, high-yield Ziegler-Natta catalysts often exhibit higher activity in terms of polymer produced per mole of catalyst per hour under industrial conditions.[14] This is a significant economic driver for their widespread commercial use. However, the activity of the rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ system is still remarkably high and competitive, particularly for a single-site catalyst.[15]

Control over Polymer Architecture: The most significant advantage of the metallocene catalyst lies in its ability to produce polypropylene with a narrow molecular weight distribution (PDI close to 2).[4] This is a direct consequence of its single-site nature, where each active center is essentially identical. In contrast, the multi-sited nature of Ziegler-Natta catalysts leads to a broader PDI.[16] A narrow PDI can lead to more consistent processing and improved properties in certain applications, such as fibers and films.

Isotacticity and Thermal Properties: Both catalyst systems are capable of producing highly isotactic polypropylene with high melting points, which is crucial for applications requiring high stiffness and thermal resistance.[15][17] The C₂-symmetry of the rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ catalyst is specifically designed to enforce a high degree of stereocontrol during polymerization.

Causality in Experimental Choices: The choice of MAO as a cocatalyst for the metallocene is critical. MAO acts as an activator by abstracting a chloride ligand from the zirconocene to generate the catalytically active cationic species. The large excess of MAO typically required is a drawback, both in terms of cost and potential for aluminum residues in the polymer. For Ziegler-Natta catalysts, trialkylaluminums serve as both cocatalysts and chain transfer agents, providing a more cost-effective activation system.

Conclusion

The this compound-based metallocene catalyst, rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂, represents a significant advancement in the field of single-site catalysis for olefin polymerization. Its ability to produce highly isotactic polypropylene with a narrow molecular weight distribution makes it a compelling candidate for applications where precise control over polymer architecture is paramount.

While commercial Ziegler-Natta catalysts maintain an edge in terms of overall activity and cost-effectiveness for large-scale commodity production, the metallocene system offers a level of molecular precision that opens the door to specialty polypropylene grades with tailored properties. The choice between these catalyst systems will ultimately depend on the specific performance requirements of the final application and the desired balance between catalytic efficiency, polymer properties, and economic considerations. This guide provides the foundational data and protocols to aid researchers and developers in making that informed decision.

References

A Comparative Guide to the Computational Analysis of 2-Methyl-4-Phenyl-1H-Indene Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth computational analysis of the catalytic performance of transition metal complexes featuring the 2-methyl-4-phenyl-1H-indene ligand. We will explore the theoretical underpinnings of their catalytic activity, compare their predicted performance against alternative systems, and detail the computational methodologies required for such an investigation. This content is tailored for researchers, scientists, and professionals in drug development and materials science who leverage computational chemistry for catalyst design and optimization.

Introduction: The Significance of Substituted Indenyl Ligands in Catalysis

Metallocene catalysts, particularly those based on indenyl ligands, represent a cornerstone of modern olefin polymerization technology.[1][2] Their well-defined single-site nature allows for precise control over polymer microstructure, including molecular weight, comonomer distribution, and stereospecificity, which is a significant advantage over traditional Ziegler-Natta catalysts.[2] The indenyl ligand, a benzo-fused cyclopentadienyl analogue, imparts unique electronic and steric properties to the metal center. A key feature is the "indenyl effect," where the ligand can undergo facile haptotropic shifts (η⁵ to η³), creating a vacant coordination site that accelerates substrate binding and subsequent catalytic steps.[3]

The strategic substitution of the indenyl backbone offers a powerful tool for fine-tuning catalyst performance. The this compound ligand is a compelling example. The phenyl group at the 4-position introduces significant steric bulk and electronic modifications, while the methyl group at the 2-position further refines the ligand's steric and electronic profile.[4] Computational analysis, primarily through Density Functional Theory (DFT), has become an indispensable tool for rationally designing such catalysts by providing deep mechanistic insights and predicting their performance before undertaking costly and time-consuming experimental synthesis.[5][6][7]

Computational Methodologies: The Theoretical Toolkit

A robust computational analysis of catalytic systems relies on a multi-faceted approach. The choice of methodology is dictated by the desired balance of accuracy and computational expense.

  • Density Functional Theory (DFT): This is the workhorse for investigating organometallic catalysis.[2][5][8] Functionals like B3LYP or those from the M06 suite, paired with appropriate basis sets, provide reliable geometries and energetic profiles for reaction pathways.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as those including explicit co-catalysts like methylaluminoxane (MAO) or bulky ligand scaffolds, QM/MM methods offer a pragmatic solution.[6] The catalytically active core is treated with high-accuracy QM, while the surrounding environment is modeled using computationally cheaper classical mechanics.

  • Ab Initio Molecular Dynamics (AIMD): To capture the dynamic effects of the catalyst, solvent interactions, and thermal fluctuations, AIMD simulations are employed. These simulations provide a more realistic picture of the reaction environment at the cost of significantly higher computational resources.[9]

  • Machine Learning (ML): A burgeoning field in catalyst design involves using ML models, such as 3D Graph Neural Networks (GNNs), to establish quantitative structure-activity relationships (QSAR).[5] By training on datasets generated from DFT calculations, these models can rapidly predict the performance of new catalyst candidates, accelerating the discovery process.

Core Analysis: Deconstructing the Catalytic Performance

The catalytic performance of a this compound complex, for instance, a zirconocene, is governed by the thermodynamics and kinetics of the elementary steps in the polymerization cycle.

The Catalytic Cycle: A Step-by-Step View

The polymerization of an olefin like ethylene or propylene proceeds through a well-established cycle involving catalyst activation, monomer coordination, migratory insertion (chain propagation), and chain termination.

Catalytic_Cycle cluster_main Olefin Polymerization Cycle Prec [L₂MCl₂] Precatalyst Active [L₂M-R]⁺ Active Catalyst Prec->Active Activation (e.g., MAO) Coord [L₂M(olefin)-R]⁺ Olefin Coordinated Active->Coord Olefin Coordination TS_Insert TS (Insertion) Coord->TS_Insert Migratory Insertion Inserted [L₂M-P]⁺ Propagated Chain TS_Insert->Inserted Inserted->Coord Next Olefin TS_Term TS (Termination) Inserted->TS_Term Chain Termination (β-H Elimination) Term [L₂M-H]⁺ + Polymer Terminated TS_Term->Term

Caption: Simplified catalytic cycle for olefin polymerization.

The performance of the this compound ligand is evaluated by calculating the energy barriers (activation energies, ΔG‡) for the key steps:

  • Migratory Insertion: This is the rate-determining step for chain propagation. A lower energy barrier corresponds to higher catalyst activity. The electronic properties of the 2-methyl-4-phenyl substituents directly influence the electron density at the metal center, modulating this barrier. Electron-donating groups generally increase activity.[10]

  • Chain Termination: The primary termination pathway is often β-hydride elimination. The energy barrier for this step relative to insertion dictates the resulting polymer's molecular weight. A high barrier for termination compared to propagation leads to high molecular weight polymers.[2] The steric bulk of the 4-phenyl group can sterically hinder the formation of the transition state required for β-hydride elimination, thereby favoring chain propagation and increasing polymer molecular weight.[4]

Comparative Performance Analysis

To contextualize the performance of this compound complexes, we compare them computationally against other common ligand systems. The following table presents an illustrative comparison based on established principles in metallocene catalysis.

Catalyst Ligand SystemKey Structural FeaturePredicted Activity (Relative ΔG‡ Insertion)Predicted Polymer MW (Relative ΔG‡ Termination)Rationale
2-Methyl-4-Phenyl-Indene Bulky, electronically modified indenylHigh (Low Barrier)High (High Barrier)Indenyl effect enhances activity. Phenyl group sterically disfavors termination.[3][4]
Unsubstituted Indene Planar indenyl ligandModerate Moderate Baseline indenyl performance without steric or electronic tuning.[3]
Cyclopentadienyl (Cp) Basic cyclopentadienyl ligandLow Moderate-High Lacks the "indenyl effect"; less facile creation of coordination sites.
Constrained Geometry (CGC) Open, single-ring structureVery High Variable Highly open coordination sphere allows for easy monomer access, especially for bulky α-olefins.[6][10]

Standard Computational Protocol: A DFT Workflow

Executing a reliable computational analysis requires a systematic and validated workflow. The following outlines a standard protocol for calculating the energy profile of a catalytic reaction using DFT.

Computational Workflow Diagram

Caption: A standard workflow for DFT-based catalytic mechanism studies.

Step-by-Step Methodology
  • Model Building: Construct the 3D structure of the active catalyst, typically a cationic alkyl species (e.g., [(rac-2-Me-4-Ph-Ind)₂ZrMe]⁺), and the olefin monomer.

  • Geometry Optimization: Perform geometry optimizations on all stationary points (reactants, intermediates, products, and transition states). A common level of theory is the B3LYP functional with a mixed basis set (e.g., 6-31G(d) for C, H and a larger basis set with an effective core potential like LANL2DZ or SDD for the transition metal).[11]

  • Transition State (TS) Search: Locate the transition state structure connecting reactants and products. This is a critical step, often employing methods like synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms.

  • Frequency Analysis: Calculate vibrational frequencies for all optimized structures. A true minimum will have all real (positive) frequencies, while a first-order saddle point (a transition state) will have exactly one imaginary frequency. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Intrinsic Reaction Coordinate (IRC): To confirm that the located transition state correctly connects the desired reactant and product, an IRC calculation is performed.

  • Solvation Effects: Since most catalysis occurs in solution, include the effect of the solvent using a continuum solvation model like the Polarizable Continuum Model (PCM). This provides a more accurate energetic picture.[9]

  • Data Analysis: From the final energies, construct a Gibbs free energy profile for the entire catalytic cycle. The highest point on this profile determines the overall rate of the reaction.

Conclusion and Future Outlook

The computational analysis of this compound complexes reveals them to be promising candidates for high-performance olefin polymerization catalysts. The strategic placement of the methyl and phenyl substituents provides a powerful lever to enhance catalytic activity and control polymer molecular weight. The phenyl group, in particular, is predicted to sterically inhibit chain termination pathways, a desirable trait for producing high molecular weight polymers.

Future computational efforts should focus on integrating machine learning models to screen wider libraries of substituted indenyl ligands, moving beyond DFT to more accurate (though computationally expensive) methods like coupled cluster theory for benchmarking key reaction steps, and employing advanced molecular dynamics simulations to better understand the role of the co-catalyst and solvent environment.[5][9] The synergy between predictive computational modeling and experimental validation will continue to be the driving force behind the rational design of next-generation catalysts.

References

A Comparative Guide to 2-Methyl-4-Phenyl-1H-Indene in Olefin Polymerization: Unraveling the Ligand Structure-Polymer Property Nexus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex landscape of olefin polymerization, the ability to tailor polymer properties through rational catalyst design is the ultimate goal. Metallocene catalysts, with their well-defined single-site nature, offer an unprecedented level of control, where the ligand framework acts as the master architect of the final polymer.[1][2] This guide provides an in-depth comparison of catalysts based on the 2-methyl-4-phenyl-1H-indene ligand, dissecting how its unique structural motifs directly translate into desirable polymer characteristics. We will explore the causality behind its performance, supported by comparative data and detailed experimental insights.

The Indenyl Ligand: A Privileged Scaffold for Stereocontrol

Transition metal complexes containing indenyl ligands are powerful tools in catalysis.[3] Unlike their simpler cyclopentadienyl counterparts, the fused benzo ring in the indenyl structure reduces the ligand's symmetry and imparts a distinct steric and electronic profile. This structural feature is central to the "indenyl effect," where the ligand can undergo a haptotropic shift (from η⁵ to η³ coordination), facilitating associative substitution pathways and influencing catalytic activity.[3][4] By strategically placing substituents on this indenyl scaffold, we can fine-tune the catalyst's environment to an exceptional degree, directly impacting polymerization outcomes.[5][6]

The ligand this compound is a prime example of such strategic design. The methyl group at the 2-position and the phenyl group at the 4-position are not arbitrary additions; they are precisely placed to enforce a specific geometry and steric hindrance around the metal center.

Ligand Substitution and Its Impact: A Comparative Analysis

The performance of a metallocene catalyst is a direct reflection of its ligand architecture. To understand the contribution of the 2-methyl and 4-phenyl groups, we must compare the performance of its corresponding catalyst, rac-[Me₂Si(2-Me-4-Ph-Ind)₂]ZrCl₂, with analogues bearing different substitution patterns.

Table 1: Performance Comparison of Zirconocene Catalysts in Propylene Polymerization

Ligand PrecursorCatalyst SystemActivity (kg PP / (mol Zr·h))Molecular Weight (Mw) ( g/mol )Melting Temp. (Tm) (°C)
2-Methyl-7-phenyl-1H-indene rac-[Et(2-Me-7-Ph-Ind)₂]ZrCl₂ / MAO118300,000150[7]
This compound rac-[Et(2-Me-4-Ph-Ind)₂]ZrCl₂ / MAO775 729,000 157 [7]
Unsubstituted Indenerac-[Et(Ind)₂]ZrCl₂ / MAOModerateModerate~130-140
2-Methyl-1H-indenerac-[Et(2-Me-Ind)₂]ZrCl₂ / MAOHighHigh~145-155

Note: Data for unsubstituted and 2-methyl indene systems are generalized trends from the literature to provide context. The direct comparison between the 7-phenyl and 4-phenyl substituted ligands highlights the profound impact of substituent placement.[7]

The data clearly demonstrates the superiority of the this compound based system. The catalyst exhibits significantly higher activity and produces polypropylene with a substantially higher molecular weight and a higher melting point.[7] A higher melting point is a direct indicator of increased isotacticity, meaning the polymer chains are more stereoregular—a critical property for achieving high crystallinity and robust mechanical performance.

Mechanistic Insights: The Role of Steric Hindrance

The enhanced performance of the rac-[Me₂Si(2-Me-4-Ph-Ind)₂]ZrCl₂ catalyst is not coincidental; it is a direct consequence of the steric environment created by the ligands.

  • The 2-Methyl Group: This group is positioned on the five-membered ring, close to the metal's coordination site. It acts as a "steric gatekeeper," effectively blocking one coordination face for the incoming propylene monomer. This forces the monomer to adopt a specific orientation upon insertion into the growing polymer chain, which is the fundamental mechanism for producing highly isotactic polypropylene.

  • The 4-Phenyl Group: Located on the six-membered ring, this bulky group does not directly interact with the incoming monomer. Instead, it restricts the rotation of the entire indenyl ligand. This conformational rigidity ensures that the stereocenter of the last inserted monomer unit is "locked" in place, preventing stereoerrors and maintaining the high tacticity of the polymer chain.

The synergy between these two groups creates a highly effective chiral pocket around the active site, leading to superior stereocontrol.

G Start Start ReactorPrep Prepare & Purge Reactor Start->ReactorPrep AddSolvent Add Heptane & TIBA Scavenger ReactorPrep->AddSolvent AddCatalyst Inject Supported Metallocene Catalyst AddSolvent->AddCatalyst Pressurize Pressurize with Propylene AddCatalyst->Pressurize Polymerize Run Polymerization (Constant T & P) Pressurize->Polymerize Terminate Vent & Quench with Isopropanol Polymerize->Terminate Filter Filter Polymer Slurry Terminate->Filter WashDry Wash with Ethanol & Dry Under Vacuum Filter->WashDry End Obtain Final Polypropylene Powder WashDry->End

References

A Guide to the Spectroscopic Differentiation of 2-methyl-4-phenyl-1H-indene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of organic molecules is paramount. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents, often exhibit distinct biological activities and material properties. Differentiating these isomers can be a significant analytical challenge. This guide provides an in-depth spectroscopic comparison of 2-methyl-4-phenyl-1H-indene and two of its key positional isomers: 3-methyl-4-phenyl-1H-indene and 2-methyl-7-phenyl-1H-indene.

Due to the limited availability of comprehensive, published experimental spectra for these specific compounds, this guide will focus on a predictive analysis grounded in the fundamental principles of NMR, IR, and Mass Spectrometry. We will explore the expected spectral differences, explaining the structural rationale behind these predictions. This approach provides a robust framework for researchers to interpret their own experimental data when encountering these or similar substituted indene systems.

The Challenge: Differentiating Key Methyl-Phenyl-Indene Isomers

The indene core is a valuable scaffold in medicinal chemistry and materials science. The introduction of methyl and phenyl substituents creates several positional isomers, each with a unique electronic and steric profile. The three isomers under consideration—this compound, 3-methyl-4-phenyl-1H-indene, and 2-methyl-7-phenyl-1H-indene—present a classic analytical problem. Their identical molecular weight (206.28 g/mol ) makes them difficult to distinguish by mass spectrometry alone, necessitating a multi-technique spectroscopic approach.

G cluster_0 Isomers for Comparison cluster_1 Spectroscopic Techniques Isomer_A This compound NMR NMR Spectroscopy (¹H, ¹³C) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR MS Mass Spectrometry Isomer_A->MS Isomer_B 3-methyl-4-phenyl-1H-indene Isomer_B->NMR Isomer_B->IR Isomer_B->MS Isomer_C 2-methyl-7-phenyl-1H-indene Isomer_C->NMR Isomer_C->IR Isomer_C->MS Structural Connectivity\n& Chemical Environment Structural Connectivity & Chemical Environment NMR->Structural Connectivity\n& Chemical Environment Functional Groups\n& Substitution Patterns Functional Groups & Substitution Patterns IR->Functional Groups\n& Substitution Patterns Molecular Weight\n& Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight\n& Fragmentation

Caption: Workflow for the spectroscopic differentiation of indene isomers.

Experimental Methodologies

To ensure the acquisition of high-quality, comparable data, standardized protocols are essential. The following outlines the recommended procedures for the spectroscopic analysis of methyl-phenyl-indene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of a high-field spectrometer (≥400 MHz) is crucial for resolving the complex multiplets expected in the aromatic regions of these isomers.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified indene isomer in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar compounds and its single residual peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096, necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CDCl₃ peak (7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to the vibrational modes of functional groups and substitution patterns on aromatic rings.

Protocol:

  • Sample Preparation: For liquid or low-melting solid samples, acquire the spectrum as a neat thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Acquisition:

    • Instrument: A standard FTIR spectrometer.

    • Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Analysis: Record the spectrum in transmittance or absorbance mode. Identify key absorption bands corresponding to C-H, C=C, and other characteristic vibrations.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Protocol:

  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) interface for separation and purification, or via a direct insertion probe for pure samples.

  • Ionization: Use a standard EI source with an electron energy of 70 eV. This energy level is standard and promotes extensive, reproducible fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40–300 amu using a quadrupole or time-of-flight (TOF) analyzer.

  • Analysis: Identify the molecular ion peak (M•+) and major fragment ions. Propose fragmentation pathways based on established principles of organic mass spectrometry[1].

Comparative Spectroscopic Analysis (Predicted)

¹H and ¹³C NMR Spectroscopy: The Key Differentiator

NMR spectroscopy is the most powerful tool for distinguishing these isomers. The chemical shift and multiplicity of protons and carbons are exquisitely sensitive to their local electronic environment, which is dictated by the substituent positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Signals

SignalThis compound3-methyl-4-phenyl-1H-indene2-methyl-7-phenyl-1H-indeneRationale for Differences
¹H: Methyl (CH₃) ~2.1-2.2 (s)~2.2-2.3 (s)~2.1-2.2 (s)The methyl group on the C=C bond (C2 or C3) will have a similar vinylic character. Subtle differences may arise from long-range anisotropic effects of the phenyl ring.
¹H: Methylene (CH₂) ~3.3-3.4 (s)N/A (CH at C1)~3.3-3.4 (s)A key differentiator. Isomer B has a CH at C1 and no CH₂ in the 5-membered ring. Isomers A and C will show a singlet for the two equivalent CH₂ protons at C1.
¹H: Vinylic (C=CH) ~6.5-6.6 (s)~6.2-6.3 (q)~6.5-6.6 (s)Isomer B will show a quartet or complex multiplet for the C2-H due to coupling with the C1-H and the C3-CH₃. Isomers A and C have a proton at C3, which is a singlet.
¹³C: Methyl (CH₃) ~15-17~13-15~15-17The C3-methyl in Isomer B is slightly more shielded than the C2-methyl in A and C.
¹³C: Methylene (CH₂) ~38-40N/A~38-40Absence of this signal is a clear marker for Isomer B.
¹³C: Phenyl C-1' ~141-143~141-143~139-141The steric interaction between the phenyl group at C7 and the indene ring in Isomer C may cause a slight upfield shift compared to the C4-phenyl substitution.

Detailed Analysis:

  • This compound (Isomer A): The ¹H NMR spectrum is expected to be relatively simple. A singlet for the C2-methyl group, a singlet for the C1-methylene protons, and a singlet for the C3-vinylic proton. The aromatic region will show complex multiplets for the nine aromatic protons.

  • 3-methyl-4-phenyl-1H-indene (Isomer B): This isomer is readily distinguished. It lacks the C1-methylene (CH₂) group. Instead, it has a methine (CH) group at C1, which would appear as a multiplet coupled to the C2 proton. The C2 proton would also be a multiplet, coupled to the C1 proton and the C3-methyl protons. The absence of the characteristic ~3.3 ppm singlet for the CH₂ group is a definitive marker.

  • 2-methyl-7-phenyl-1H-indene (Isomer C): Spectroscopically, this isomer is most similar to Isomer A. Both will show singlets for the methyl, methylene, and vinylic protons. The primary distinction will lie in the aromatic region. In Isomer A, the phenyl group at C4 will cause significant downfield shifts for adjacent protons (C5-H). In Isomer C, the phenyl group at C7 will deshield the C6-H. The overall pattern and integration of the aromatic signals, likely requiring 2D NMR techniques (like COSY and NOESY) for unambiguous assignment, will be the key to distinguishing A and C[2][3].

Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern

While ¹H NMR is superior for definitive identification, IR spectroscopy provides rapid, valuable confirmation, particularly from the C-H out-of-plane (oop) bending region, which is diagnostic for aromatic substitution patterns[4].

Caption: Key diagnostic regions in the IR spectrum for indene analysis.

Table 2: Predicted Characteristic IR Absorption Bands (cm⁻¹)

VibrationPredicted RangeIsomer-Specific Features
C-H stretch (sp²) 3100–3000Present in all isomers, from both the phenyl ring and the indene double bonds.
C-H stretch (sp³) 2960–2850Present in all isomers, from the methyl and methylene groups.
C=C stretch (Aromatic) 1600, 1585, 1500, 1450A series of sharp bands expected for all isomers, characteristic of the phenyl and indene aromatic portions[5].
C=C stretch (Indene) ~1630A moderate intensity band for the C2=C3 double bond.
C-H oop Bending 900–675Most Diagnostic Region. - Isomers A & B (4-phenyl): Expected to show bands characteristic of 1,2,3-trisubstitution on the indene aromatic ring and monosubstitution on the phenyl ring (~770-730 and ~710-690 cm⁻¹).- Isomer C (7-phenyl): Expected to show bands for 1,2,4-trisubstitution on the indene aromatic ring and monosubstitution on the phenyl ring. The specific pattern and frequency in this region will be the primary IR differentiator[4].

For comparison, the saturated analogue 1-methyl-3-phenylindan would show distinct differences. Its IR spectrum, available from NIST, lacks the =C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1630 cm⁻¹, providing a clear contrast to the unsaturated indene core[6].

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

All three isomers will exhibit a molecular ion peak (M•+) at m/z = 206 . The fragmentation patterns are expected to be very similar, dominated by the formation of stable benzylic-type cations.

Table 3: Predicted Key Fragment Ions (m/z)

m/zProposed FragmentFragmentation PathwayExpected Relative Abundance
206 [M]•+ Molecular IonModerate to High
191 [M - CH₃]⁺ Loss of the methyl group, forming a stable indenyl or rearranged tropylium-like cation.High (likely base peak)
115 [C₉H₇]⁺Cleavage of the phenyl group (loss of C₆H₅• radical).Moderate
91 [C₇H₇]⁺Benzylic cleavage leading to the tropylium ion.Moderate
77 [C₆H₅]⁺Phenyl cation.Low to Moderate

Distinguishing Features: While the major fragments will be identical, subtle differences in the relative abundances of fragment ions might be observed. For instance, the steric strain in Isomer C (2-methyl-7-phenyl) could potentially lead to slightly different fragmentation efficiencies compared to the less hindered Isomer A (2-methyl-4-phenyl). However, distinguishing these isomers based on their EI-MS spectra alone would be unreliable without high-precision measurements and comparison to authenticated standards. The primary utility of MS in this context is to confirm the molecular weight and overall structural class[7][8].

Conclusion

The definitive differentiation of this compound from its positional isomers, 3-methyl-4-phenyl-1H-indene and 2-methyl-7-phenyl-1H-indene, relies on a synergistic application of modern spectroscopic techniques.

  • ¹H and ¹³C NMR stand out as the most conclusive methods. The absence of a methylene signal and the unique splitting patterns of the five-membered ring protons provide an unambiguous fingerprint for the 3-methyl isomer. Distinguishing between the 4-phenyl and 7-phenyl isomers requires careful analysis of the aromatic region, likely aided by 2D NMR experiments.

  • IR Spectroscopy offers rapid, corroborating evidence, with the out-of-plane C-H bending region (900–675 cm⁻¹) providing the most valuable information regarding the substitution patterns on the aromatic rings.

  • Mass Spectrometry serves to confirm the molecular formula but offers limited power for differentiating these specific positional isomers due to predicted similarities in their fragmentation pathways.

This guide provides a predictive framework based on established spectroscopic principles. Researchers can use this information to design experiments and interpret data, enabling the confident structural assignment of these and other complex substituted indene derivatives.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-methyl-4-phenyl-1H-indene (CAS No. 159531-97-2). As a substituted indene, this compound requires careful handling due to its specific toxicological profile. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories.

Hazard Profile and Core Safety Principles

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of the disposal protocol. The primary risk is not acute reactivity but rather its effects upon biological exposure. The Globally Harmonized System (GHS) classifications dictate the minimum safety precautions required.[1][2]

Causality Behind the Protocol: The hazard profile below directly informs every subsequent step of the disposal process. Skin and eye irritation necessitate stringent Personal Protective Equipment (PPE), while respiratory warnings require handling in ventilated areas. The "Harmful if swallowed" classification underscores the absolute prohibition of drain disposal, as this could introduce the substance into aquatic ecosystems and wastewater treatment facilities not equipped to handle such compounds.

Table 1: GHS Hazard Classification for this compound

Hazard Class & Category Hazard Statement GHS Pictogram Implication for Disposal
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed GHS07 Prohibits sewer/drain disposal.
Skin Irritation (Category 2) H315: Causes skin irritation GHS07 Mandates use of nitrile or other resistant gloves.
Eye Irritation (Category 2A) H319: Causes serious eye irritation GHS07 Mandates use of safety glasses or goggles.

| STOT SE, Respiratory (Category 3) | H335: May cause respiratory irritation | GHS07 | Requires handling in a fume hood or well-ventilated area. |

Source: Sigma-Aldrich, PubChem[1][2]

Regulatory Framework: The Foundation of Chemical Waste Management

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] This framework establishes a "cradle-to-grave" management system for hazardous waste, ensuring it is handled safely from generation to final disposal. This protocol is designed to meet the stringent requirements of RCRA. All chemical waste, including minute quantities, must be collected for proper disposal; decisions are not based on volume.[6]

Step-by-Step Disposal Protocol for this compound

This section details the operational workflow for safely moving this compound from a point of use to its final collection point for professional disposal.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

All waste handling must occur within a certified chemical fume hood or a well-ventilated area to mitigate inhalation risks.[7]

  • Eye Protection: Wear chemical safety goggles or glasses.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Identify the Waste Stream: As a non-halogenated aromatic hydrocarbon, this compound waste should be placed in a dedicated "Non-Halogenated Organic Waste" container.

  • Check for Contaminants: If the waste is a solution, all components must be identified. For example, if dissolved in acetone, the entire solution is classified as flammable, non-halogenated organic waste.

  • DO NOT MIX with Incompatible Chemicals: Never mix this waste with:

    • Acids or Bases (Corrosives)

    • Oxidizers

    • Aqueous waste

    • Halogenated organic waste (e.g., dichloromethane, chloroform)

Segregating waste streams prevents violent reactions and simplifies the final disposal process for the licensed vendor.[6]

Step 3: Container Selection and Labeling

The waste container serves as the primary containment and communication tool.

  • Container Material: Use a chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.[4][6] The container must have a secure, leak-proof screw cap.[3][6]

  • Labeling: The container must be labeled with an official "Hazardous Waste" tag at the moment the first drop of waste is added.[4][9] The label must include:

    • The words "Hazardous Waste".[4][9]

    • The full chemical name: "this compound" and any other constituents in the mixture, listed by percentage or volume.[4][6] Acronyms or chemical formulas are not permitted.[4]

    • The date of waste generation (accumulation start date).[4]

    • The specific hazard characteristics (e.g., "Irritant," "Harmful").[9]

    • The name and contact information of the Principal Investigator or responsible party.[4]

Step 4: Waste Accumulation and Storage

Designated storage areas are required to ensure safety and regulatory compliance.

  • Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA.[6][9] This area must be at or near the point of generation and under the control of laboratory personnel.[7][9]

  • Secondary Containment: The waste container should be placed within a larger, chemically resistant tub or tray to contain any potential leaks.

  • Storage Conditions: Keep the container tightly closed except when adding waste. Store away from heat, sparks, or open flames.[8]

  • Time and Volume Limits: An SAA can hold a container for up to one year, or until it is full.[6] Once a container is full, it must be moved to the facility's central accumulation area within three days.[6]

Step 5: Final Disposal

Disposal of hazardous chemical waste is a regulated process that cannot be performed by laboratory staff.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.[4]

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport, treat, and dispose of the material in accordance with all federal and state regulations.[7] Under no circumstances should this chemical be poured down the drain or placed in the regular trash. [3][4]

Emergency Procedures for Spills

In the event of a spill during handling or transfer:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: If safe to do so, don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: For small liquid spills, absorb the material with a chemical absorbent pad or dry sand.[10] For solid spills, carefully sweep the material into a container. Avoid creating dust.

  • Clean the Area: Decontaminate the spill area as appropriate.

  • Dispose of Cleanup Materials: All contaminated absorbent materials and PPE must be placed in a sealed bag or container, labeled as hazardous waste containing this compound, and disposed of through EHS.

  • Report: Report the incident to your supervisor and EHS office.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Vendor Operations Gen Waste Generation (this compound) PPE Step 1: Don PPE (Goggles, Gloves, Lab Coat) Gen->PPE Before Handling Segregate Step 2: Characterize & Segregate (Non-Halogenated Organic Waste) PPE->Segregate Container Step 3: Containerize & Label (Compatible Container, Hazardous Waste Tag) Segregate->Container SAA Step 4: Store in SAA (Secondary Containment, Closed Lid) Container->SAA Pickup Step 5: Schedule EHS Pickup (Container is full or >1 year old) SAA->Pickup Request Disposal Final Disposal (Licensed Hazardous Waste Vendor) Pickup->Disposal

Caption: Disposal workflow for this compound.

References

Definitive Guide to Personal Protective Equipment for Handling 2-methyl-4-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

Welcome, researchers and innovators. In the pursuit of novel drug development, our most critical asset is our team's safety. The compound 2-methyl-4-phenyl-1H-indene, a substituted indene derivative, is a valuable building block. However, its chemical nature as a polycyclic aromatic hydrocarbon (PAH) analog necessitates a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the causal logic behind each safety recommendation, empowering you to make informed decisions that ensure your well-being. We will dissect the "what," "why," and "how" of personal protective equipment (PPE) for this specific compound, building a self-validating system of safety that protects you from initial handling to final disposal.

Hazard Analysis: Understanding the Adversary

To select the correct armor, we must first understand the weapon. The primary, documented hazards associated with this compound are explicit. According to its Globally Harmonized System (GHS) classification, this compound presents the following risks[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are our foundational directives for PPE selection. They immediately signal the need for robust skin, eye, and respiratory protection. However, a deeper, experience-based analysis is required.

The core structure, indene, is a polycyclic aromatic hydrocarbon (PAH)[2]. PAHs as a class are known for more insidious health effects, with some being identified as carcinogens, mutagens, or teratogens[3]. While this specific derivative is not classified as such, prudent laboratory practice dictates that we handle it with a level of caution appropriate for the broader PAH class, especially given the potential for long-term or repeated exposure in a research setting. The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact[4].

The Core Arsenal: Selecting Your Personal Protective Equipment

Based on the hazard analysis, a multi-layered PPE approach is mandatory. The following table summarizes the required equipment for handling this compound.

Protection Area Required PPE Rationale & Causality
Eye & Face Chemical Splash Goggles (ANSI Z87.1 rated) & Face ShieldH319 (Serious Eye Irritation): Standard safety glasses are insufficient as they do not provide a seal against splashes or fine particulates. Chemical splash goggles are essential. A face shield must be worn over the goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating solutions).
Hands Double Gloving: Viton® or Laminate Film (e.g., SilverShield®) over NitrileH315 (Skin Irritation) & Aromatic Hydrocarbon Structure: Nitrile gloves offer poor resistance to aromatic hydrocarbons and should not be relied upon for primary protection[3][5]. For direct handling, a glove made of a highly resistant material like Viton® or a multi-laminate film is required. For incidental splash protection, double-gloving with two pairs of nitrile gloves is a minimum, with the outer glove being removed and replaced immediately upon contamination.
Body Flame-Resistant (FR) Laboratory CoatH315 (Skin Irritation) & Flammability Risk: A fully-buttoned lab coat protects against skin contact from spills. Given that many organic compounds are flammable, a flame-resistant lab coat is a prudent investment for comprehensive protection[6].
Respiratory Air-Purifying Respirator with Organic Vapor (OV) Cartridges (Black Color Code)H335 (Respiratory Irritation) & Vapor/Particulate Risk: This compound can be a solid or semi-solid, creating an inhalation risk from both particulates and vapors. All weighing and transfers should be performed in a certified chemical fume hood. If work outside a hood is unavoidable, a properly fit-tested half-mask or full-facepiece air-purifying respirator with organic vapor (OV) cartridges is mandatory[1][7].

Operational Protocol: Weighing and Dissolving the Compound

This section provides a step-by-step workflow for a common laboratory task. Adherence to this procedure creates a self-validating system of safety from start to finish.

Step-by-Step Procedure
  • Preparation (Pre-Op):

    • Designate a specific work area, preferably within a chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure an appropriate chemical waste container is labeled and accessible.

    • Verify that an eyewash station and safety shower are unobstructed and have been recently tested.

  • PPE Donning:

    • Don inner nitrile gloves.

    • Don a flame-resistant lab coat.

    • Don outer Viton® or laminate film gloves.

    • Don chemical splash goggles.

    • If working outside a fume hood, don a fit-tested respirator.

  • Handling the Compound:

    • Bring the sealed container of this compound into the fume hood.

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully weigh the desired amount of the compound into a tared vessel. Use a spatula and handle with care to minimize the generation of dust or aerosols.

    • Close the primary container securely.

    • Add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Cleanup and PPE Doffing:

    • Wipe down the spatula and any contaminated surfaces with a solvent-moistened towel, disposing of the towel in the designated solid waste container.

    • Remove outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the solid waste container.

    • Remove the lab coat, followed by goggles.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the critical safety checkpoints in the handling workflow.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Designate & Prepare Work Area Don_PPE 2. Don Full PPE (Goggles, Lab Coat, Double Gloves) Prep->Don_PPE Weigh 3. Weigh Compound (Minimize Dust) Don_PPE->Weigh Dissolve 4. Dissolve Compound (Control Splashing) Weigh->Dissolve Decon 5. Decontaminate Tools & Surfaces Dissolve->Decon Waste 6. Segregate & Dispose of Chemical Waste Decon->Waste Doff_PPE 7. Doff PPE (Outer Gloves First) Waste->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash caption Fig 1. Safety Workflow for Handling this compound.

Caption: Fig 1. Safety Workflow for Handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical, non-negotiable step in the chemical lifecycle.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container designated for non-halogenated solid chemical waste.

  • Unused Compound and Solutions: Unused or waste quantities of the compound, as well as solutions, must be collected in a compatible, sealed container labeled for non-halogenated liquid organic waste. Aromatic hydrocarbons may fall under EPA hazardous waste codes such as F003 or F005, depending on their use as solvents[8].

  • Institutional Guidelines: Always follow your institution's specific Environmental Health & Safety (EHS) protocols for hazardous waste disposal[9][10]. Never dispose of this chemical down the drain or in regular trash.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating these principles of hazard awareness, correct PPE selection, and procedural diligence, you build a resilient safety culture. This guide serves as your trusted resource, ensuring that your groundbreaking research is conducted with the highest standards of safety and scientific integrity.

References

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